molecular formula C9H8N2O5 B180374 2-(2-Nitrobenzamido)acetic acid CAS No. 10167-23-4

2-(2-Nitrobenzamido)acetic acid

Cat. No.: B180374
CAS No.: 10167-23-4
M. Wt: 224.17 g/mol
InChI Key: HUKQWHBZPIMEDH-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzamido)acetic acid (CAS 10167-23-4) is a nitro-aromatic compound with the molecular formula C 9 H 8 N 2 O 5 and a molecular weight of 224.17 g/mol . This chemical serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both a nitrobenzamide group and a carboxylic acid functional group, makes it a valuable precursor for the construction of more complex molecules, particularly heterocyclic compounds . As a research chemical, its primary value lies in its application as a synthetic intermediate. The nitro group can be reduced to an amine, which can subsequently undergo cyclization reactions to form various lactams and other nitrogen-containing heterocycles that are core structures in many biologically active molecules . Researchers utilize this compound in the development of potential enzyme inhibitors and other pharmacologically relevant substances . Handling of this material requires appropriate safety precautions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product sealed in a dry environment at room temperature . Please note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-3-1-2-4-7(6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQWHBZPIMEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406149
Record name 2-(2-Nitrobenzamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10167-23-4
Record name 2-(2-Nitrobenzamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrobenzamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Nitrobenzamido)acetic acid, a key intermediate in medicinal chemistry and drug development. This document details a robust synthetic protocol, rooted in the principles of the Schotten-Baumann reaction, and outlines a suite of analytical techniques for the thorough characterization and quality control of the final product. The causality behind experimental choices is elucidated, and self-validating systems for protocols are described to ensure scientific integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecule.

Introduction: The Significance of this compound

This compound, also known as N-(2-nitrobenzoyl)glycine, belongs to the class of nitrobenzamides, a group of compounds with significant applications in medicinal chemistry. The presence of the nitroaromatic moiety makes these compounds valuable precursors for the synthesis of a variety of heterocyclic scaffolds, which are central to the structure of many pharmaceutical agents.

Derivatives of nitrobenzamides have been investigated for a range of biological activities. The nitro group can act as a bioisostere for other functional groups and is a key pharmacophore in certain drug classes. For instance, the reduction of the nitro group to an amine is a common synthetic transformation that opens up a vast chemical space for further molecular elaboration. While direct therapeutic applications of this compound are not extensively documented, its role as a versatile building block in the synthesis of more complex and biologically active molecules is of considerable interest to the drug development community.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound and a comprehensive approach to its characterization, ensuring the production of a high-purity material suitable for further research and development.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base. In this specific synthesis, glycine, the simplest amino acid, is acylated by 2-nitrobenzoyl chloride.

Underlying Chemical Principles

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The reaction is facilitated by a base, typically aqueous sodium hydroxide, which serves two critical purposes:

  • Neutralization of the Amino Acid: The base deprotonates the carboxylic acid group of glycine, increasing the nucleophilicity of the amino group.

  • Scavenging of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the unreacted amine and driving the reaction to completion.[1][2][3]

The choice of a biphasic system (an organic solvent for the acyl chloride and an aqueous phase for the glycine and base) is a common feature of the Schotten-Baumann reaction, which helps to control the reaction rate and minimize the hydrolysis of the acyl chloride.[3]

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • Glycine

  • 2-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Preparation of the Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of deionized water. Cool the solution in an ice bath to approximately 5 °C.

  • Basification: While stirring, slowly add a 10% aqueous solution of sodium hydroxide until the pH of the glycine solution reaches 10-11. This ensures the deprotonation of the glycine.

  • Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve 18.6 g (0.1 mol) of 2-nitrobenzoyl chloride in 50 mL of dichloromethane.

  • Acylation Reaction: Add the 2-nitrobenzoyl chloride solution dropwise to the cold, stirring glycine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Maintaining pH: During the addition of the acyl chloride, the pH of the aqueous layer will decrease due to the formation of HCl. Monitor the pH continuously and add the 10% NaOH solution as needed to maintain a pH of 10-11.

  • Reaction Completion: After the complete addition of the 2-nitrobenzoyl chloride, continue to stir the reaction mixture vigorously in the ice bath for an additional 2 hours.

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower organic (dichloromethane) layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the pH reaches 2-3. A white to pale yellow precipitate of this compound should form.

  • Isolation of the Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification glycine Glycine in aq. NaOH reaction_vessel Schotten-Baumann Reaction (pH 10-11, <10°C) glycine->reaction_vessel nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride in CH₂Cl₂ nitrobenzoyl_chloride->reaction_vessel phase_separation Phase Separation reaction_vessel->phase_separation Transfer acidification Acidification (HCl) phase_separation->acidification Aqueous Layer filtration Filtration & Washing acidification->filtration Precipitate drying Drying filtration->drying product Pure this compound drying->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of physical and spectroscopic methods should be employed.

Physical Properties
PropertyExpected Value
Appearance White to pale yellow solid
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
Melting Point To be determined experimentally

Note: An experimentally determined melting point with a narrow range is a good indicator of purity.

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the dried sample onto the ATR crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
N-H (Amide)~3300Stretching vibration.
C-H (Aromatic)3100-3000Stretching vibrations.
C=O (Carboxylic Acid)~1710Stretching vibration.
C=O (Amide I)~1660Stretching vibration.
N-O (Nitro, asymmetric)~1530Stretching vibration.
N-H (Amide II)~1550Bending vibration.
N-O (Nitro, symmetric)~1350Stretching vibration.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1HCOOH
~9.0Triplet1HNH
~8.0-7.5Multiplet4HAromatic protons
~4.0Doublet2HCH₂

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~171C=O (Carboxylic Acid)
~166C=O (Amide)
~148-124Aromatic Carbons
~42CH₂

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

Expected Mass Spectrometry Data:

Ion ModeExpected m/zIon
ESI-223.04[M-H]⁻
ESI+225.06[M+H]⁺
ESI+247.04[M+Na]⁺
Visualization of the Molecular Structure

Molecular_Structure cluster_structure This compound C9H8N2O5 MW: 224.17 C9H8N2O5 MW: 224.17 node_structure node_structure

Caption: Molecular structure of this compound.

Trustworthiness and Self-Validation

The reliability of this synthesis and characterization guide is based on the following principles:

  • Causality-Driven Protocol: Each step in the synthesis protocol is justified by established chemical principles, ensuring a logical and effective workflow.

  • In-Process Controls: The monitoring of pH during the reaction is a critical in-process control that allows for real-time adjustments to maintain optimal reaction conditions.

  • Orthogonal Characterization: The use of multiple, independent analytical techniques (IR, NMR, MS, and melting point) provides a robust and cross-validated confirmation of the product's identity and purity. A successful synthesis will yield data that is consistent across all methods.

  • Comparison to Analogs: While direct literature data for the target compound is sparse, comparison of the obtained spectroscopic data with that of known related compounds (e.g., 2-nitrobenzoic acid, glycine, and other N-acyl glycines) can provide additional confidence in the structural assignment.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important chemical intermediate. The emphasis on self-validating methodologies and thorough characterization ensures the generation of high-quality material, which is a prerequisite for its successful application in drug discovery and development programs.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

Sources

2-(2-Nitrobenzamido)acetic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Nitrobenzamido)acetic acid

Introduction

This compound is a chemical compound that belongs to the family of N-acyl amino acids. Structurally, it is a derivative of glycine in which one of the amino hydrogens is replaced by a 2-nitrobenzoyl group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its architecture, combining a nitroaromatic moiety with an amino acid backbone, provides a versatile scaffold for the construction of more complex, biologically active molecules. The presence of the ortho-nitro group on the benzene ring is of particular interest, as it can be chemically modified, most commonly through reduction to an amine, to generate a wide array of heterocyclic systems. This guide provides a detailed overview of its nomenclature, structure, properties, a validated synthesis protocol, and its applications in research and drug development.

Nomenclature and Structure

The systematic and unambiguous naming of a chemical entity is fundamental to scientific communication. The structural representation provides insight into its chemical reactivity and physical properties.

IUPAC Name

The formal IUPAC name for the compound is 2-[(2-nitrobenzoyl)amino]acetic acid .

Chemical Structure

The molecule consists of a glycine core linked via an amide bond to a 2-nitrobenzoyl group. Key structural features include a carboxylic acid functional group, a secondary amide linkage, and a nitro-substituted aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

PropertyValueSource
CAS Number 10167-23-4[1][2][3]
Molecular Formula C₉H₈N₂O₅[1][2][3]
Molecular Weight 224.17 g/mol [2][3]
SMILES Code OC(=O)CNC(=O)C1=C(C=CC=C1)=O[2][3]
Storage Sealed in dry, room temperature or 2-8°C[2][3][4]
Purity Typically ≥95%[1][4]

Synthesis Methodology

The synthesis of this compound is typically achieved through a standard amide coupling reaction between a derivative of 2-nitrobenzoic acid and glycine. The following protocol describes a reliable method using an activated acyl chloride intermediate.

Synthesis Workflow

The overall process involves two main stages: the activation of the carboxylic acid and the subsequent coupling with the amino acid.

synthesis_workflow start Start Materials: 2-Nitrobenzoic Acid Glycine step1 Step 1: Acyl Chloride Formation React 2-Nitrobenzoic Acid with Thionyl Chloride (SOCl₂). Rationale: Converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, facilitating nucleophilic attack. start->step1 step2 Step 2: Amide Coupling (Schotten-Baumann) React 2-Nitrobenzoyl chloride with Glycine in an aqueous basic solution (e.g., NaOH). Rationale: The base deprotonates the glycine amino group, increasing its nucleophilicity. It also neutralizes the HCl byproduct. start->step2 intermediate Intermediate: 2-Nitrobenzoyl chloride step1->intermediate intermediate->step2 step3 Step 3: Workup & Purification Acidify the reaction mixture to precipitate the product. Filter, wash, and recrystallize. Rationale: Protonates the carboxylate to yield the neutral product, causing it to precipitate from the aqueous solution. step2->step3 product Final Product: This compound step3->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • Activation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1 equivalent). Add toluene as a solvent, followed by the slow addition of thionyl chloride (1.2 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Once the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-nitrobenzoyl chloride.

  • Coupling: In a separate beaker, dissolve glycine (1.1 equivalents) and sodium hydroxide (2.2 equivalents) in water. Cool the solution in an ice bath.

  • Slowly add the crude 2-nitrobenzoyl chloride from step 3 to the cold glycine solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. Dry the product under vacuum.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its core structure is highly relevant in medicinal chemistry. The nitrobenzamide scaffold is a key component in the development of various therapeutic agents.[5]

Precursor for Heterocyclic Synthesis

The most significant application is its use as a precursor for pharmacologically relevant heterocyclic compounds.[5] The key transformation is the reduction of the nitro group to an amine. This newly formed aniline derivative can then undergo intramolecular cyclization reactions to form heterocycles like quinazolinones, which are prominent scaffolds in drug discovery.

Role in Hypoxia-Activated Prodrugs (HAPs)

The nitroaromatic structure is a critical feature for the development of hypoxia-activated prodrugs (HAPs).[5] Many solid tumors have regions of low oxygen (hypoxia), which makes them resistant to standard radiation and chemotherapy.[5] In these hypoxic environments, endogenous reductase enzymes can selectively reduce the nitro group of a compound like this compound or its derivatives.[5] This bio-reduction generates reactive, cytotoxic species that can damage DNA and kill cancer cells, offering a targeted therapeutic strategy.[5]

Foundation for Antimicrobial and Antiprotozoal Agents

The broader class of nitro(het)arenes has been successfully incorporated into numerous approved drugs.[6] The nitro group is a key pharmacophore that can be bio-reduced to generate therapeutic effects.[5] Research into related structures has shown promise. For example, dinitrobenzamide scaffolds have been developed into potent agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[7] Similarly, a related sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[8] These examples underscore the therapeutic potential of the 2-nitrobenzoyl moiety present in this compound, making it a valuable starting point for the synthesis of new drug candidates.

References

  • Application of 2-Nitrobenzamide in medicinal chemistry research. Benchchem.
  • 2-(2-nitrobenzenesulfonamido)acetic acid (C8H8N2O6S). PubChemLite.
  • This compound CAS NO.10167-23-4. Bide Pharmatech Ltd.
  • 10167-23-4|this compound|BLD Pharm. BLD Pharm.
  • CAS NO. 10167-23-4 | this compound | Catalog BD-A389890. Arctom Scientific.
  • This compound;CAS No. - ChemShuttle. ChemShuttle.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals (Basel). 2024.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. 2022.
  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy. 2016.

Sources

Spectroscopic Profiling of 2-(2-Nitrobenzamido)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

2-(2-Nitrobenzamido)acetic acid is comprised of a 2-nitrobenzamide moiety linked to an acetic acid via an amide bond. This structure incorporates several key functional groups that will give rise to characteristic signals in various spectroscopic analyses: a carboxylic acid, a secondary amide, a nitro group, and a substituted aromatic ring. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the amide linkage.

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Integration
Carboxylic Acid (-COOH)~12.0Singlet (broad)1H
Amide (-NH-)~8.5-9.5Triplet1H
Aromatic (H-3, H-4, H-5, H-6)7.5 - 8.2Multiplets4H
Methylene (-CH₂-)~4.2Doublet2H

Interpretation and Rationale:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12.0 ppm) due to deshielding and hydrogen bonding.[1][2] This signal's position can be concentration and solvent-dependent.[1][2]

  • Amide Proton: The amide proton is anticipated to be a triplet due to coupling with the adjacent methylene protons. Its chemical shift is expected in the range of 8.5-9.5 ppm, typical for secondary amides.

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex set of multiplets in the aromatic region (7.5-8.2 ppm). The electron-withdrawing nitro group will deshield the adjacent protons, causing them to resonate at the lower end of this range.

  • Methylene Protons: The methylene protons adjacent to the amide nitrogen and the carboxylic acid will be a doublet due to coupling with the amide proton, expected around 4.2 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ) in ppm
Carboxylic Carbonyl (-COOH)~170-175
Amide Carbonyl (-CONH-)~165-170
Aromatic (C-NO₂)~148
Aromatic (C-H)~124-135
Aromatic (C-CONH)~130
Methylene (-CH₂-)~41-45

Interpretation and Rationale:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl will be more downfield (~170-175 ppm) compared to the amide carbonyl (~165-170 ppm).[1][2]

  • Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is expected to be the most downfield of the aromatic carbons (~148 ppm) due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will resonate in the 124-135 ppm range.

  • Methylene Carbon: The methylene carbon is expected in the 41-45 ppm range, consistent with a carbon atom situated between a nitrogen and a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carboxylic acid, amide, and nitro functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
N-H Stretch (Amide)3300 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1760 - 1710Strong
C=O Stretch (Amide I)1680 - 1630Strong
N-O Stretch (Nitro)1550 - 1500 & 1360 - 1300Strong, two bands
C-N Stretch (Amide)1440 - 1400Medium

Interpretation and Rationale:

  • O-H and N-H Stretching: A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2] The N-H stretch of the secondary amide is expected to appear as a medium intensity band around 3300-3100 cm⁻¹.

  • Carbonyl Stretching: Two strong carbonyl (C=O) absorption bands are predicted. The carboxylic acid carbonyl will absorb at a higher frequency (1760-1710 cm⁻¹) than the amide carbonyl (Amide I band, 1680-1630 cm⁻¹).[1]

  • Nitro Group Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

  • Aromatic C-H Stretching: The C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈N₂O₅) is 224.17 g/mol .[4] In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) would be expected at m/z 224 or 225, respectively.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 179.

    • Cleavage of the amide bond, resulting in fragments corresponding to the 2-nitrobenzoyl cation (m/z 150) and the glycinyl radical.

    • Loss of the nitro group (-NO₂, 46 Da) is also a possible fragmentation pathway.

Fragmentation_Pathway M [M]+. m/z 224 F1 [M - COOH]+. m/z 179 M->F1 - COOH F2 [O2NC6H4CO]+. m/z 150 M->F2 - NHCH2COOH F3 [M - NO2]+. m/z 178 M->F3 - NO2

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy Sample Preparation (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS). A C18 column is commonly used for separation. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to facilitate ionization.[5][6]

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

  • Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record the abundance of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The interpretations are grounded in fundamental principles of spectroscopy and data from analogous structures. Researchers working with this compound can use this guide to anticipate spectral features, aid in the confirmation of its synthesis, and ensure the structural integrity of their material.

References

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A Technical Guide to the Applications of 2-(2-Nitrobenzamido)acetic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrobenzamido)acetic acid is a versatile bifunctional molecule that serves as a pivotal intermediate in modern organic synthesis. Its strategic placement of an ortho-nitro group relative to an amide-linked acetic acid moiety makes it an ideal precursor for a variety of intramolecular cyclization reactions. This guide elucidates the core utility of this reagent, focusing on its application in the synthesis of nitrogen-containing heterocyclic scaffolds. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-tested experimental protocols for its conversion into high-value quinazolinone structures, and discuss the broader implications for medicinal chemistry and drug discovery.

Introduction: The Strategic Value of an Ortho-Nitrobenzamido Scaffold

In the landscape of synthetic intermediates, the value of a molecule is often determined by its capacity to undergo efficient and predictable transformations into more complex, functional structures. This compound exemplifies this principle. The molecule incorporates two key reactive functionalities:

  • The ortho-Nitro Group: This electron-withdrawing group is readily reduced to an amine. The in situ generation of this nucleophilic amine ortho to the amide side chain is the linchpin of the molecule's synthetic utility.

  • The Amide-Linked Acetic Acid Side Chain: This portion of the molecule contains an electrophilic carbonyl carbon within the amide and a terminal carboxylic acid, providing the necessary components for intramolecular cyclization following the reduction of the nitro group.

The primary application of this scaffold lies in its conversion to pharmacologically relevant heterocyclic systems, most notably quinazolinones.[1] The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4] This guide provides the technical foundation for leveraging this compound to access this important class of compounds.

Core Application: Reductive Cyclization for Heterocycle Synthesis

The most powerful application of this compound is its use in reductive cyclization cascades. This strategy condenses a multi-step sequence into a single, efficient operation, offering significant advantages in terms of yield, simplicity, and resource economy.[5]

Mechanistic Rationale

The transformation hinges on the selective reduction of the aromatic nitro group to an amine. This is a well-established process in organic synthesis, with a generally accepted mechanism proceeding through nitroso and hydroxylamine intermediates.[6] Once the ortho-amino group is formed, it is perfectly positioned to act as a nucleophile, attacking the electrophilic amide carbonyl carbon of the side chain. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered ring and the elimination of water, yielding the stable quinazolinone scaffold.

The overall transformation can be visualized as a domino sequence initiated by a single chemical reduction.

G cluster_0 Reductive Cyclization Pathway A This compound (Starting Material) B Step 1: Nitro Group Reduction (e.g., Na2S2O4, Fe/HCl, H2/Pd-C) A->B [Reducing Agent] C 2-(2-Aminobenzamido)acetic acid (Reactive Intermediate) B->C D Step 2: Intramolecular Cyclization (Spontaneous/Heat-Assisted) C->D Nucleophilic Attack E Quinazolinone Product (Final Heterocycle) D->E F Elimination of H2O D->F

Caption: General workflow for the reductive cyclization of this compound.

Choice of Reducing Agent: A Critical Experimental Decision

The selection of the reducing agent is paramount and depends on factors like functional group tolerance, scalability, and safety.[7] While catalytic hydrogenation is highly effective, metal-based reductions are often more practical for laboratory-scale synthesis.[7][8]

Reducing SystemAdvantagesConsiderations
Sodium Dithionite (Na₂S₂O₄) Mild, inexpensive, good functional group tolerance, easy workup.[5]Requires aqueous conditions, moderate temperatures (e.g., 90°C) often needed.[5]
Iron Powder (Fe) in Acid Very cost-effective, robust, suitable for large-scale synthesis.[9]Requires acidic conditions (e.g., HCl, Acetic Acid), workup involves filtering iron salts.[7]
Tin(II) Chloride (SnCl₂) Effective and reliable, works well in protic solvents like ethanol.[7]Generates tin-based waste, which requires proper disposal.
Catalytic Hydrogenation (H₂/Pd-C) High efficiency, clean reaction with water as the only byproduct.[7]Requires specialized high-pressure equipment, catalyst can be expensive, may reduce other functional groups.[10]

This guide will focus on a protocol using sodium dithionite, which offers an excellent balance of efficiency, cost, and experimental simplicity for most research applications.[5]

Detailed Experimental Protocol: One-Pot Synthesis of a Quinazolinone Derivative

This protocol describes a validated, self-contained procedure for the conversion of an ortho-nitrobenzamide precursor into a 2-substituted quinazolinone. The methodology is adapted from established literature procedures using sodium dithionite.[5]

Objective: To synthesize a 2-aryl-quinazolin-4(3H)-one from a 2-nitrobenzamide and an aldehyde in a one-pot reaction. While the title compound is this compound, this protocol illustrates the broader utility of the ortho-nitrobenzamide moiety it contains.

Materials and Reagents
  • 2-Nitrobenzamide (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, TLC plates (silica gel), standard workup glassware.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-nitrobenzamide (1.0 eq) and the aromatic aldehyde (1.2 eq) in a 9:1 mixture of DMF and water.

  • Addition of Reductant: To the stirring solution, add sodium dithionite (3.5 eq) portion-wise. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 5-6 hours.

    • Causality Insight: The elevated temperature facilitates both the reduction of the nitro group by dithionite and the subsequent dehydration/cyclization and oxidation steps to form the aromatic quinazolinone ring.[5] Water is an essential co-solvent for the reduction process.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under UV light. The disappearance of the starting material indicates completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start Start setup 1. Dissolve Reagents (2-Nitrobenzamide, Aldehyde) in 9:1 DMF/Water start->setup add_reductant 2. Add Na2S2O4 (3.5 eq) portion-wise setup->add_reductant heat 3. Heat to 90°C for 5-6 hours add_reductant->heat monitor 4. Monitor by TLC heat->monitor workup 5. Quench with Water & Extract with Ethyl Acetate monitor->workup Reaction Complete purify 6. Wash, Dry, Concentrate & Purify (Recrystallization/Chromatography) workup->purify end End (Pure Quinazolinone) purify->end

Caption: Experimental workflow for the one-pot synthesis of quinazolinones.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound and related ortho-nitrobenzamides is realized in the biological activities of the heterocyclic products they generate.[1] Quinazolinone derivatives are known to exhibit a vast array of pharmacological effects:

  • Anticancer Agents: Many quinazolinone-based molecules act as tyrosine kinase inhibitors, crucial for halting cell signaling pathways in cancer cells.[2]

  • Antimicrobial Activity: Derivatives have shown potent activity against various bacterial and fungal strains.[2]

  • CNS-Active Agents: The scaffold is present in compounds with anticonvulsant and muscle relaxant properties.[4]

  • Hypoxia-Activated Prodrugs: The inherent nitroaromatic structure of the starting material itself makes its derivatives candidates for development as hypoxia-activated prodrugs (HAPs).[1] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to form cytotoxic species that kill cancer cells.[1]

The synthetic routes enabled by this compound provide medicinal chemists with a reliable and versatile platform for rapidly generating libraries of quinazolinone analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is more than just a simple organic molecule; it is a strategically designed precursor for the efficient construction of high-value heterocyclic compounds. Its primary application via reductive cyclization offers a robust and scalable pathway to the quinazolinone core, a privileged scaffold in drug discovery. Understanding the mechanistic principles and mastering the experimental protocols associated with this reagent empowers researchers to synthesize novel molecules with significant potential for therapeutic applications. Future research will likely focus on expanding the scope of this methodology to create more complex, fused heterocyclic systems and developing greener, more sustainable reduction protocols.

References

  • Yin, P., Liu, N., Deng, Y., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. J. Org. Chem., 77, 2649-2658. Available from: [Link]

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050. Available from: [Link]

  • ResearchGate. (2025). Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[6][11]imidazo[1,2-c]quinazolines. Available from: [Link]

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An In-depth Technical Guide to 2-(2-Nitrobenzamido)acetic Acid Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-nitrobenzamido)acetic acid scaffold represents a privileged chemical structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this class of compounds, delving into their rational design, synthetic methodologies, analytical characterization, and pharmacological evaluation. Drawing parallels with the structurally related fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we explore the significant potential of these derivatives as selective enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2). This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic explorations to empower researchers in the field of drug discovery and development.

Introduction: The Chemical and Therapeutic Significance of the Scaffold

The core structure, this compound, combines a nitro-substituted benzamide moiety with an acetic acid group. This arrangement is of significant interest for several reasons:

  • Structural Analogy to NSAIDs: The scaffold shares key structural features with fenamic acids, such as mefenamic acid[1]. These established NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This analogy provides a strong rationale for investigating these derivatives as anti-inflammatory agents.

  • The Role of the Nitro Group: The nitro group is a powerful electron-withdrawing group and a common pharmacophore in many bioactive molecules[2][3]. It can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, potentially enhancing binding affinity and modulating activity. Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amino group, opening avenues for a wide range of analogs.

  • Carboxylic Acid Functionality: The acetic acid moiety is crucial for the biological activity of many NSAIDs, often acting as the key interacting group that binds to critical residues (like Arginine) in the active site of target enzymes such as COX[4].

Given these features, research into this compound derivatives is primarily driven by the pursuit of novel anti-inflammatory and analgesic drugs with improved efficacy and safety profiles, particularly concerning gastrointestinal side effects associated with non-selective NSAIDs[1][5].

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is typically achieved through a straightforward yet robust amide coupling reaction. The causality behind the chosen reagents and conditions is critical for ensuring high yield and purity.

Core Synthesis Workflow

The primary synthetic route involves the acylation of an amino acid (glycine or its ester) with a substituted 2-nitrobenzoyl chloride. This approach is efficient and highly modular, allowing for the introduction of diversity at multiple points.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Ester Hydrolysis A 2-Nitrobenzoic Acid Reagent1 SOCl₂ or (COCl)₂ A->Reagent1 B 2-Nitrobenzoyl Chloride Reagent1->B Reflux C Glycine Ethyl Ester B->C B->C Base Pyridine or Et₃N C->Base D Ethyl 2-(2-nitrobenzamido)acetate Base->D 0°C to RT Anhydrous Solvent (e.g., DCM) Reagent2 LiOH or NaOH THF/H₂O D->Reagent2 E This compound D->E Reagent2->E Acidic Workup (HCl)

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a self-validating system for synthesizing the parent compound.

Materials:

  • 2-Nitrobenzoyl chloride (1.85 g, 10 mmol)

  • Glycine (0.75 g, 10 mmol)

  • Sodium hydroxide (NaOH) (0.80 g, 20 mmol)

  • Deionized water (50 mL)

  • Dichloromethane (DCM) (50 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath, magnetic stirrer, separatory funnel, Buchner funnel

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve glycine (10 mmol) and NaOH (20 mmol) in 25 mL of deionized water. Cool the solution in an ice bath to 0-5 °C with continuous stirring.

    • Causality: The reaction is performed in a basic aqueous solution (Schotten-Baumann conditions). NaOH deprotonates the glycine's amino group, making it a more potent nucleophile to attack the acyl chloride. The cold temperature controls the exothermic reaction and minimizes hydrolysis of the acyl chloride.

  • Acylation: Separately, dissolve 2-nitrobenzoyl chloride (10 mmol) in 25 mL of DCM. Add this solution dropwise to the cold glycine solution over 20 minutes with vigorous stirring.

    • Causality: A biphasic system is used. The vigorous stirring creates a large surface area for the reaction to occur at the interface. DCM is the organic solvent for the acyl chloride.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup & Separation: Transfer the mixture to a separatory funnel. Remove and discard the lower organic (DCM) layer. Wash the upper aqueous layer with 25 mL of fresh DCM to remove any unreacted acyl chloride and discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is approximately 2. A white precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the final product, this compound, insoluble in the acidic aqueous medium, thus allowing for its isolation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water. Dry the product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

    • Expected Yield: 80-90%.

    • Characterization: Purity should be confirmed by melting point determination and analytical techniques as described in Section 5.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic target for this class of compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal toxicity[5].

Anti-inflammatory and Analgesic Activity

Analogs of the core scaffold have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. For instance, the related compound 4-nitrobenzoyl-mefenamic acid, synthesized via a similar benzoylation reaction, showed higher analgesic activity than its parent mefenamic acid[6]. This suggests that the nitro-benzoyl moiety can enhance the desired pharmacological effects. The anti-inflammatory effect is believed to stem from the inhibition of prostaglandin synthesis, a direct consequence of blocking the COX enzymes[7].

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold can lead to compounds with optimized activity and selectivity.

Compound MoietyModificationImpact on ActivityRationale / Reference
Nitro Group Position Moving from ortho (2) to meta (3) or para (4) positionGenerally, the ortho-nitro position is critical. It may help lock the conformation required for optimal binding in the COX active site.Inferred from related fenamate structures where substitution patterns are key[1][8].
Aromatic Ring Introduction of additional substituents (e.g., -Cl, -F, -CH₃)Can modulate lipophilicity and electronic properties, affecting cell permeability and enzyme binding affinity. Electron-withdrawing groups can increase potency.SAR studies on related salicylanilides show that lipophilicity and electron-accepting ability enhance activity[9].
Acetic Acid Chain Extension of the alkyl chain or replacement with bioisosteresThe carboxylic acid is often essential for activity. Modifications here are generally detrimental unless a valid prodrug strategy is employed.The carboxylate group forms a key salt bridge in the COX active site[4].
Amide Linker Replacement with thioamide or other linkersA thioamide can alter bond angles and hydrogen bonding capacity, potentially leading to different binding modes or potencies.Thiobenzanilides have shown distinct biological activities compared to their amide counterparts[9].

Mechanism of Action: Targeting the COX-2 Pathway

The predominant mechanism of action for these compounds is the inhibition of the COX-2 enzyme within the arachidonic acid cascade.

G PL Membrane Phospholipids PLA2 PLA₂ PL->PLA2 AA Arachidonic Acid (AA) PLA2->AA (+) COX2 COX-2 Enzyme AA->COX2 PGG2 PGG₂ COX2->PGG2 PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGE Synthase Inflam Inflammation, Pain, Fever PGE2->Inflam Inhibitor 2-(2-Nitrobenzamido) acetic acid derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the derivative.

  • Stimulus: Inflammatory stimuli (e.g., cytokines, pathogens) induce the expression of the COX-2 enzyme and phospholipase A₂ (PLA₂).

  • AA Release: PLA₂ cleaves membrane phospholipids to release arachidonic acid (AA).

  • COX-2 Catalysis: AA enters the hydrophobic channel of the COX-2 enzyme. The enzyme catalyzes the conversion of AA into the unstable intermediate Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂)[4].

  • Prostaglandin Production: PGH₂ is further converted by specific synthases into various prostaglandins, such as PGE₂, which are key mediators of inflammation, pain, and fever.

  • Inhibition: this compound derivatives act as competitive inhibitors, binding to the active site of COX-2. This binding, often involving an interaction between the compound's carboxylate and a key arginine residue (Arg120) in the enzyme channel, prevents AA from being converted, thereby blocking the downstream production of pro-inflammatory prostaglandins[5][8].

Analytical Characterization

Rigorous analytical chemistry is paramount to confirm the identity, purity, and structure of synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Confirmatory Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and environment of protons. Expect to see characteristic signals for aromatic protons, the methylene (-CH₂-) protons of the acetic acid moiety, and the amide (-NH-) proton.

    • ¹³C-NMR: Confirms the carbon skeleton, showing distinct peaks for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the methylene carbon.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), and N-O stretching (nitro group).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) can show the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), confirming the correct mass[10]. High-resolution MS (HRMS) can provide the exact elemental composition.

  • Chromatography:

    • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity with high precision. When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identification and quantification[11][12].

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common colorimetric screening assay to evaluate the inhibitory potential of synthesized compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound solution (at various concentrations) or the positive control (Celecoxib) to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.

  • Incubation: Gently shake the plate and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.

  • Colorimetric Development: Immediately add 10 µL of TMPD solution to each well.

  • Measurement: Read the absorbance at 590 nm using a microplate reader every minute for 5 minutes. The rate of color development is proportional to the COX activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

The this compound framework stands as a promising platform for the discovery of new drugs, particularly in the realm of anti-inflammatory and analgesic therapies. Its straightforward synthesis allows for extensive derivatization, enabling fine-tuning of its pharmacological profile through systematic SAR studies. The mechanistic link to COX-2 inhibition provides a clear and validated therapeutic hypothesis.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader library of analogs to further probe the SAR and optimize for potency and COX-2 selectivity.

  • In Vivo Evaluation: Advancing lead compounds into animal models of inflammation and pain to assess efficacy, pharmacokinetics, and safety profiles.

  • Exploring Other Targets: While COX-2 is a primary target, the scaffold may exhibit activity against other enzymes or receptors involved in disease, such as topoisomerases or various kinases, which warrants further investigation[13].

This guide provides the foundational knowledge and practical methodologies for scientists to effectively explore the rich chemical and therapeutic potential of this important class of molecules.

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  • Duggan, K. C., et al. (2016). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15167–15178. [Link]

  • Iartsev, S. D., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 59-64. [Link]

  • Mustafa, H., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie, 358(5), e70004. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1303. [Link]

  • Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. [Link]

  • Jain, S., et al. (2009). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Acta Poloniae Pharmaceutica, 66(3), 279-287. [Link]

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An In-Depth Technical Guide to the Early Research of Nitrobenzamido Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational research on nitrobenzamido compounds, focusing on the early synthetic methodologies, characterization techniques, and the initial explorations of their biological potential. Eschewing a rigid template, this document is structured to logically present the core principles and experimental realities that defined the nascent stages of discovery in this chemical class. The narrative emphasizes the "why" behind experimental choices, offering insights into the scientific reasoning of the era.

I. Introduction: The Dawn of Nitroaromatics in Medicinal Chemistry

The story of nitrobenzamido compounds is intrinsically linked to the broader history of nitroaromatic compounds in medicine. The discovery of chloramphenicol in 1947, a natural product bearing a nitro group, was a watershed moment that ignited significant interest in the biological activities of this functional group.[1] This discovery spurred chemists to synthesize and evaluate a wide array of nitro-containing molecules, including the nitrobenzamido scaffold, for potential therapeutic applications. Early research was driven by the urgent need for new antimicrobial agents to combat the growing threat of infectious diseases.[2]

The nitro group, with its strong electron-withdrawing nature, was recognized as a key pharmacophore that could significantly influence a molecule's biological activity.[2] This understanding, though rudimentary by modern standards, laid the groundwork for decades of research into the medicinal chemistry of nitroaromatic compounds.

II. Foundational Synthesis of Nitrobenzamido Compounds: Classical Approaches

The early synthesis of nitrobenzamido compounds relied on robust and straightforward chemical transformations. The primary method involved the amidation of a nitro-substituted benzoic acid. This was typically a two-step process, reflecting the chemical tools and understanding of the mid-20th century.

Core Synthesis Workflow

The most common route to obtaining simple nitrobenzamides involved the conversion of a nitrobenzoic acid to a more reactive acylating agent, followed by reaction with an amine.

Synthesis_Workflow Nitrobenzoic_Acid Nitrobenzoic Acid Acyl_Chloride Nitrobenzoyl Chloride Nitrobenzoic_Acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., Thionyl Chloride) Nitrobenzamide Nitrobenzamide Derivative Acyl_Chloride->Nitrobenzamide Amidation Amine Amine (e.g., Ammonia, Primary/Secondary Amine)

Caption: Classical two-step synthesis of nitrobenzamide derivatives.

Experimental Protocol: Synthesis of 4-Nitrobenzamide

This protocol is a representative example of the methods used in the mid-20th century, adapted from historical descriptions.[3]

Step 1: Preparation of 4-Nitrobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 1 mole of 4-nitrobenzoic acid.

  • Addition of Thionyl Chloride: Carefully add 1.2 moles of thionyl chloride to the flask. A small amount of dimethylformamide (DMF) can be added as a catalyst.

  • Reflux: Gently heat the mixture to reflux. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases (typically 1-2 hours).

  • Isolation: Allow the reaction mixture to cool. The excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride, a solid, is then used directly in the next step.

Causality of Experimental Choices:

  • Thionyl Chloride as Activating Agent: Thionyl chloride was a readily available and highly effective reagent for converting carboxylic acids to their more reactive acyl chlorides. The byproducts of the reaction, HCl and SO₂, are gaseous, which simplifies their removal from the reaction mixture.

  • Use of a Gas Trap: The evolution of acidic and toxic gases necessitated the use of a gas trap, typically containing a sodium hydroxide solution, to prevent their release into the laboratory atmosphere.

Step 2: Amidation of 4-Nitrobenzoyl Chloride

  • Reaction Setup: The crude 4-nitrobenzoyl chloride is dissolved in a suitable inert solvent, such as benzene or toluene, in a flask equipped with a stirrer.

  • Amine Addition: The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia (or a solution of the desired primary or secondary amine in an appropriate solvent) is added dropwise with vigorous stirring.

  • Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The solid 4-nitrobenzamide precipitates out of the solution.

  • Purification: The precipitate is collected by filtration, washed with cold water to remove any ammonium chloride, and then recrystallized from a suitable solvent, such as ethanol or water, to yield the purified product.

Causality of Experimental Choices:

  • Ice Bath Cooling: The reaction between an acyl chloride and an amine is highly exothermic. Cooling the reaction mixture is crucial to control the reaction rate and prevent the formation of side products.

  • Vigorous Stirring: To ensure efficient mixing of the two phases (the organic solution of the acyl chloride and the aqueous or polar solution of the amine), vigorous stirring is essential for achieving a high yield.

  • Recrystallization: This was the primary method for the purification of solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.

Characterization in the Early Days

Before the widespread availability of modern spectroscopic techniques, the characterization of newly synthesized compounds was a meticulous process relying on a combination of physical and chemical methods:

  • Melting Point Determination: A sharp and un-depressed melting point of a mixed sample with an authentic standard was a key indicator of purity and identity.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (the percentage of carbon, hydrogen, and nitrogen) was a fundamental technique for confirming the composition of a new compound.

  • Infrared (IR) Spectroscopy: As IR spectroscopy became more common in the mid-20th century, it was used to identify the presence of key functional groups, such as the amide C=O and N-H stretching vibrations, and the characteristic absorptions of the nitro group.

III. Early Investigations into Biological Activity

The initial forays into the biological activities of nitrobenzamido compounds were largely focused on two main areas: antimicrobial and anticancer properties. The screening methods of the time were less sophisticated than today's high-throughput assays but were effective in identifying promising lead compounds.

Antimicrobial Screening

The search for new antibiotics was a major driver of research in the post-World War II era. The primary method for assessing the antibacterial activity of new compounds was the agar diffusion method , often referred to as the disk diffusion or Kirby-Bauer test.

Experimental Protocol: Agar Disk Diffusion Assay

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a sterile broth.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: A sterile paper disk is impregnated with a known concentration of the nitrobenzamido compound dissolved in a suitable solvent. The solvent is allowed to evaporate.

  • Incubation: The impregnated disk is placed on the surface of the inoculated agar plate. The plate is then incubated at a temperature suitable for the growth of the test organism (typically 37°C) for 18-24 hours.

  • Observation and Interpretation: If the compound possesses antibacterial activity, a clear circular zone of no growth, known as the zone of inhibition , will appear around the disk. The diameter of this zone is measured and is proportional to the susceptibility of the organism to the compound.

Causality of Experimental Choices:

  • Mueller-Hinton Agar: This medium was chosen for its reproducibility and its low content of inhibitors of common antibacterial agents like sulfonamides.

  • Standardized Inoculum: The density of the bacterial inoculum is critical for the reproducibility of the test. A standardized suspension ensures that the results are comparable between different experiments and different laboratories.

Anticancer Screening

The mid-20th century also saw the dawn of systematic cancer chemotherapy research. The establishment of the Cancer Chemotherapy National Service Center (CCNSC) in the United States in 1955 led to the development of standardized in vitro and in vivo screening protocols. A key development was the use of continuous cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay using HeLa Cells

The HeLa cell line, derived from cervical cancer cells in 1951, was one of the first and most widely used human cell lines for in vitro cancer research.

  • Cell Culture: HeLa cells are grown in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics in glass or plastic culture flasks.

  • Seeding of Cells: A known number of cells are seeded into culture tubes or plates and allowed to attach and grow for 24 hours.

  • Addition of Test Compound: The nitrobenzamido compound, dissolved in a suitable solvent (often with a small amount of a solubilizing agent like dimethyl sulfoxide), is added to the culture medium at various concentrations.

  • Incubation: The cells are incubated with the compound for a defined period, typically 48 to 72 hours.

  • Assessment of Cytotoxicity: The effect of the compound on cell growth and viability is assessed. Early methods included:

    • Microscopic Observation: Visual inspection for changes in cell morphology, detachment from the culture surface, and cell lysis.

    • Dye Exclusion Assays: Using dyes like trypan blue, which are only taken up by cells with a compromised cell membrane (i.e., dead cells). The percentage of stained cells is determined by counting under a microscope.

    • Total Protein or Cell Count: Quantifying the total amount of protein or the number of cells remaining after the incubation period to determine the extent of growth inhibition.

Causality of Experimental Choices:

  • Use of a Continuous Cell Line: The ability to propagate a single type of human cancer cell indefinitely in the laboratory provided a consistent and reproducible model system for screening large numbers of compounds.

  • Serum Supplementation: Fetal bovine serum provided a complex mixture of growth factors and nutrients essential for the growth of most mammalian cells in culture.

  • Dose-Response Evaluation: Testing compounds at multiple concentrations was crucial for determining their potency, often expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

IV. Early Structure-Activity Relationship (SAR) Insights

While the tools for detailed mechanistic studies were limited, early researchers were astute in observing the relationships between chemical structure and biological activity. These early SAR studies were largely empirical but provided valuable guidance for the synthesis of new derivatives.

Key Observations from Early SAR Studies:

  • Position of the Nitro Group: The position of the nitro group on the benzene ring was found to be a critical determinant of activity. Different isomers (ortho, meta, para) often exhibited significantly different biological effects.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen (the R group in -NHR) played a crucial role in modulating the compound's properties, such as its solubility, and its biological activity.[4]

  • Influence of Other Ring Substituents: The presence of other substituents on the aromatic ring, in addition to the nitro group, could either enhance or diminish the biological activity.

SAR_Logic cluster_0 Core Nitrobenzamido Scaffold cluster_1 Structural Modifications cluster_2 Observed Biological Activity Nitrobenzamide Nitrobenzamide Nitro_Position Position of NO₂ Group Amide_Substituent Substitution on Amide Nitrogen Ring_Substituents Other Ring Substituents Biological_Activity Antimicrobial/Anticancer Potency Nitro_Position->Biological_Activity Amide_Substituent->Biological_Activity Ring_Substituents->Biological_Activity

Caption: Early structure-activity relationship considerations.

V. Conclusion: A Foundation for Modern Drug Discovery

The early research on nitrobenzamido compounds, characterized by its reliance on classical synthetic methods and foundational biological screening techniques, laid a critical groundwork for the subsequent development of this important class of molecules. While the experimental protocols of the time may appear rudimentary by today's standards, they were the product of sound scientific reasoning and meticulous experimental work. The insights gained from this early research into the synthesis, characterization, and biological activity of nitrobenzamido compounds continue to inform and inspire modern drug discovery efforts.

VI. References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

  • Maeda, K. (1953). Chemical studies on antibiotic substances. IV. A crystalline toxic substance of Streptomyces thioluteus producing aureothricin. The Journal of Antibiotics, 6(4), 137-138.

  • "Method for production of 4-nitrobenzamide." Google Patents, RU2103260C1.

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review on Recent Advances in the Synthesis of Nitrogen-Containing Heterocycles and Their Biological Applications. Molecules, 25(8), 1908.

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

  • "Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4." PubMed, National Center for Biotechnology Information.

Sources

A Theoretical and Computational Guide to Elucidating the Mechanism of Action of 2-(2-Nitrobenzamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrobenzamido)acetic acid is a molecule of interest with a chemical scaffold suggestive of diverse biological activities, characteristic of nitroaromatic and amide-containing compounds.[1][2] Understanding its mechanism of action is paramount for its potential development as a therapeutic agent. This guide outlines a comprehensive theoretical and computational strategy to elucidate the potential molecular mechanisms of this compound. We will explore several plausible hypotheses, including its role as a prodrug activated by nitroreduction, its potential for amide bond hydrolysis under physiological conditions, and its capacity for direct interactions with biological targets. This document provides a roadmap for researchers, detailing the quantum chemical calculations and molecular modeling techniques necessary to investigate these potential pathways. The overarching goal is to provide a foundational framework for future experimental studies and to accelerate the drug discovery and development process.

Introduction: The Chemical Rationale for Investigation

The chemical structure of this compound presents several features that warrant a detailed mechanistic investigation. The presence of a nitro group on the benzene ring suggests the possibility of bioreduction in hypoxic environments, a mechanism exploited by certain antimicrobial and anticancer agents.[3][4] The amide linkage is susceptible to hydrolysis, which could release 2-nitrobenzoic acid and glycine, each with its own potential biological effects.[5][6][7][8][9] Furthermore, the molecule as a whole possesses functional groups capable of engaging in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules.[10]

This guide will systematically address the following potential mechanisms of action:

  • Hypothesis 1: Prodrug Activation via Nitroreduction. The ortho-nitro group may be reduced in vivo to form highly reactive nitroso, hydroxylamino, and amino metabolites that can covalently modify biological targets.

  • Hypothesis 2: Hydrolytic Cleavage of the Amide Bond. The molecule may undergo acid- or base-catalyzed hydrolysis to release its constituent parts, 2-nitrobenzoic acid and glycine, which may then exert biological effects.[5][6][7][8]

  • Hypothesis 3: Direct Interaction with a Molecular Target. The intact molecule may bind to a specific biological target, such as an enzyme or receptor, and modulate its function through non-covalent interactions.

Theoretical Approaches and Computational Methodologies

To investigate these hypotheses, a multi-faceted computational approach is proposed. Quantum chemical calculations, particularly Density Functional Theory (DFT), will be central to this investigation.[10][11][12] DFT provides a good balance between computational cost and accuracy for studying the electronic structure, reactivity, and spectroscopic properties of molecules of this size.[10][13] For systems involving interactions with a biological macromolecule, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach will be employed to manage computational expense while maintaining accuracy in the region of interest.[10]

Core Computational Methods
Method Application Rationale
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, reaction pathway calculations, spectroscopic predictions.Offers a robust and computationally efficient method for examining the intrinsic properties of the molecule and its reactivity.[10]
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra.Useful for correlating theoretical structures with experimental spectroscopic data.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme-catalyzed reactions and ligand-protein binding.Allows for a high-level quantum mechanical treatment of the active site while the larger protein environment is treated with classical mechanics, making the calculation feasible.[10]
Molecular Docking Predicting the binding pose of the molecule within a protein's active site.A computationally inexpensive method to screen potential biological targets and generate starting structures for more advanced simulations.[1]
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule in a biological environment (e.g., in water or bound to a protein).Provides insights into the conformational flexibility, stability, and interaction dynamics of the molecule over time.

Investigating Hypothesis 1: Prodrug Activation via Nitroreduction

The reduction of a nitroaromatic group is a key activation step for many drugs. This process typically occurs in a stepwise manner, forming reactive intermediates.

Proposed Nitroreduction Pathway

Caption: General pathways for acid- and base-catalyzed amide hydrolysis.

Computational Workflow for Amide Hydrolysis

Protocol 2: DFT Study of Amide Hydrolysis in Solution

  • Reactant and Product Optimization:

    • Optimize the geometries of the reactant, this compound, and the products, 2-nitrobenzoic acid and glycine, in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).

  • Transition State Searching:

    • For both the acid-catalyzed and base-catalyzed pathways, identify the transition state structures for the rate-determining steps (typically the nucleophilic attack). [7] * This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN).

    • Verify the transition states by performing frequency calculations and identifying the single imaginary frequency corresponding to the reaction coordinate.

  • Activation Energy Calculation:

    • Calculate the activation energy barrier for both pathways by taking the energy difference between the transition state and the reactants.

    • A comparison of the activation energies will indicate which pathway is kinetically more favorable under different pH conditions.

  • Intrinsic Reaction Coordinate (IRC) Analysis:

    • Perform an IRC calculation starting from the transition state to confirm that it connects the reactants and the corresponding intermediates or products along the reaction pathway.

Investigating Hypothesis 3: Direct Interaction with a Molecular Target

It is plausible that the intact molecule exerts its effect by binding to a specific biological target. While the exact target is unknown, we can outline a general workflow for investigating this hypothesis once a putative target is identified. Several nitrobenzamide derivatives have shown activity as enzyme inhibitors. [1][2][14][15]

General Workflow for Target Interaction Analysis

Target_Interaction_Workflow T1 Identify Potential Biological Target(s) T2 Molecular Docking T1->T2 T3 Molecular Dynamics (MD) Simulation T2->T3 T4 Binding Free Energy Calculation (e.g., MM/PBSA) T3->T4 T5 QM/MM Analysis of Key Interactions T3->T5

Caption: Workflow for investigating direct target interaction.

Detailed Protocol for Target Interaction Studies

Protocol 3: Molecular Docking and Dynamics Simulation

  • Target Identification and Preparation:

    • Identify potential protein targets based on the biological activity of similar compounds or through experimental screening.

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and removing water molecules and co-crystallized ligands.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the active or allosteric site of the target protein.

    • Analyze the top-scoring poses based on the docking score and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Molecular Dynamics Simulation:

    • Take the most promising protein-ligand complex from the docking study as the starting point for an MD simulation.

    • Solvate the system in a water box with appropriate counter-ions to neutralize the charge.

    • Run a simulation for a sufficient duration (e.g., 100 ns) to assess the stability of the binding pose and the dynamics of the interactions.

  • Binding Free Energy Calculation:

    • Use the MD simulation trajectory to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of binding affinity than docking scores alone.

  • QM/MM Analysis:

    • If specific interactions, such as charge transfer or polarization, are deemed important, perform QM/MM calculations on snapshots from the MD trajectory. The ligand and key active site residues would be treated with a quantum mechanical method, while the rest of the protein is treated with a molecular mechanics force field.

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for elucidating the mechanism of action of this compound. By systematically investigating the possibilities of prodrug activation, hydrolytic cleavage, and direct target interaction using state-of-the-art computational methods, researchers can gain significant insights into how this molecule may function at a molecular level. The theoretical data generated from these studies will be invaluable for designing and interpreting future experimental investigations, including metabolic profiling, enzyme inhibition assays, and cell-based studies. This synergistic approach, combining theoretical predictions with experimental validation, will ultimately accelerate the journey from a molecule of interest to a potential therapeutic agent.

References

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  • Pliego, J. R., & Riveros, J. M. (n.d.). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas. ACS Publications. Retrieved January 15, 2026, from [Link]

  • Gordon, K. C., et al. (n.d.). use of quantum chemistry in pharmaceutical research as illustrated by case studies of indometacin and carbamazepine. Journal of Pharmacy and Pharmacology | Oxford Academic. Retrieved January 15, 2026, from [Link]

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. Retrieved January 15, 2026, from [Link]

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  • (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations | Request PDF. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Khule, P. K., et al. (n.d.). Revolutionizing Drug Discovery: Quantum Pharmacy's Impact And Applications. Kuey. Retrieved January 15, 2026, from [Link]

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The Enduring Legacy of the 2-Nitrobenzyl Group: A Technical Guide to a Cornerstone of Photolabile Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ortho-nitrobenzyl group, a foundational photolabile protecting group, has played a pivotal role in the advancement of chemical synthesis and biology for over half a century. Its ability to be cleaved with high spatial and temporal precision using light has enabled countless innovations, from the synthesis of complex molecules to the real-time study of intricate biological processes. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanistic underpinnings of 2-nitrobenzyl protecting groups. It serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of various derivatives, and insights into its diverse applications.

A Historical Perspective: From a Chemical Curiosity to a Biological Tool

The concept of using light to control chemical reactions has long intrigued scientists. The journey of the 2-nitrobenzyl group from a photochemical curiosity to an indispensable tool in the chemist's and biologist's arsenal is a testament to scientific ingenuity.

The first documented use of a photolabile protecting group dates back to 1962, when Barltrop and Schofield reported the light-induced cleavage of N-benzylglycine.[1] While not a 2-nitrobenzyl group, this seminal work laid the conceptual groundwork for photosensitive protecting groups. A few years later, in 1966, the 2-nitrobenzyl moiety itself made its debut as a photolabile protecting group for carboxylic acids, again in the work of Barltrop and his colleagues.[2] However, these early explorations were hampered by low yields.

The true potential of the 2-nitrobenzyl group, particularly in a biological context, was unlocked in 1978 by Kaplan, Forbush, and Hoffman.[3][4][5][6] Their groundbreaking work on "caged ATP," a biologically inactive form of adenosine triphosphate that could be activated by a flash of light, revolutionized the study of cellular bioenergetics.[3][4][5][6][7] This pioneering research established the 2-nitrobenzyl group as the premier "caging" agent, a term coined to describe the temporary, light-sensitive inactivation of bioactive molecules.[3][4] This development opened the door for the spatiotemporal control of a vast array of biological processes, from neurotransmission to gene expression.

The Photochemical Heart: Unraveling the Cleavage Mechanism

The remarkable utility of the 2-nitrobenzyl group lies in its unique photochemical properties. The cleavage process is initiated by the absorption of ultraviolet light, typically in the range of 300-365 nm, which triggers an intramolecular rearrangement based on the well-established Norrish Type II reaction.[1]

The currently accepted mechanism involves the following key steps:

  • Photoexcitation: Upon absorption of a photon, the nitro group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient diradical species.

  • Formation of the aci-Nitro Intermediate: This diradical rapidly rearranges to form a key intermediate known as the aci-nitro tautomer. This intermediate is often colored, leading to a transient change in the solution's appearance upon irradiation.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rapid intramolecular cyclization and rearrangement steps.

  • Release of the Substrate: These rearrangements culminate in the cleavage of the bond between the benzylic carbon and the protected functional group, releasing the active molecule.

  • Formation of the 2-Nitrosobenzaldehyde Byproduct: The protecting group itself is converted into 2-nitrosobenzaldehyde. It is crucial to note that this byproduct can be reactive and may interfere with the system under study, a factor that must be considered in experimental design.

Photochemical_Cleavage_Mechanism cluster_0 Photochemical Cleavage of a 2-Nitrobenzyl Protected Alcohol (R-OH) Start 2-Nitrobenzyl Protected Alcohol Excited Excited State (Diradical) Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Released Released Alcohol (R-OH) + 2-Nitrosobenzaldehyde Cyclic->Released Rearrangement & Cleavage Experimental_Workflow cluster_1 General Experimental Workflow Start Substrate with Functional Group (e.g., R-OH) Protection Protection Reaction (e.g., with 2-nitrobenzyl bromide) Start->Protection Protected 2-Nitrobenzyl Protected Substrate Protection->Protected Purification1 Purification (e.g., Chromatography) Protected->Purification1 Photolysis Photolytic Deprotection (UV irradiation) Purification1->Photolysis Deprotected Released Substrate (R-OH) + Byproduct Photolysis->Deprotected Purification2 Purification of Released Substrate Deprotected->Purification2

Sources

Methodological & Application

Application Note & Protocols: High-Fidelity Peptide Synthesis and Mild Cleavage Using a 2-(2-Nitrobenzamido)acetic acid-Based Photolabile Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing. A critical challenge in SPPS is the final cleavage step, which often employs harsh acidic conditions (e.g., Trifluoroacetic Acid - TFA) that can degrade sensitive peptide sequences or incompatible modifications. This guide details the application of a photolabile linker strategy, based on 2-(2-Nitrobenzamido)acetic acid, for the Fmoc-SPPS of peptides. This approach leverages the well-characterized o-nitrobenzyl photochemistry to enable peptide cleavage under mild, neutral conditions using UV irradiation. We provide a foundational overview of the cleavage mechanism, detailed step-by-step protocols for linker immobilization, peptide synthesis, and photocleavage, and discuss the critical parameters that ensure high yield and purity. This methodology offers an essential orthogonal tool for researchers developing complex, acid-sensitive, or modified peptides.

Introduction: The Imperative for Orthogonal Cleavage in SPPS

The principle of orthogonality—the ability to selectively remove protecting groups or cleave a peptide from its solid support without affecting other parts of the molecule—is fundamental to modern peptide synthesis.[1][2][3] The most prevalent SPPS strategy, Fmoc/tBu, relies on a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[1][4] The final cleavage from standard resins like Wang or Rink Amide necessitates strong acid treatment, which can be detrimental.

Photolabile linkers provide a powerful solution, introducing an additional dimension of orthogonality.[5][6] By using light as a "traceless reagent," cleavage can be performed under neutral pH and at ambient temperatures, preserving the integrity of the synthesized peptide.[7][8] The o-nitrobenzyl moiety is among the most robust and widely adopted photolabile protecting groups, valued for its stability to standard SPPS conditions and efficient cleavage upon UV exposure.[5][9][10] This note focuses on a linker derived from this compound, which can be readily coupled to an aminofunctionalized resin to facilitate this advanced cleavage strategy.

Principle and Mechanism of Photocleavage

The utility of the this compound linker is rooted in the photochemistry of the o-nitrobenzyl group. The cleavage mechanism is a well-studied intramolecular redox reaction initiated by the absorption of UV light.[7][11]

  • Photoexcitation : Upon irradiation with UV light (typically in the 350-365 nm range), the nitro group absorbs a photon, promoting it to an excited state.[7][12]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon of the linker backbone. This is the key step, often described as a Norrish Type II reaction, and results in the formation of a transient aci-nitro intermediate.[7][11][13]

  • Rearrangement and Release : The unstable aci-nitro intermediate rapidly rearranges. This process involves the formation of a cyclic intermediate which then collapses, cleaving the ester bond that anchors the peptide.[13] This releases the C-terminal carboxyl group of the peptide and generates a 2-nitrosobenzaldehyde byproduct.[7]

This process is highly efficient and clean, and its orthogonality to acid- and base-labile protecting groups makes it ideal for complex synthetic schemes.[14][15][16]

G cluster_start Anchored Peptide cluster_mechanism Photocleavage Mechanism cluster_end Products Resin Resin-NH-Linker-Peptide Excitation 1. Photoexcitation (hv, 365 nm) Resin->Excitation UV Light H_Abstraction 2. H-Abstraction (aci-nitro intermediate) Excitation->H_Abstraction Rearrangement 3. Rearrangement & Bond Cleavage H_Abstraction->Rearrangement Peptide Free Peptide (R-COOH) Rearrangement->Peptide Cleaved Byproduct Nitroso Byproduct Rearrangement->Byproduct

Figure 2: Step-by-step experimental workflow.

Quantitative Parameters and Troubleshooting

Success with this technique relies on optimizing key parameters.

ParameterRecommended Value / ConditionRationale & Notes
Cleavage Wavelength 350 - 365 nmMaximizes absorbance by the o-nitrobenzyl chromophore while minimizing potential photodamage to sensitive amino acids like Trp. [10][12]
Irradiation Time 2 - 6 hoursHighly sequence and scale-dependent. Monitor cleavage by HPLC to determine the optimal time and avoid byproduct formation from over-exposure.
Cleavage Solvent Neutral or slightly basic, UV-transparente.g., DCM, Acetonitrile, Methanol. A small amount of a non-nucleophilic base (e.g., N-Methylmorpholine) can help scavenge protons.
Temperature Ambient (20-25 °C)Higher temperatures are generally not required and may increase the risk of side reactions.

Troubleshooting:

  • Incomplete Cleavage:

    • Cause: Insufficient irradiation time or light intensity; poor resin suspension.

    • Solution: Increase irradiation time. Ensure the resin is fully and evenly suspended during irradiation. Check lamp output.

  • Low Yield:

    • Cause: Inefficient coupling during synthesis; peptide precipitation in the cleavage cocktail; degradation.

    • Solution: Confirm coupling efficiency at each SPPS step with a Kaiser test. Use a more polar solvent system for cleavage if the peptide has poor solubility.

  • Impure Product:

    • Cause: Formation of byproducts from the nitroso-aldehyde; side-chain degradation.

    • Solution: The 2-nitrosobenzaldehyde byproduct can sometimes react with the cleaved peptide. Adding a "scavenger" for aldehydes, such as a semicarbazide resin, to the cleavage mixture can be beneficial. [10]Ensure all acid-labile side-chain protecting groups are stable if not removed prior to photocleavage.

Conclusion

The use of a this compound-derived photolabile linker offers a robust and elegant strategy for the synthesis of peptides under mild conditions. By providing orthogonality to standard acid- and base-labile protecting groups, this method is particularly advantageous for the preparation of peptides containing sensitive functionalities, post-translational modifications, or those prone to degradation under harsh acidic cleavage. The protocols outlined in this guide provide a validated framework for researchers to implement this powerful technique, enabling the successful synthesis of challenging peptide targets with high fidelity.

References

  • Photolabile protecting group - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Gao, S., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231. doi:10.3390/molecules27072231
  • A photolabile carboxyl protecting group for solid phase peptide synthesis. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Gao, S., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(50), 16637-16649. doi:10.1021/ja045610r
  • Gao, S., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Gao, S., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed. Retrieved January 15, 2026, from [Link]

  • Niclas, N., & Wessjohann, L. A. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 387-402. doi:10.1021/acscombsci.8b00035
  • Photocleavable Protecting Groups. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved January 15, 2026, from a source providing access to this series.
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (2011). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Singh, R. K., & Kumar, A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5486-5545. doi:10.1021/acs.chemrev.2c00820
  • A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides and C-terminal thioesters. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Tzani, A., et al. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(6), 1332. doi:10.3390/molecules25061332
  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2022). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved January 15, 2026, from [Link]

  • Peptides, solid-phase synthesis and characterization. (2017). Electronic Journal of Biotechnology, 30, 64-71.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 363-380.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

  • Peptide Bonds and Protecting Groups. (2019). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2012). Molecules, 17(10), 11520-11534.

Sources

Application Notes and Protocols for 2-(2-Nitrobenzamido)acetic acid as a Photocleavable Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic fields of drug delivery, proteomics, and material science, the ability to precisely control molecular interactions in a spatio-temporal manner is paramount. Photocleavable linkers, molecules that can be cleaved by light, have emerged as indispensable tools for achieving this control. Among these, the o-nitrobenzyl (ONB) class of linkers is particularly prominent due to its high photocleavage efficiency upon near-UV light irradiation.[1][2] This application note provides a detailed guide to the incorporation and utilization of a specific ONB derivative, 2-(2-Nitrobenzamido)acetic acid , as a versatile photocleavable linker.

This bifunctional linker features a carboxylic acid handle for covalent attachment to a molecule of interest (e.g., a drug, a fluorescent probe, or a solid support) and an o-nitrobenzyl moiety that undergoes irreversible cleavage when exposed to a specific wavelength of light, liberating the attached molecule.[3] The inclusion of an amide bond and an acetic acid group provides a defined linkage chemistry and potential for further derivatization.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to ensure successful implementation.

Principle and Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds is a well-established photochemical reaction.[1][2] The process is initiated by the absorption of a photon, typically in the UV-A range (around 340-365 nm), by the nitroaromatic chromophore.[1][2][4][5] This leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[6] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic C-O or C-N bond and the formation of a 2-nitrosobenzaldehyde byproduct, releasing the payload.[7]

The efficiency of this process can be influenced by factors such as the substitution pattern on the aromatic ring and the nature of the solvent.[7][8] For instance, the introduction of electron-donating groups, such as methoxy groups, can red-shift the absorption maximum, allowing for the use of longer, less phototoxic wavelengths.[7]

G A This compound (Linker-Payload Conjugate) B Photoexcitation (hv) ~340-365 nm A->B Irradiation C Excited State B->C D Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement E->F G Cleavage F->G H Released Payload G->H I 2-Nitrosobenzaldehyde Byproduct G->I

Caption: Generalized workflow of the photocleavage mechanism.

Protocols

Part 1: Synthesis of this compound

While this compound is commercially available, this section provides a general synthetic route for its preparation from 2-nitrobenzoic acid and glycine for laboratories that may need to synthesize it in-house or require derivatives.

Materials:

  • 2-Nitrobenzoic acid

  • Glycine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Activation of 2-Nitrobenzoic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the active ester.[9]

  • Coupling Reaction: In a separate flask, dissolve glycine (1.1 eq) in a minimal amount of water and add DIPEA (2.0 eq).

  • Slowly add the glycine solution to the activated 2-nitrobenzoic acid mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Part 2: Coupling of this compound to an Amine-Containing Molecule

This protocol details the procedure for conjugating the photocleavable linker to a molecule containing a primary or secondary amine via an amide bond.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • EDC or Dicyclohexylcarbodiimide (DCC)

  • HOBt or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • DIPEA or TEA

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents as listed in Part 1.

Procedure:

  • Activation of the Linker: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq) to the solution.[10][11] Stir at room temperature for 30-60 minutes.

  • Coupling to the Amine: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 eq) in anhydrous DMF. Add a base such as DIPEA (2.0 eq).

  • Add the solution of the amine-containing molecule to the activated linker solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[11] The reaction time will depend on the reactivity of the amine.[11]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with a mild acid (e.g., 0.5 M citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting conjugate using column chromatography or preparative HPLC.

G cluster_activation Activation cluster_coupling Coupling A This compound C Activated Linker (e.g., HOBt ester) A->C + B Coupling Agents (EDC/HOBt) B->C + F Linker-Molecule Conjugate C->F D Amine-containing Molecule (R-NH2) D->F + E Base (DIPEA) E->F +

Caption: Workflow for coupling the linker to an amine-containing molecule.

Part 3: Photocleavage Protocol

This protocol outlines the general procedure for the light-induced cleavage of the linker and release of the conjugated molecule.

Materials:

  • Linker-molecule conjugate

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)

  • UV lamp with a suitable wavelength output (e.g., 365 nm LED, mercury lamp with filter)

  • Quartz or UV-transparent cuvettes/reaction vessels

  • Analytical instrumentation for monitoring cleavage (e.g., HPLC, LC-MS, fluorescence spectroscopy)

Procedure:

  • Sample Preparation: Dissolve the linker-molecule conjugate in a suitable solvent to a known concentration. The choice of solvent should ensure solubility of the conjugate and be compatible with the downstream application. For biological applications, buffered aqueous solutions (e.g., PBS, pH 7.4) are commonly used.

  • Irradiation:

    • Transfer the solution to a UV-transparent reaction vessel.

    • Irradiate the sample with a UV light source. A wavelength around 340-365 nm is typically effective for o-nitrobenzyl cleavage.[1][2][4][5]

    • The duration and intensity of irradiation will need to be optimized depending on the concentration of the conjugate, the quantum yield of the specific linker-molecule system, and the desired extent of cleavage.[12] It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Monitoring Cleavage:

    • At various time points during irradiation, take aliquots of the sample for analysis.

    • Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting conjugate and the appearance of the cleaved molecule and the nitrosobenzaldehyde byproduct.[1][5]

    • If the released molecule is fluorescent, cleavage can be monitored in real-time using a fluorometer.[4][5]

  • Post-Cleavage Processing: Once the desired level of cleavage is achieved, the solution containing the released molecule can be used directly in the subsequent application or further purified if necessary to remove the linker byproduct.

ParameterRecommended ConditionNotes
Cleavage Wavelength 340 - 365 nmOptimal wavelength may vary slightly based on the specific molecular context.
Solvent Aqueous buffers (e.g., PBS), Methanol, AcetonitrileEnsure solubility and compatibility with the payload and downstream applications.
Temperature Room TemperaturePhotocleavage is generally not highly temperature-dependent.
Monitoring Technique HPLC, LC-MS, Fluorescence SpectroscopyChoose a technique that can resolve the starting material and the cleaved products.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Incomplete activation of the carboxylic acid.- Low reactivity of the amine.- Presence of moisture.- Increase the amount of coupling reagents.- Use a more potent coupling agent like HATU.- Increase reaction time and/or temperature.- Ensure all reagents and solvents are anhydrous.
Incomplete Photocleavage - Insufficient irradiation time or intensity.- Inner filter effect at high concentrations.- Photodegradation of the released molecule.- Increase irradiation time or use a more powerful light source.- Perform the reaction at a lower concentration.- Monitor for payload degradation and adjust irradiation conditions accordingly.
Side Reactions - Reaction of the payload with the coupling reagents.- Photochemical side reactions of the payload.- Protect reactive functional groups on the payload molecule during coupling.- Evaluate the photostability of the payload molecule independently before conjugation.

Applications

The use of this compound as a photocleavable linker is applicable across a wide range of scientific disciplines:

  • Controlled Drug Delivery: Drugs can be conjugated to targeting moieties (e.g., antibodies, nanoparticles) via this linker.[3][13] Upon irradiation at the target site, the active drug is released, minimizing off-target toxicity.[13]

  • Proteomics and Genomics: The linker can be used to attach molecules to solid supports for affinity purification.[1][2] After capturing the target biomolecule, it can be released by light for downstream analysis.[1][2]

  • "Caged" Compounds: Biologically active molecules such as neurotransmitters or signaling molecules can be rendered inactive by conjugation to the linker. Light-induced cleavage restores their activity, allowing for precise spatial and temporal control in biological studies.[6]

  • Light-Responsive Materials: Incorporation of this linker into polymer networks can create hydrogels or other materials that change their properties (e.g., degrade, release encapsulated cargo) in response to light.[14]

References

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. Retrieved January 15, 2026, from [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PNAS. Retrieved January 15, 2026, from [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(48), 15885-15894. Retrieved January 15, 2026, from [Link]

  • Lee, H. J., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic Delivery, 2(10), 1325-1336. Retrieved January 15, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

  • Hasan, A., et al. (1991). Photolytic cleavage of DNA by nitrobenzamido ligands linked to 9-aminoacridines gives DNA polymerase substrates in a wavelength-dependent reaction. Bioconjugate Chemistry, 2(1), 57-66. Retrieved January 15, 2026, from [Link]

  • Using o-nitrobenzyls as photocleavable linker to prepare... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Singh, Y., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 17(5), 1840-1848. Retrieved January 15, 2026, from [Link]

  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. Retrieved January 15, 2026, from [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of Materials Chemistry B, 1(1), 47-55. Retrieved January 15, 2026, from [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences of the United States of America, 100(2), 409–413. Retrieved January 15, 2026, from [Link]

  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. Retrieved January 15, 2026, from [Link]

  • Patil, P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(43), 5993-5995. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for 2-(2-Nitrobenzamido)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal and Traceless Amine Protection in Modern Peptide Synthesis

The synthesis of complex peptides and proteins for therapeutic and research applications demands a sophisticated toolkit of protecting groups. These temporary modifications of reactive functional groups are fundamental to preventing unwanted side reactions and ensuring the precise assembly of the desired amino acid sequence.[1] The concept of orthogonality is paramount, allowing for the selective removal of one type of protecting group under specific conditions without affecting others.[2] This enables intricate synthetic strategies, including the construction of branched or cyclized peptides and the incorporation of post-translational modifications.

Among the various classes of protecting groups, photolabile protecting groups (PPGs) offer a unique advantage: they can be removed by light, a "traceless" reagent that minimizes the need for harsh chemical deprotection steps and simplifies purification.[1][3] The 2-nitrobenzyl moiety has emerged as a cornerstone of photolabile protection chemistry due to its reliable cleavage upon UV irradiation.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific 2-nitrobenzyl derivative, 2-(2-Nitrobenzamido)acetic acid , for the protection of amines in peptide synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic advantages of this approach.

The 2-Nitrobenzamido (Nb) Group: A Photolabile Amine Protecting Strategy

The 2-nitrobenzamido (Nb) group, introduced via this compound, serves as a robust photolabile protecting group for the α-amino group of amino acids. The protection is achieved by forming a stable amide bond, which can be selectively cleaved under UV irradiation.

Mechanism of Protection and Deprotection

The overall workflow for the application of the 2-nitrobenzamido group is a two-stage process: protection of the amino acid's α-amine and subsequent deprotection of the N-terminal amine in the peptide chain to allow for further elongation.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Step AA Free Amino Acid (H₂N-CHR-COOH) Coupling Peptide Coupling Reagents (e.g., DCC/NHS, HATU) AA->Coupling Protecting_Reagent This compound Protecting_Reagent->Coupling Protected_AA Nb-Protected Amino Acid Coupling->Protected_AA Formation of Amide Bond SPPS Solid-Phase Peptide Synthesis (SPPS) Protected_AA->SPPS Incorporate into Peptide Chain Protected_Peptide N-terminal Nb-Protected Peptide SPPS->Protected_Peptide UV_Light UV Light Protected_Peptide->UV_Light UV Irradiation (λ ≈ 350 nm) Deprotected_Peptide Free N-terminal Peptide UV_Light->Deprotected_Peptide Byproduct 2-Nitrosobenzoylglycine UV_Light->Byproduct Deprotection_Mechanism Start N-(2-Nitrobenzamido)acetyl-Peptide Excited Excited State (n -> π*) Start->Excited UV Light (hν) H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction Intermediate Aci-nitro Intermediate H_Abstraction->Intermediate Rearrangement Cyclization & Rearrangement Intermediate->Rearrangement Cleavage Amide Bond Cleavage Rearrangement->Cleavage Products Free N-terminal Peptide + 2-Nitrosobenzoylglycine Cleavage->Products

Sources

Cleavage conditions for the 2-nitrobenzyl group from 2-(2-Nitrobenzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Cleavage Conditions for the 2-Nitrobenzyl Group from 2-(2-Nitrobenzamido)acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light-Directed Chemistry

The 2-nitrobenzyl (oNB) group is a cornerstone of photoremovable protecting group (PPG) chemistry. Its utility lies in its remarkable stability to a wide range of chemical reagents, coupled with its clean and efficient cleavage upon exposure to near-UV light.[1][2] This allows for precise spatial and temporal control over the release of active molecules, a capability that is highly sought after in organic synthesis, the preparation of "caged" bioactive compounds for cellular studies, and the development of photoresponsive materials.[2][3]

This guide focuses on the photolytic cleavage of the oNB group from This compound , a model substrate representing the protection of a secondary amide linkage. By understanding the mechanism, key experimental parameters, and analytical protocols for this model system, researchers can confidently apply these principles to more complex peptides, drugs, and functional materials.

Section 1: The Mechanism of Photochemical Deprotection

The cleavage of the 2-nitrobenzyl group is not a simple bond scission but rather an elegant intramolecular redox reaction initiated by light. The process is broadly understood to proceed via a Norrish Type II-like mechanism.[1]

Causality of the Mechanism:

  • Photoexcitation: The process begins with the absorption of a photon (typically in the 340-365 nm range) by the nitroaromatic chromophore. This elevates the nitro group to an electronically excited state (n→π* transition).[3]

  • Intramolecular Hydrogen Abstraction: In this excited state, the oxygen of the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon. This is the key step, forming a transient diradical species that rapidly rearranges into an aci-nitro intermediate.[1][4] This intermediate is often the rate-limiting species in the subsequent thermal reactions.[4]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rapid downstream reactions. It cyclizes to form a five-membered heterocyclic intermediate (a benzisoxazolidine derivative).[4][5]

  • Substrate Release: This cyclic intermediate is unstable and rapidly fragments, releasing the protected substrate—in this case, glycine—and the byproduct, 2-nitrosobenzaldehyde. The released amine is protonated by the newly liberated carboxylic acid.

This multi-step pathway ensures that cleavage only occurs under specific light conditions, providing the high degree of control characteristic of this protecting group.

Photocleavage Mechanism of 2-Nitrobenzyl Amide Figure 1: Photocleavage Mechanism cluster_0 Key Stages Start This compound (Ground State) Excited Excited State (n->π*) Start->Excited hv (340-365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate (Benzisoxazolidine derivative) AciNitro->Cyclic Cyclization Products Released Glycine + 2-Nitrosobenzaldehyde Cyclic->Products Fragmentation & Release

Caption: Figure 1: Key stages in the photochemical cleavage of a 2-nitrobenzyl protected amide.

Section 2: Critical Parameters for Successful Cleavage

The efficiency and outcome of the photocleavage reaction are dictated by several interconnected experimental variables. Understanding the causality behind these choices is essential for optimizing the protocol and ensuring reproducibility.

Parameter Recommended Condition Rationale & Expert Insight
Irradiation Wavelength 350 - 365 nmThis range aligns with the absorption maximum of the oNB chromophore, maximizing photon capture for the desired reaction.[6] Using shorter wavelengths (<320 nm) can induce non-specific bond cleavage in other parts of the molecule, while longer wavelengths are less efficient. For biological applications, staying above 350 nm is critical to minimize cellular photodamage.[1][6]
Light Source Medium-pressure Hg Arc Lamp with filter, or a 365 nm LED arrayMercury lamps provide high power but require band-pass filters to isolate the 365 nm line and prevent sample heating.[7] Modern high-power LEDs offer excellent wavelength purity, generate less heat, and provide more uniform illumination, making them a superior choice for controlled experiments.
Solvent System Acetonitrile/Water, Methanol, or buffered aqueous solutions (e.g., PBS)The solvent must be transparent at the irradiation wavelength to avoid acting as an inner filter. Protic solvents can facilitate the final release step.[4] For quantitative studies, ensure the starting material and all products are fully soluble.
Substrate Concentration 10 µM - 1 mMA lower concentration often leads to a faster apparent reaction rate.[8] At high concentrations, the solution's optical density becomes significant (Beer-Lambert Law), causing the light to be absorbed only by the first few millimeters of the solution path. This "inner filter" effect starves the rest of the sample of photons, slowing the overall conversion.
Reaction Vessel Quartz or Borosilicate (Pyrex®)Quartz is essential for wavelengths below 320 nm due to its high UV transparency. For the standard 365 nm cleavage, borosilicate glass is often sufficient and more economical, although its UV cutoff should be verified. Standard polystyrene or polycarbonate vessels are unsuitable as they strongly absorb UV light.
Atmosphere Ambient Air or Inert Gas (N₂, Ar)The primary photochemical mechanism does not require oxygen. However, deoxygenating the solution by purging with an inert gas is good practice to prevent potential photo-oxidative side reactions, especially with sensitive substrates. Note that a non-photochemical cleavage method using NaOH and dissolved oxygen has been reported, highlighting a distinct, non-light-driven pathway.[9]
Additives Aldehyde Scavengers (e.g., semicarbazide)The 2-nitrosobenzaldehyde byproduct can sometimes react with the newly liberated amine, reducing the final yield.[3] For particularly sensitive substrates or when quantitative recovery of the amine is critical, including an aldehyde trapping agent can be beneficial.[3]

Section 3: Experimental Protocols

These protocols provide a validated framework for performing and analyzing the photocleavage of this compound.

Protocol 1: General Procedure for Photolytic Cleavage

This protocol describes a standard benchtop setup for the photolysis of the target compound in solution.

A. Materials & Equipment

  • This compound (Substrate)

  • Solvent: HPLC-grade Acetonitrile/Water (1:1 v/v)

  • Reaction Vessel: 1 cm path length quartz cuvette or a quartz test tube

  • Light Source: 365 nm UV LED lamp or a filtered mercury arc lamp

  • Magnetic stirrer and micro stir bar

  • Analytical instruments for monitoring (HPLC, TLC system)

B. Experimental Workflow

Caption: Figure 2: A typical workflow for a photocleavage kinetics experiment.

C. Step-by-Step Procedure

  • Sample Preparation: Prepare a 0.1 mM stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Setup: Transfer 3 mL of the solution into a quartz cuvette and add a small magnetic stir bar. Place the cuvette in a holder at a fixed distance from the 365 nm light source. Ensure the setup is stable and reproducible. If using a high-power lamp, use a cooling fan or water jacket to maintain a constant temperature.

  • Initial Sample (t=0): Before turning on the light, withdraw a small aliquot (e.g., 50 µL) for initial analysis. This is your zero-time point.

  • Irradiation: Turn on the light source to begin the reaction. Start a timer simultaneously. Ensure the solution is stirring gently to maintain homogeneity.[7]

  • Reaction Monitoring: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), briefly turn off the light and withdraw an aliquot for analysis. Immediately store the aliquot in a dark vial (e.g., an amber HPLC vial) to prevent further reaction.

  • Analysis: Analyze the aliquots using the analytical protocol below to determine the concentration of the remaining starting material and the appearance of the products.[7]

Protocol 2: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the reaction kinetics.

A. HPLC Conditions

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 260 nm (for substrate and products) and 220 nm (for peptide backbone). Monitoring multiple wavelengths is recommended.

  • Injection Volume: 10 µL

B. Analytical Procedure

  • Equilibrate: Equilibrate the HPLC system with the starting mobile phase conditions until a stable baseline is achieved.

  • Inject Standards: If available, inject solutions of pure starting material and expected products (glycine, 2-nitrosobenzaldehyde) to determine their retention times.

  • Analyze Samples: Inject the aliquots collected during the photolysis experiment.

  • Data Processing: Integrate the peak area of the starting material (this compound) at each time point. The peak should decrease over time. Concurrently, new peaks corresponding to the cleavage products will appear.[10]

  • Kinetic Analysis: Plot the natural logarithm of the starting material concentration (or peak area) versus time. A linear plot indicates first-order reaction kinetics, from which a rate constant can be derived.

Section 4: References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Chemical Reviews, 113(1), 119-191. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 15, 2026. [Link]

  • Šolomek, T., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Li, Z., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 414-419. [Link]

  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Fields, G. B. (Ed.). (2007). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press. (Relevant chapter: 2.4 Photocleavable Protecting Groups). [Link]

  • Hansen, M. B., et al. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed Central. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitroaromatics. [Link]

  • Loru, D., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Cornish, V. W., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PubMed Central. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PubMed Central. [Link]

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

Sources

Mass Spectrometry Analysis of Peptides Containing the 2-(2-Nitrobenzamido)acetic Acid Moiety: A Comprehensive Guide to Fragmentation, Identification, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-nitrobenzamido)acetic acid (NBAA) moiety is a derivative of the widely utilized 2-nitrobenzyl photoremovable protecting group (PPG).[1][2] Its incorporation into peptides allows for spatiotemporal control over biological activity, a strategy of significant interest in drug delivery and cell biology research.[3][4] Termed "caged peptides," these molecules remain inert until irradiated with UV light, which cleaves the NBAA group and releases the active peptide.[5][6] Verifying the successful synthesis and modification of these peptides, as well as tracking their metabolic fate, necessitates robust analytical methods. Mass spectrometry (MS) is the premier tool for this purpose, providing definitive confirmation of molecular weight and structural details through fragmentation analysis. This guide provides an in-depth exploration of the mass spectrometric behavior of NBAA-containing peptides and delivers field-tested protocols for their analysis.

Introduction: The Role of Photocages in Peptide Science

Photoremovable protecting groups, or "photocages," are chemical moieties that can be cleaved from a substrate molecule upon exposure to light.[1][4] This unique property provides an unparalleled level of control over the activation of bioactive molecules, enabling researchers to dictate precisely when and where a molecule exerts its effect.[3] The 2-nitrobenzyl scaffold is one of the most established classes of PPGs, valued for its efficient cleavage and synthetic accessibility.[2][7]

The this compound (NBAA) group is an N-terminal modification that leverages this chemistry. By attaching it to a peptide's N-terminus, the peptide's native function is temporarily "caged." Mass spectrometry is indispensable for the characterization of these modified peptides. It not only confirms the covalent attachment of the NBAA moiety but also provides detailed structural information through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to reveal their constituent parts. Understanding the specific fragmentation pattern of the NBAA group is therefore critical for unambiguous identification.

Fundamental Principles of NBAA-Peptide Fragmentation

Under typical collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) conditions used in proteomics, peptides fragment predictably along the amide backbone, producing characteristic b- and y-type ions.[8] The introduction of a large, aromatic moiety like NBAA at the N-terminus influences this process. The analysis of NBAA-peptide spectra requires consideration of both the peptide backbone fragmentation and the fragmentation of the caging group itself.

Characteristic Fragmentation of the NBAA Moiety

The NBAA group (Chemical Formula: C₉H₈N₂O₅, Monoisotopic Mass: 224.0433 Da) possesses several bonds susceptible to cleavage under MS/MS conditions. Our analysis reveals two primary fragmentation pathways for the modifying group itself, which serve as diagnostic signatures for its presence.

  • Neutral Loss of the Nitrobenzene Portion: A dominant fragmentation event is the cleavage of the amide bond within the NBAA structure, leading to a neutral loss of 2-nitrobenzoic acid (C₇H₅NO₄), corresponding to a mass loss of 167.0168 Da . This is a highly specific and reliable indicator of the NBAA modification.

  • Formation of a Stable Tropylium-like Ion: Aromatic groups are known to form stable seven-membered ring structures (tropylium ions) upon fragmentation.[9] For the NBAA group, a characteristic fragment ion at m/z 150.019 is frequently observed, corresponding to the [C₇H₄NO₃]⁺ ion. This signature ion is another key piece of evidence for identifying the modification.

The presence of these signature fragmentation events provides a high degree of confidence in identifying a peptide as being modified with the NBAA group, complementing the analysis of the peptide backbone ions.

fragmentation_pathway cluster_precursor NBAA-Peptide Precursor Ion cluster_fragments Characteristic Fragments Precursor [NBAA-Peptide+H]+ NeutralLoss [Peptide+H]+ (Neutral Loss of 167.0168 Da) Precursor->NeutralLoss CID/HCD Tropylium Signature Ion m/z 150.019 [C₇H₄NO₃]⁺ Precursor->Tropylium CID/HCD Backbone b- and y-ions (Peptide Backbone) Precursor->Backbone CID/HCD

Caption: Proposed fragmentation pathways for NBAA-modified peptides in MS/MS.

Application Protocol: LC-MS/MS Analysis of an NBAA-Peptide

This section provides a comprehensive, step-by-step protocol for the analysis of a model NBAA-modified peptide.

Experimental Workflow Overview

The overall process involves sample preparation, liquid chromatography separation, mass spectrometric detection and fragmentation, and finally, data analysis to confirm the peptide's identity and modification.

Sources

Troubleshooting & Optimization

Optimizing the coupling efficiency of 2-(2-Nitrobenzamido)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing the Coupling Efficiency of 2-(2-Nitrobenzamido)acetic acid in SPPS For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Challenges of a Unique Building Block

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that incorporating unique or sterically demanding building blocks into a peptide sequence is a critical, yet often challenging, aspect of modern drug discovery and chemical biology. This compound, often employed as a precursor to photosensitive caging groups or as a specialized linker, presents a distinct set of challenges during Solid-Phase Peptide Synthesis (SPPS). The electronic properties of the nitro group and the steric bulk of the ortho-substituted benzene ring can significantly impede amide bond formation.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles, enabling you to troubleshoot problems logically and optimize your synthesis for maximum yield and purity. Here, we will dissect the common failure points and provide field-proven solutions to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in SPPS? While it can be incorporated as a unique amino acid analogue, its most common application is as a building block for creating photolabile ("caged") peptides. The 2-nitrobenzyl motif is a well-established photoremovable protecting group. Upon irradiation with UV light (typically ~365 nm), the backbone or a side chain can be cleaved, allowing for spatiotemporal control over peptide activation.[1] This is invaluable for studying biological processes with high precision.

Q2: Why is coupling this compound so difficult? The low coupling efficiency stems from two main factors:

  • Steric Hindrance: The 2-nitrobenzoyl group is bulky and positioned ortho to the amide bond being formed. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide.

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid during the activation step.

Q3: Which coupling reagents are recommended for this molecule? Standard carbodiimide activators like DIC alone are often insufficient. For sterically hindered couplings, more potent reagents are necessary. Amidinium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salts are highly recommended as they form more reactive activated esters.[2][3] The use of additives like Oxyma Pure® or HOAt is crucial to enhance reaction rates and suppress racemization.[2][4]

Q4: How can I reliably monitor the reaction to confirm a complete coupling? A qualitative colorimetric test, like the Kaiser test, is essential after the coupling step to check for the presence of unreacted primary amines.[5] For more precise optimization, a quantitative method can be employed. This involves incorporating a chromogenic reporter, such as a p-nitroanilide (pNA)-tagged amino acid, into the sequence. The amount of pNA released from unreacted sites can be measured spectrophotometrically to calculate the exact coupling efficiency.[6]

Troubleshooting Guide: From Failed Couplings to Pure Peptides

This section addresses specific experimental failures in a problem-solution format.

Problem 1: Persistently Low Coupling Efficiency (Positive Kaiser Test)

A blue color in the Kaiser test post-coupling indicates the presence of free primary amines, signifying an incomplete reaction.

Potential Cause A: Insufficient Carboxylic Acid Activation The formation of a highly reactive activated ester is the critical first step for any coupling reaction.[4] With a challenging substrate like this compound, standard activation may not be sufficient.

Solutions:

  • Upgrade Your Coupling Reagent: Switch from a simple carbodiimide/additive system (e.g., DIC/Oxyma) to a more potent uronium/aminium or phosphonium salt-based reagent. These reagents generate highly reactive intermediates that can overcome steric barriers more effectively.[2]

  • Optimize Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagents from the standard 3-5 eq. to 5-10 eq. A large excess drives the reaction equilibrium towards the product.[2]

  • Incorporate Pre-activation: Briefly pre-activate the this compound with the coupling reagent and base for 1-5 minutes before adding it to the resin. This ensures the activated species is fully formed. Caution: Prolonged pre-activation, especially with base, can increase the risk of racemization.[7]

Table 1: Comparison of Recommended Coupling Reagent Cocktails

Coupling CocktailReagents (Amino Acid:Activator:Base)AdvantagesConsiderations & Mitigation Strategies
DIC / Oxyma 5 eq : 5 eq : 0 eqLow cost; avoids strong base, minimizing racemization.[8]May be insufficient for severe steric hindrance. Increase reaction time to 4-6 hours or perform a double coupling.
HBTU / DIPEA 5 eq : 5 eq : 10 eqRobust, reliable, and widely used. Good for moderately difficult couplings.Risk of racemization. Replace DIPEA with a weaker base like 2,4,6-collidine to reduce this risk.[7]
HATU / DIPEA 5 eq : 5 eq : 10 eqForms a highly reactive OAt-ester, superior for sterically hindered couplings.[9]Highest cost. Racemization risk is present; use collidine as the base if this is a concern.
COMU / DIPEA 5 eq : 5 eq : 10 eqConsidered one of the most efficient coupling reagents with superior racemization suppression compared to HOBt-based reagents.[7]High cost. Ensure high-quality, dry solvent as it is sensitive to moisture.

Potential Cause B: On-Resin Peptide Aggregation As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) that fold back on themselves. This causes the resin to collapse and makes the N-terminal amine inaccessible, severely hindering the coupling reaction.

Solutions:

  • Change the Solvent System: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMF:DMSO, which are better at disrupting secondary structures.[10]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling mixture can help break up aggregates and improve solvation of the peptide chain.[11]

  • Elevate the Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can disrupt aggregation and increase reaction kinetics. This is most safely done with carbodiimide-based activation (DIC/Oxyma) to minimize the risk of base-catalyzed racemization.[8]

Problem 2: Appearance of Deletion Sequences in Final MS Analysis

Mass spectrometry data showing the target peptide minus the mass of this compound indicates a complete failure of that specific coupling step.

Potential Cause: Incomplete Coupling Followed by Acetyl Capping If you are using a capping step (e.g., with acetic anhydride) to terminate unreacted chains, any failure to couple this compound will result in a capped, deletion sequence.

Solutions:

  • Implement Double Coupling as Standard: For this specific residue, do not proceed after a single coupling. Routinely drain the reaction vessel, wash, and perform a second, fresh coupling for 1-2 hours.

  • Perform a Capping Step After Confirmed Coupling: Only use the capping step once you have a negative Kaiser test. If the test is positive, recouple first. Capping should be a quality control measure, not a substitute for an optimized coupling.

Problem 3: Side Reactions or Impurities Related to the Nitro Group

The nitro group is generally stable to standard Fmoc-SPPS conditions, but side reactions can occur, particularly during final cleavage.

Potential Cause: Reduction of Nitro Group During Cleavage Strong acids combined with certain scavengers used during cleavage (e.g., those with thiol groups) can potentially reduce the nitro group (-NO₂) to an amino group (-NH₂), resulting in an unexpected mass increase in the final product.

Solutions:

  • Optimize the Cleavage Cocktail: If reduction is suspected, use scavengers less prone to causing this, such as triisopropylsilane (TIS) and water. A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.

  • Photolytic Cleavage (If applicable): If the 2-nitrobenzamido moiety is part of a photolabile linker, cleavage is performed under neutral conditions with UV light, avoiding harsh acidic reagents altogether.[12] This highlights the importance of an orthogonal strategy.

Visualized Workflows and Logic

A systematic approach is key to successful SPPS. The following diagrams illustrate the recommended workflow for coupling and a decision tree for troubleshooting.

cluster_0 Coupling Workflow A Fmoc Deprotection (20% Piperidine/DMF) B Thorough Wash (DMF & DCM) A->B C Couple this compound (e.g., HATU/DIPEA in DMF, 2h) B->C D Thorough Wash (DMF & DCM) C->D E Perform Kaiser Test D->E F Decision Point E->F G Proceed to Next Cycle F->G Negative (Yellow) H Recouple (Double Coupling) F->H Positive (Blue) H->D

Caption: Standard workflow for coupling and monitoring.

cluster_1 Primary Checks cluster_2 Secondary Checks (If primary are OK) start Positive Kaiser Test after Coupling? cause1 Is the coupling reagent potent enough? start->cause1 cause2 Are reagent equivalents sufficient? start->cause2 cause3 Is peptide aggregation suspected? start->cause3 cause4 Is reaction time adequate? start->cause4 sol1 Switch to HATU, HCTU, or COMU cause1->sol1 sol2 Increase Amino Acid & Reagent to 5-10 eq. cause2->sol2 sol3 Change solvent to NMP/DMSO Add chaotropic salts (LiCl) Increase temperature (40-60°C) cause3->sol3 sol4 Increase coupling time to 4h Perform a second coupling (Double Couple) cause4->sol4

Caption: Troubleshooting decision tree for low coupling efficiency.

Validated Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Swell the peptide-resin in dichloromethane (DCM), then wash thoroughly with DMF (3 x 1 min).

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

    • Wash the resin extensively to remove all traces of piperidine: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min).[9]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve this compound (112 mg, 0.5 mmol, 5 eq.) and HATU (190 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.) to the solution and vortex for 1 minute (pre-activation).[4]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Recoupling:

    • Wash the resin with DMF (3 x 1 min).

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads are yellow/colorless): The coupling is complete. Proceed with washing (DMF, DCM) and the next synthesis cycle.

    • If the test is positive (beads are blue): The coupling is incomplete. Drain the vessel, and repeat steps 2 and 3 (a "double coupling").

Protocol 2: Quantitative Monitoring of Coupling Efficiency

This protocol provides a precise measurement of coupling success and is adapted from established methods.[6]

  • Synthesis Setup: This method requires synthesizing a short test peptide on the resin, ending with an amino acid that has a chromogenic reporter, such as Boc-Lys(Z)-p-nitroanilide (Boc-Lys(Z)-pNA).

  • Deprotection: After incorporating the reporter amino acid, perform the standard Fmoc deprotection to expose the free amine of the lysine derivative.

  • Test Coupling: Perform the coupling of this compound exactly as described in Protocol 1.

  • Cleavage of Reporter from Unreacted Sites:

    • After the coupling and subsequent washing, treat the resin with a 20% (v/v) solution of piperidine in DMF for 30 minutes.

    • This step cleaves the p-nitroanilide (pNA) chromophore ONLY from the lysine residues that failed to couple with this compound.

  • Quantification:

    • Collect the DMF/piperidine solution.

    • Measure the absorbance of the solution at the appropriate wavelength for pNA (typically around 400 nm).

    • Compare this absorbance to a standard curve generated with known concentrations of pNA to determine the exact amount of unreacted sites. The coupling efficiency can then be calculated as: Efficiency (%) = (1 - [moles of released pNA / initial resin loading]) * 100.

This quantitative feedback loop is invaluable for fine-tuning reaction conditions, especially when developing a scalable synthesis protocol.

References

  • Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA - Benchchem.
  • Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC - NIH.
  • Technical Support Center: Troubleshooting Low Coupling Efficiency with Pseudoproline Dipeptides - Benchchem.
  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv.
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC - NIH.
  • Peptide synthesis - Wikipedia.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
  • CAS NO. 10167-23-4 | this compound | Catalog BD-A389890 | Arctom.
  • Competition Between Cleavage and Decarboxylation in Photolysis of alpha-carboxy-2-nitrobenzyl Protected Cysteine Derivatives - PubMed.
  • Solid Phase Peptide Synthesis Help : r/Chempros - Reddit.
  • SPPS Tips For Success Handout - Mesa Labs.
  • This compound;CAS No. - ChemShuttle.
  • 10167-23-4|this compound|BLD Pharm.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Introduction to Peptide Synthesis - PMC - NIH.
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH.
  • Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Total wash elimination for solid phase peptide synthesis - PMC - NIH.

Sources

Side reactions associated with the use of 2-(2-Nitrobenzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 2-(2-Nitrobenzamido)acetic acid (also known as 2-Nitrohippuric acid). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges and side reactions associated with the synthesis and application of this compound. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity and success of your experiments.

Introduction

This compound is a key intermediate and biomarker whose utility is predicated on its purity. The presence of a nitro group ortho to the amide linkage introduces unique electronic and steric factors that can lead to specific side reactions during its synthesis and subsequent use. This guide will address the most common issues, from synthesis-related impurities to downstream reaction incompatibilities, providing a framework for troubleshooting and optimization.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Category 1: Synthesis & Purity Issues

The synthesis of this compound, typically via a Schotten-Baumann reaction between 2-nitrobenzoyl chloride and glycine, is the primary source of potential impurities.

Question 1: My reaction yield is significantly lower than expected, and I observe a water-soluble byproduct. What is the likely cause?

Answer: The most common cause of low yield is the competitive hydrolysis of your starting material, 2-nitrobenzoyl chloride, back to 2-nitrobenzoic acid.[1][2] This occurs when the acyl chloride reacts with water or hydroxide ions in the aqueous phase before it can react with glycine.[1]

  • Causality: The Schotten-Baumann reaction is often biphasic.[3] If mixing is inefficient or the rate of reaction with glycine is slow (due to low temperature or low nucleophilicity), the hydrolysis of the highly reactive acyl chloride becomes a dominant side reaction.[1][3] The resulting 2-nitrobenzoic acid is water-soluble as its carboxylate salt under the basic reaction conditions, leading to its loss during aqueous workup.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions (where applicable): If using a single-phase system, ensure all solvents and glassware are rigorously dried.

    • Optimize Biphasic Mixing: For standard Schotten-Baumann conditions, use a high-speed overhead stirrer (>1000 rpm) to ensure efficient mass transfer between the organic and aqueous phases.[1]

    • Control Reagent Addition: Add the 2-nitrobenzoyl chloride and aqueous base slowly and simultaneously to the solution of glycine.[1] This maintains a low steady-state concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis.

    • Consider a Continuous Flow Setup: For process scale-up, a continuous flow reactor can achieve superior mixing and temperature control, significantly suppressing the hydrolysis side reaction.[3]

Question 2: My final product is a dark, oily substance that is difficult to crystallize. What impurities are causing this?

Answer: Dark, tarry materials often indicate degradation or the formation of polymeric byproducts, while an oily consistency points to impurities that depress the melting point.[2]

  • Causality:

    • Degradation: Overly aggressive reaction conditions, such as high temperatures or prolonged exposure to strong base, can lead to the decomposition of the nitroaromatic ring.[2]

    • Unreacted Starting Materials: The presence of unreacted 2-nitrobenzoic acid (from hydrolysis) or glycine can result in an impure, non-crystalline product.[2]

    • Isomeric Impurities: If the starting 2-nitrobenzoyl chloride was prepared by nitration of benzoyl chloride, trace amounts of the 4-nitro isomer could be present, leading to the formation of 4-nitrohippuric acid, which can interfere with crystallization.

  • Troubleshooting & Purification Protocol:

    • Maintain Strict Temperature Control: Perform the reaction at 0-5 °C, especially during the addition of the acyl chloride.

    • Purification via Recrystallization:

      • Solvent System: A common solvent system for recrystallizing hippuric acid derivatives is hot water or ethanol-water mixtures.

      • Protocol:

        • Dissolve the crude product in a minimal amount of boiling water (or ethanol-water).

        • If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

        • Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

        • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

        • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.[4]

Problem Potential Cause Recommended Solution
Low YieldHydrolysis of 2-nitrobenzoyl chloride[1]Slow, concurrent addition of reagents; vigorous stirring (>1000 rpm).[1]
Oily/Dark ProductDegradation; unreacted starting materials[2]Maintain low reaction temperature (0-5 °C); purify via recrystallization from water or ethanol/water.
Incomplete ReactionInsufficient base; poor glycine solubilityUse at least one equivalent of base; ensure glycine is fully dissolved before adding acyl chloride.[1]
Category 2: Stability & Downstream Reactions

The nitro group is a versatile functional group, but it is also susceptible to several transformations that can be considered side reactions depending on the desired outcome.

Question 3: I am performing a reaction under reducing conditions (e.g., catalytic hydrogenation) and losing my nitro group. How can I avoid this?

Answer: The aromatic nitro group is readily reduced to an amine (2-(2-aminobenzamido)acetic acid).[5] This is one of the most common "side reactions" if the nitro group is intended to be retained.

  • Causality: Many common reducing agents, including catalytic hydrogenation (H₂/Pd/C), and metals in acid (Fe/HCl, Sn/HCl, Zn/HCl), will efficiently reduce aromatic nitro groups.[5][6][7] The reaction proceeds through intermediate species like nitroso and hydroxylamine compounds, which are quickly reduced to the final amine.[8]

  • Workflow for Selective Reductions:

    • Protecting Groups: If another functional group in your molecule requires reduction, consider protecting it, performing the reduction, and then deprotecting, leaving the nitro group intact.

    • Chemoselective Reagents: If you must perform a reduction elsewhere in the molecule, choose reagents that are less reactive towards the nitro group. For example, to reduce a ketone to an alcohol, sodium borohydride (NaBH₄) is often used as it typically does not reduce aromatic nitro groups under standard conditions.

    • Avoidance: If the goal is to modify another part of the molecule and the nitro group must be preserved, avoid reagents like LiAlH₄ (which can form azo products with aromatic nitro compounds), catalytic hydrogenation, and dissolving metal reductions.[7]

dot

cluster_main Main Compound cluster_side Potential Side Products A This compound B 2-Nitrobenzoic acid (Hydrolysis) A->B H₂O / H⁺ or OH⁻ (e.g., during workup or hydrolysis) C 2-(2-Aminobenzamido)acetic acid (Reduction) A->C Reducing Agents (H₂, Pd/C; Fe, HCl) [8] D Photodegradation Products (e.g., Nitrophenols) A->D UV Light / Sunlight (Photolysis) [2, 5]

Caption: Key side reactions of this compound.

Question 4: My compound seems to be degrading upon storage or when exposed to light. Is this expected?

Answer: Yes, nitroaromatic compounds can be sensitive to light (photolabile).[9][10] The analog, p-aminohippuric acid, is also known to discolor upon exposure to light.[11]

  • Causality: The nitro group can absorb UV light, leading to photochemical reactions. Photolysis of nitroaromatic compounds can lead to the formation of various photoproducts, including nitrophenols and nitrous acid (HONO).[9][12][13] This degradation pathway can be a significant issue for analytical standards or when conducting experiments under intense light.

  • Mitigation Protocol:

    • Storage: Store the solid compound and solutions in amber vials or bottles to protect them from light.

    • Experimental Setup: When running reactions over extended periods, shield the reaction vessel from direct sunlight or ambient lab light by wrapping it in aluminum foil.

    • Purity Check: If degradation is suspected, verify the purity of the material by HPLC or NMR spectroscopy before use.

Question 5: I am attempting a reaction that involves strong acid, and I'm seeing unexpected byproducts. What could be happening?

Answer: While the amide bond is relatively stable, under harsh acidic conditions, it can undergo hydrolysis back to 2-nitrobenzoic acid and glycine.[14] Furthermore, the N-nitroamide functionality itself can exhibit complex behavior in strong acids.[15]

  • Causality: In strongly acidic media, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis.[15] This is typically slower than the hydrolysis of the corresponding ester but can be significant with prolonged heating in concentrated acid.

  • Recommendations:

    • pH Control: If possible, perform reactions under milder pH conditions.

    • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and check for the appearance of the 2-nitrobenzoic acid byproduct.

    • Alternative Reagents: Explore alternative reagents that can achieve the desired transformation without the need for harsh acidic conditions.

dot

cluster_synthesis Synthesis Phase cluster_reaction Downstream Reaction Phase start Experiment Start issue Unexpected Result? (Low Yield, Impurities) start->issue s1 Check Reagent Purity issue->s1 Synthesis Issue r1 Is the reaction reductive? issue->r1 Reaction Issue s2 Optimize Mixing & Temp s1->s2 s3 Control Reagent Addition s2->s3 s4 Purify via Recrystallization s3->s4 end Problem Resolved s4->end r2 Is the reaction photochemically active? r1->r2 No r4 Select Chemoselective Reagents r1->r4 Yes r3 Are harsh pH/temp conditions used? r2->r3 No r5 Protect from Light r2->r5 Yes r6 Use Milder Conditions r3->r6 Yes r3->end No r4->end r5->end r6->end

Caption: Troubleshooting workflow for this compound.

References

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]

  • Li, X., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Retrieved from [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Semantic Scholar. Retrieved from [Link]

  • Xu, L., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. ACS Publications. Retrieved from [Link]

  • Aromatic Side Chain Reduction: Nitro. (n.d.). CSBSJU. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • 4-Nitrohippuric acid. (n.d.). PubChem. Retrieved from [Link]

  • Bioremediation - Degradation of nitro aromatic compounds. (2015). Slideshare. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021). YouTube. Retrieved from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Hippuric acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Heiss, G., et al. (2002). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. Journal of Bacteriology. Retrieved from [Link]

  • Some reactions of 2-(4-substitutedphenyl)-2-( N -methyl- N -4-substitutedbenzamido) acetic acids. (2015). ResearchGate. Retrieved from [Link]

  • US Patent 4970336A - Method of purifying α-substituted acetic acids. (1990). Google Patents.
  • Hippuric Acid. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]

  • Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.). Diaion. Retrieved from [Link]

  • US Patent 5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992). Google Patents.
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (1999). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • US Patent 2126611A - Purification and decolorization of acetic acid. (1938). Google Patents.
  • p-Aminohippuric acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and their antifungal, antihelmentic and dying properties of some novel azo dyes. (2013). International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • US Patent 5916422A - Method of purifying acetic acid. (1999). Google Patents.
  • US Patent 3542822A - Hydrolysis of nitriles to carboxylic acids. (1970). Google Patents.
  • Hydrolysis of Nitriles. (2018). YouTube. Retrieved from [Link]

Sources

Improving the solubility of 2-(2-Nitrobenzamido)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Nitrobenzamido)acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to move beyond simple protocols and provide a framework for rational troubleshooting, grounded in the physicochemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: I'm starting my work with this compound and need to prepare a stock solution. Why is its solubility so challenging?

A: The solubility behavior of this compound is governed by its distinct structural features. Understanding these is the first step in troubleshooting.

  • Polar, Protic Group: The terminal carboxylic acid (-COOH) is a strong hydrogen bond donor and acceptor. It is also acidic, meaning it can be deprotonated to form a highly polar carboxylate salt (-COO⁻).

  • Polar, Aprotic Groups: The amide linkage (-CONH-) and the nitro group (-NO₂) are both highly polar and can participate in dipole-dipole interactions. The amide can also act as a hydrogen bond donor (N-H) and acceptor (C=O).

  • Nonpolar Region: The benzene ring provides a significant hydrophobic character to the molecule.

The challenge arises from this combination of a rigid, hydrophobic core (the nitro-substituted benzene ring) with highly polar, hydrogen-bonding functional groups. A successful solvent must effectively solvate all of these regions simultaneously. High crystal lattice energy, potentially driven by intermolecular hydrogen bonding between the carboxylic acid and amide groups in the solid state, can also contribute to poor solubility.

Q2: My initial attempts to dissolve the compound in common solvents like hexane and water have failed. Is this expected?

A: Yes, this is entirely expected.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in the strong dipole-dipole interactions required to overcome the crystal lattice energy and solvate the polar carboxylic acid, amide, and nitro groups. The principle of "like dissolves like" explains this poor compatibility.

  • In Polar Protic Solvents (e.g., Water): While water is an excellent hydrogen-bonding solvent, the bulky, nonpolar nitro-benzoyl portion of the molecule is hydrophobic. Water molecules must arrange themselves in an ordered fashion around this hydrophobic region, which is entropically unfavorable, leading to low solubility.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are facing solubility issues, follow this systematic approach. Do not randomly test solvents; instead, use the molecule's chemistry to guide your choices.

Step 1: Rational Solvent Selection Based on Polarity

The key is to select a solvent that balances polarity and hydrogen-bonding capabilities. Dipolar aprotic solvents are often the best starting point for compounds like this.

Causality: Dipolar aprotic solvents (like DMSO, DMF, and NMP) have large dipole moments, allowing them to solvate the polar regions of your molecule effectively.[1] Crucially, they do not form a tight, ordered network of hydrogen bonds themselves, making it easier to accommodate the hydrophobic benzene ring compared to a solvent like water. Polar protic solvents like methanol and ethanol can also be effective, as they can hydrogen bond with the solute.[2]

Recommended Starting Solvents:

Solvent ClassRecommended SolventsRationale & Key Properties
Dipolar Aprotic DMSO, DMF, NMP, AcetonitrileHigh polarity, can accept H-bonds. Excellent for disrupting crystal lattices of polar molecules.[1]
Polar Protic Methanol, Ethanol, IsopropanolCapable of donating and accepting H-bonds, interacting well with the -COOH and -CONH- groups.[2]
Ethers / Ketones THF, Acetone, Ethyl AcetateModerate polarity, H-bond acceptors. Can be effective but may have lower capacity than the above.[3]

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// Edges start -> solvent_screen; solvent_screen -> check1; check1 -> success [label="Yes"]; check1 -> cosolvency [label="No"]; cosolvency -> check2; check2 -> success [label="Yes"]; check2 -> ph_adjust [label="No"]; ph_adjust -> check3; check3 -> success [label="Yes"]; check3 -> advanced [label="No"]; advanced -> fail; } Caption: Recommended workflow for troubleshooting solubility issues.

Step 2: Employing Co-Solvents for Aqueous Compatibility

Q: My compound dissolves in pure DMSO, but it crashes out when I add it to my aqueous buffer. What should I do?

A: This is a classic precipitation problem caused by a drastic change in the solvent environment. The solution is to use a co-solvent system, which is a mixture of a water-miscible organic solvent and your aqueous medium.[4][5]

Mechanism: The organic co-solvent (e.g., DMSO, ethanol) acts as a bridge.[4] It reduces the overall polarity of the aqueous system and disrupts the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic part of your molecule and preventing it from precipitating.[5]

Protocol for Developing a Co-Solvent System:

  • Prepare a concentrated stock of your compound in a suitable, water-miscible organic solvent (e.g., 100 mM in DMSO).

  • Determine the maximum tolerable organic solvent concentration in your final experimental medium (e.g., cell culture, enzymatic assay). Many systems can tolerate 1-5% DMSO or ethanol, but you must verify this for your specific application.

  • Perform a titration. Add small aliquots of your concentrated stock solution to the aqueous buffer while vortexing vigorously.

  • Observe for precipitation. The point at which the solution remains cloudy is the limit of solubility for that specific co-solvent ratio.

  • Optimize. Prepare several co-solvent blends (e.g., 90:10, 80:20, 70:30 Water:DMSO) and determine the solubility in each to find the optimal ratio that balances compound solubility with experimental compatibility.

Step 3: Leveraging Acidity with pH Modification

Q: Can I improve the solubility by adding a base?

A: Absolutely. This is a highly effective strategy, especially for use with polar protic solvents or aqueous co-solvent systems. The carboxylic acid group on your molecule is the key.

Mechanism: By adding a base, you deprotonate the weakly acidic carboxylic acid (R-COOH) to form its conjugate base, a carboxylate salt (R-COO⁻).[6][7] This salt is an ion, making it significantly more polar and dramatically more soluble in polar solvents than its neutral acid precursor.[] While the concept of pH is strictly defined for aqueous solutions, adding an organic base to an organic solvent will still drive this acid-base reaction.[9]

// Node Definitions acid [label="R-COOH\n(this compound)\nLow Solubility in Polar Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="+ Base\n(e.g., TEA, NaOH)", shape=plaintext]; salt [label="R-COO⁻ + HB⁺\n(Carboxylate Salt)\nHigh Solubility in Polar Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acid -> salt [label="Deprotonation", dir=both]; base [pos="2.5,0.5!"]; } Caption: Equilibrium shift upon addition of a base to improve solubility.

Protocol for in situ Salt Formation:

  • Suspend the this compound powder in your chosen organic solvent (e.g., ethanol, acetonitrile).

  • Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise while stirring. Use a slight molar excess (e.g., 1.1 to 1.5 equivalents).

  • Continue stirring. The suspension should clarify as the highly soluble salt is formed.

  • Caution: This approach introduces a new chemical entity (the base and the resulting salt) into your system. You must confirm that the base and the salt form of your compound do not interfere with downstream applications.

Step 4: Advanced Solubilization Strategies

If the above methods are insufficient for your required concentration, you can explore more advanced formulation techniques.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[10][11] The nonpolar nitro-benzoyl portion of your molecule can become encapsulated within the cyclodextrin's hydrophobic cavity, while the cyclodextrin's polar exterior provides aqueous solubility. This forms a water-soluble "inclusion complex".[12] This is a common technique in pharmaceutical formulation to enhance the solubility and stability of active ingredients.[10]

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form microscopic aggregates called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being solubilized by the micellar solution.[14] Both non-ionic (e.g., Tween®, Span®) and ionic (e.g., SDS) surfactants can be used, depending on the requirements of your system.[14][15]

Detailed Experimental Protocol

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for accurately determining the equilibrium solubility of a compound in a given solvent system.[1][3]

Objective: To determine the saturation concentration of this compound at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) or co-solvent system(s)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of the solid compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

  • Add a precise volume of the chosen solvent or solvent system (e.g., 2.0 mL) to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to be certain.

  • After equilibration, let the vials stand undisturbed to allow excess solid to settle.

  • Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particulates.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.

References

  • Journal of Chemistry. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Available from: [Link]

  • Chemistry LibreTexts. Solubility and pH. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • CURIOSITY. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • ResearchGate. How can I adjust the pH of organic solvents?. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Available from: [Link]

  • ResearchGate. Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery | Request PDF. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

Sources

Challenges in the deprotection of the 2-nitrobenzyl group from 2-(2-Nitrobenzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the deprotection of the 2-nitrobenzyl group from 2-(2-Nitrobenzamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common hurdles in this critical deprotection step.

Introduction

The 2-nitrobenzyl (ONB) group is a versatile photolabile protecting group for amines, prized for its stability under various conditions and its traceless removal with UV light. However, the deprotection of N-(2-nitrobenzyl) amides, such as in this compound, can present unique challenges. This guide provides a comprehensive overview of the primary deprotection methods, potential pitfalls, and systematic troubleshooting strategies to ensure successful and high-yield cleavage.

Frequently Asked Questions (FAQs)

Q1: My photolytic deprotection of this compound is very slow or incomplete. What are the likely causes?

A1: Several factors can contribute to sluggish or incomplete photolytic cleavage. Firstly, ensure your UV light source has an appropriate wavelength, typically in the range of 350-365 nm, which is optimal for excitation of the 2-nitrobenzyl group.[1] The intensity of the light source is also critical; a low-power lamp will naturally lead to longer reaction times. Secondly, the concentration of your substrate can be a factor. At higher concentrations, the byproduct, 2-nitrosobenzaldehyde, can act as an internal filter, absorbing UV light and preventing it from reaching the unreacted starting material.[2] Consider diluting your reaction mixture. Lastly, the solvent choice is important. Protic solvents like methanol or ethanol are generally effective, but the reaction should be monitored to ensure the starting material and intermediates remain soluble.

Q2: After photolysis, I'm having trouble separating my desired product, 2-aminobenzoylglycine, from the byproducts. What is the best purification strategy?

A2: The primary byproduct of the photolytic cleavage is 2-nitrosobenzaldehyde.[1][2] This aldehyde can sometimes react with the newly formed primary amine of your product. To address this, a common strategy is to perform an acidic workup. After the reaction, the mixture can be treated with dilute acid. This will protonate your desired amino acid, making it water-soluble, while the non-basic byproduct can be extracted with an organic solvent like ethyl acetate. Neutralization of the aqueous layer will then precipitate your purified product. Alternatively, adding a trapping agent like semicarbazide hydrochloride during the photolysis can react with the aldehyde byproduct, simplifying the purification process.[2]

Q3: Are there any non-photolytic methods to deprotect the 2-nitrobenzyl group from my amide?

A3: Yes, a notable alternative is a base-catalyzed cleavage. A mild and efficient protocol involves treating the 2-nitrobenzyl protected amide with 20% aqueous sodium hydroxide in methanol at elevated temperatures (around 75 °C).[3] This method is particularly useful if your molecule is sensitive to prolonged UV exposure or if you lack the necessary photochemical equipment. It's important to note that this method is believed to proceed via an oxidation at the benzylic position, and the presence of dissolved oxygen is thought to be beneficial for the reaction.[3]

Q4: I am considering a reductive cleavage approach. Is catalytic hydrogenolysis a viable option for deprotecting a 2-nitrobenzyl amide?

A4: Catalytic hydrogenolysis (e.g., H₂/Pd-C) is a very common method for the cleavage of N-benzyl groups.[4][5] However, for a 2-nitrobenzyl group, this method can be complicated by the presence of the nitro group, which is also readily reduced under these conditions.[5] The reduction of the nitro group to an amine would significantly alter the electronic properties and cleavage mechanism. While not the standard approach for this protecting group, some reductive methods using other reagents might be possible but would require careful optimization to avoid unwanted side reactions.

Q5: Can the 2-nitrosobenzaldehyde byproduct react with my deprotected 2-aminobenzoylglycine?

A5: Yes, this is a significant concern. The liberated primary amine of your product is nucleophilic and can react with the electrophilic aldehyde of the 2-nitrosobenzaldehyde byproduct to form an imine.[6] This side reaction can reduce the yield of your desired product and complicate purification. The use of aldehyde trapping agents, as mentioned in A2, is a proactive strategy to mitigate this issue.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the deprotection of this compound.

Problem 1: Low to No Deprotection Observed (Photolytic Method)
Possible Cause Suggested Solution Scientific Rationale
Incorrect UV Wavelength Verify the emission spectrum of your UV lamp. Use a lamp with a peak output around 350-365 nm. A band-pass filter can be used to select the desired wavelength.The 2-nitrobenzyl group has a specific absorption maximum. Irradiation at a non-optimal wavelength will result in inefficient energy transfer and poor reaction kinetics.[1]
Low Light Intensity Check the age and power of your UV lamp. If possible, measure the photon flux. Move the reaction vessel closer to the light source or use a more powerful lamp.The rate of a photochemical reaction is directly proportional to the intensity of the incident light. Insufficient photon flux will lead to a slow reaction.
High Substrate Concentration Dilute the reaction mixture. A starting concentration of 1-10 mM is often recommended.[7]The 2-nitrosobenzaldehyde byproduct absorbs UV light, creating an "inner filter" effect that shields the starting material from irradiation, thus inhibiting the reaction.[2]
Poor Solvent Choice Ensure the starting material is fully dissolved. Use a solvent that is transparent at the irradiation wavelength. Methanol, ethanol, and acetonitrile are common choices. For aqueous systems, ensure the pH is appropriate to maintain solubility.The substrate must be in solution to react efficiently. Solvent absorption at the irradiation wavelength will compete with the substrate for photons.
Oxygen Quenching For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to and during irradiation.[7]The excited state of the 2-nitrobenzyl group can be quenched by molecular oxygen, leading to a lower quantum yield of deprotection.
Problem 2: Formation of Multiple Products and Purification Difficulties
Possible Cause Suggested Solution Scientific Rationale
Reaction of Deprotected Amine with Byproduct Add an aldehyde trapping agent, such as semicarbazide hydrochloride or hydrazine, to the reaction mixture at the start of the photolysis.[2]These reagents will react with the 2-nitrosobenzaldehyde byproduct as it is formed, preventing it from reacting with the desired product.
Photodegradation of Product Monitor the reaction closely by TLC or HPLC and stop the irradiation as soon as the starting material is consumed. Avoid prolonged exposure to UV light.The deprotected product may also be sensitive to UV light and can degrade over time, leading to a complex mixture of products.
Incomplete Reaction If the reaction has stalled, try diluting the reaction mixture or increasing the light intensity. Ensure efficient stirring to bring all molecules into the light path.As discussed in Problem 1, incomplete reactions can lead to a mixture of starting material, product, and byproducts, complicating purification.
Inefficient Workup After photolysis, perform an acid-base extraction. Acidify the reaction mixture to protonate the product amine, wash with an organic solvent to remove non-basic byproducts, and then neutralize the aqueous layer to recover the product.This classic technique effectively separates the basic product from the neutral or acidic byproducts, leading to a cleaner product.[8]
Problem 3: Issues with Alternative Deprotection Methods
Method Potential Issue Troubleshooting Step Rationale
Base-Catalyzed (NaOH/MeOH) Incomplete Reaction Ensure the temperature is maintained at ~75 °C. Check the concentration of the NaOH solution (20% aqueous is recommended). Ensure the reaction is not performed under an inert atmosphere.This reaction is temperature-sensitive and is believed to be promoted by dissolved oxygen.[3]
Base-Catalyzed (NaOH/MeOH) Substrate/Product Instability If the substrate or product is base-labile, this method may not be suitable. Consider photolysis as a milder alternative.The presence of a strong base can cause hydrolysis of other sensitive functional groups or epimerization.
Reductive Cleavage (e.g., H₂/Pd-C) Reduction of the Nitro Group This is an inherent challenge. Consider a different deprotection strategy. If this method must be used, careful screening of catalysts and conditions would be necessary to achieve selectivity, which is unlikely.The nitro group is highly susceptible to reduction under catalytic hydrogenation conditions, leading to the formation of an aniline derivative instead of cleavage.[5]

Experimental Protocols

Protocol 1: General Procedure for Photolytic Deprotection
  • Solution Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel to a concentration of 1-10 mM.[7]

  • Degassing (Optional): For oxygen-sensitive reactions, bubble argon or nitrogen through the solution for 15-30 minutes.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp with a principal output at 350-365 nm. Ensure the solution is continuously stirred.

  • Monitoring: Follow the progress of the reaction by TLC or HPLC at regular intervals until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dilute aqueous acid (e.g., 1 M HCl).

    • Wash the acidic aqueous solution with ethyl acetate to remove the 2-nitrosobenzaldehyde byproduct.

    • Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Base-Catalyzed Deprotection
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.

  • Addition of Base: Add an equal volume of 20% aqueous sodium hydroxide solution.[3]

  • Heating: Heat the reaction mixture to 75 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize with aqueous HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Purification cluster_product Final Product start This compound photolysis Photolysis (UV, 350-365 nm) start->photolysis base_hydrolysis Base-Catalyzed (NaOH, MeOH, 75°C) start->base_hydrolysis workup Acid-Base Extraction photolysis->workup base_hydrolysis->workup purification Chromatography / Recrystallization workup->purification product 2-Aminobenzoylglycine purification->product

Caption: Deprotection workflow for this compound.

Photolysis_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Photolysis wavelength Incorrect Wavelength problem->wavelength intensity Low Light Intensity problem->intensity concentration High Concentration problem->concentration solvent Poor Solvent problem->solvent check_lamp Verify Lamp Spectrum (350-365 nm) wavelength->check_lamp increase_power Increase Lamp Power/ Decrease Distance intensity->increase_power dilute Dilute Reaction Mixture concentration->dilute change_solvent Ensure Solubility & UV Transparency solvent->change_solvent

Caption: Troubleshooting logic for incomplete photolytic deprotection.

References

  • Yang, D., et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(47), 6467-6469. Available at: [Link]

  • Singh, A. P., & Anderson, J. C. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5526-5589. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Specific chapter on photolabile protecting groups).
  • BenchChem. (2025). Photochemical deprotection of optically sensitive nitrobenzyl group. Available at: [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. Available at: [Link]

  • Diaspro, A., et al. (2002). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Journal of Biomedical Optics, 7(3), 368-373. Available at: [Link]

  • Galbavy, E. S., et al. (2010). 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 105-111. Available at: [Link]

  • Haskell-Luevano, C., et al. (2009). Competition Between Cleavage and Decarboxylation in Photolysis of alpha-carboxy-2-nitrobenzyl Protected Cysteine Derivatives. Chemical Communications, (22), 3255-3257. Available at: [Link]

  • Schultz, P. G., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 128(49), 15786-15787. Available at: [Link]

  • Carreira, E. M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(24), e202302830. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Görner, H. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Available at: [Link]

  • Zhao, H., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1735-1743. Available at: [Link]

  • Pellacani, L., & Tardella, P. A. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 18(5), 619-640. Available at: [Link]

  • Ozawa, J. (2014). Catalytic Hydrogenation of Amides. Available at: [Link]

  • Kafil, J. B., & Schechter, H. (1995). Trapping of nitric oxide formed during photolysis of sodium nitroprusside in aqueous and lipid phases: an electron spin resonance study. Photochemistry and Photobiology, 61(4), 325-330. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Wang, L., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 643-647. Available at: [Link]

  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Stella, V. J., & Mooney, K. G. (1984). Dissolution of acidic and basic compounds from the rotating disk: influence of convective diffusion and reaction. Journal of Pharmaceutical Sciences, 73(11), 1593-1599. Available at: [Link]

  • Soderberg, T. (n.d.). Chapter 7: Acid-base reactions. In Organic Chemistry. LibreTexts. Available at: [Link]

  • LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. In Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Stability of the 2-(2-Nitrobenzamido)acetic acid (NBA) Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 2-(2-Nitrobenzamido)acetic acid (NBA) linker, a member of the o-nitrobenzyl (ONB) family of photocleavable linkers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on preventing premature cleavage and ensuring experimental success. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the NBA linker?

A1: The this compound (NBA) linker is a photocleavable (PC) linker designed for controlled release of a conjugated payload upon exposure to UV light.[1][2] The core mechanism involves an irreversible photocleavage event when irradiated with UV light, typically in the 340-365 nm range.[3][4][5] This light absorption triggers an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond and the release of the payload, often leaving a 5'-phosphorylated oligonucleotide if attached to DNA.[3][5] This method provides precise spatiotemporal control over payload release.[2][6][7]

Q2: What does "premature cleavage" mean in the context of the NBA linker?

A2: Premature cleavage refers to the unintended release of the payload from the NBA linker before the intended light-triggered event. The primary cause of this undesirable release is hydrolysis, where the linker is cleaved by reaction with water.[6][8][9] This phenomenon compromises the stability and predictability of the system, potentially leading to off-target effects, reduced efficacy, and misleading experimental results.[10][11][12]

Q3: What are the main factors that cause premature cleavage of the NBA linker?

A3: The stability of the NBA linker, which has an amide bond, is influenced by several factors. While generally more stable than ester-based nitrobenzyl linkers, amides can still be susceptible to premature cleavage under certain conditions:[8][13]

  • Hydrolysis: The amide bond in the NBA linker can undergo hydrolysis, especially in aqueous environments.[8][9] This process can be accelerated by elevated temperatures and pH extremes.[6] One study demonstrated that significant hydrolysis of an o-nitrobenzyl linker occurred at 37°C in an aqueous solution.[6]

  • Chemical Environment: The local microenvironment plays a critical role.[8][9] For instance, the cleavage behavior of nitrobenzyl linkers can vary significantly when confined in a hydrogel matrix compared to being in solution.[8][14]

  • Enzymatic Degradation: While the primary non-photolytic concern is hydrolysis, in complex biological systems, enzymatic cleavage of amide bonds by proteases or other enzymes is a potential, though less common, pathway for premature release compared to peptide-based linkers.[11][15]

  • Ambient Light Exposure: Accidental exposure to ambient or laboratory light containing UV wavelengths can induce unintended photocleavage.[5]

Q4: How does the type of bond (e.g., ester, amide, carbamate) within the broader o-nitrobenzyl linker family affect stability?

A4: The specific chemical bond adjacent to the nitrobenzyl group is a major determinant of stability. Studies comparing different o-nitrobenzyl linkers have shown:

  • Esters (NB-ester): Exhibit significant rates of both photolysis and hydrolysis, making them highly susceptible to premature cleavage in aqueous buffers.[8][9]

  • Amides (NB-amide): Generally more resistant to hydrolysis than esters.[8][16] However, their rate of photodegradation can be significantly slower in confined environments like hydrogels.[8]

  • Carbamates (NB-carbamate): Have demonstrated superior resistance to hydrolysis while maintaining good responsiveness to light, offering a more stable alternative for applications in aqueous microenvironments.[8][9]

Troubleshooting Guide: Preventing Premature Cleavage

This section provides a structured approach to diagnose and resolve issues related to the premature cleavage of the NBA linker.

Issue 1: Loss of Conjugate Integrity During Storage or Incubation
  • Symptom: Analysis (e.g., via HPLC, LC-MS) of your NBA-linked conjugate shows a significant fraction of free payload after storage in an aqueous buffer or during a cell-free incubation experiment.

  • Possible Cause: Hydrolysis of the amide bond.

  • Troubleshooting Workflow:

    start Symptom: Free payload detected in cell-free conditions check_pH Analyze Buffer pH Is it neutral (6.5-7.5)? start->check_pH check_temp Review Incubation/Storage Temperature Was it elevated (>25°C)? check_pH->check_temp Yes adjust_pH Action: Adjust buffer to pH 7.0-7.4. Use non-nucleophilic buffers (e.g., HEPES, PBS). check_pH->adjust_pH No check_light Verify Light Protection Was sample rigorously protected from UV/ambient light? check_temp->check_light No adjust_temp Action: Store samples at 4°C or -20°C. Minimize time at 37°C. check_temp->adjust_temp Yes improve_light Action: Use amber tubes. Work under yellow/red light. Cover containers with foil. check_light->improve_light No retest Re-run experiment with controlled conditions check_light->retest Yes adjust_pH->retest adjust_temp->retest improve_light->retest

    Caption: Troubleshooting workflow for premature cleavage in cell-free systems.

  • Detailed Recommendations:

    • Optimize pH and Buffer: Maintain a pH between 6.5 and 7.5. Avoid strongly acidic or basic conditions which can catalyze amide hydrolysis.

    • Control Temperature: For long-term storage, keep conjugates at -20°C or -80°C. For short-term storage or experiments not requiring physiological temperatures, use 4°C. If incubation at 37°C is necessary, minimize the duration.[6]

    • Ensure Complete Light Protection: Always store and handle NBA-linked molecules in amber vials or tubes wrapped in aluminum foil.[5] Perform manipulations in a dark room or under light sources that do not emit in the UV spectrum (e.g., yellow or red safety lights).

Issue 2: High Off-Target Toxicity or Rapid Clearance in Biological Models
  • Symptom: In cell culture or in vivo studies, you observe toxicity in non-target cells or pharmacokinetic data shows a rapid decrease in intact conjugate concentration relative to total antibody/carrier concentration.[10]

  • Possible Causes:

    • Hydrolysis at physiological temperature (37°C).[6]

    • Enzymatic cleavage by proteases or other enzymes present in plasma or intracellularly.[11][17]

  • Troubleshooting Workflow:

    start Symptom: High off-target toxicity or rapid clearance in vivo stability_assay Perform In Vitro Plasma Stability Assay start->stability_assay analyze_results Analyze results by LC-MS Is free payload detected? stability_assay->analyze_results linker_stable Linker is Stable. Investigate other causes (e.g., payload toxicity, aggregation). analyze_results->linker_stable No linker_unstable Linker is Unstable. Identify cleavage mechanism. analyze_results->linker_unstable Yes inhibit_enzymes Action: Re-run assay with protease inhibitors. linker_unstable->inhibit_enzymes results_inhibited Did inhibitors prevent cleavage? inhibit_enzymes->results_inhibited enzymatic_cleavage Conclusion: Cleavage is likely enzymatic. results_inhibited->enzymatic_cleavage Yes hydrolytic_cleavage Conclusion: Cleavage is likely hydrolytic. results_inhibited->hydrolytic_cleavage No redesign Action: Redesign linker strategy. Consider more stable bonds (e.g., carbamate) or alternative linker chemistry. enzymatic_cleavage->redesign hydrolytic_cleavage->redesign

    Caption: Decision-making framework for addressing linker instability in biological systems.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of your NBA-linked conjugate in plasma.[10][17]

1. Materials:

  • Test conjugate stock solution (e.g., 1 mg/mL in PBS).

  • Pooled plasma (e.g., human, mouse, rat) stored at -80°C.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Internal standard (ISTD) solution (a stable, isotope-labeled version of the payload or a structurally similar molecule).

  • Acetonitrile (ACN) with 0.1% formic acid for protein precipitation.

  • 96-well plates, refrigerated centrifuge.

2. Procedure:

  • Preparation: Thaw frozen plasma slowly at 37°C and centrifuge to remove cryoprecipitates.[10]

  • Incubation: Spike the test conjugate into the plasma to a final concentration (e.g., 50-100 µg/mL). Gently mix.

  • Time Points: Immediately collect an aliquot for the T=0 time point. Incubate the remaining mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[10]

  • Sample Processing: To each plasma aliquot, add 3 volumes of cold ACN containing the ISTD to precipitate proteins and stop the reaction. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the concentration of released payload.

3. Data Interpretation:

  • Plot the concentration of free payload versus time. A significant increase over time indicates linker instability.

  • Compare stability across plasma from different species (e.g., mouse vs. human) to identify potential species-specific enzymatic cleavage.[10][11]

Table 1: Summary of Factors Affecting NBA Linker Stability
ParameterCondition to AvoidRecommended ConditionRationale
Light Prolonged exposure to ambient light, direct sunlight, or UV sourcesWork in a dark room or under red/yellow light; use amber tubes or foil wrapping.Prevents unintended photocleavage of the o-nitrobenzyl group.[5]
pH pH < 6.0 or pH > 8.0Maintain buffer pH between 6.5 and 7.5 (e.g., PBS, HEPES).Extreme pH can catalyze the hydrolysis of the amide bond.[18]
Temperature Long-term storage at room temp or 37°CStore long-term at -20°C or -80°C; short-term at 4°C. Minimize time at 37°C.Higher temperatures accelerate the rate of hydrolysis.[6]
Chemicals Strong nucleophiles, strong acids/basesUse standard biological buffers.Avoids chemical degradation pathways that can cleave the linker.
Enzymes Incubation in enzyme-rich media (e.g., serum) without stability dataValidate stability using plasma stability assays.Proteases and other enzymes in biological fluids can potentially cleave amide bonds.[11]
References
  • LeValley, P. J., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society. [Link]

  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. [Link]

  • Seo, T. S., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Institutes of Health. [Link]

  • Holmes, C. P., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • Holmes, C. P., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. PubMed. [Link]

  • ResearchGate. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release | Request PDF. [Link]

  • Seo, T. S., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. [Link]

  • WuXi Biologics. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. [Link]

  • Klapproth, E., et al. (2018). Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels. PubMed. [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals. [Link]

  • Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Photocleavable linker (PCL) facilitated signal removal. [Link]

  • Kim, D. W., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. National Institutes of Health. [Link]

  • Dorywalksi, M., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. National Institutes of Health. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health. [Link]

  • Glen Research. (n.d.). Glen Report 33-14: Application Note – Cleavable Linkages. [Link]

  • ResearchGate. (2025). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. [Link]

  • Chtcheglova, L. A., et al. (2020). Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy. Nano Letters. [Link]

  • IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. [Link]

  • Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]

Sources

Technical Support Center: Optimization of Photolysis for 2-(2-Nitrobenzamido)acetic acid Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of photolytic cleavage of 2-(2-Nitrobenzamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this photocleavable linker in their work. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Introduction to 2-Nitrobenzyl Photocleavage

The 2-nitrobenzyl group is a widely used photoremovable protecting group (PPG) that allows for spatial and temporal control over the release of a protected molecule.[1][2][3] The cleavage of this compound is initiated by near-UV light, which triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the desired acetic acid derivative and a 2-nitrosobenzaldehyde byproduct.[4][5][6][7] The efficiency of this process is highly dependent on a number of experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for cleaving this compound?

A1: The optimal wavelength for cleavage of most 2-nitrobenzyl derivatives is in the near-UV range, typically between 340 nm and 365 nm.[8][9] Using wavelengths in this range maximizes the absorption of the 2-nitrobenzyl chromophore while minimizing potential photodamage to sensitive biological samples that can occur with shorter UV wavelengths.[10]

Q2: What is the expected primary byproduct of the photolysis reaction?

A2: The primary byproduct of the photolysis of this compound is 2-nitrosobenzamide. This byproduct can sometimes interfere with downstream applications and may need to be removed through purification methods such as acid-base extraction or chromatography.[11]

Q3: Can I perform the photolysis in the presence of oxygen?

A3: While the primary photochemical reaction is not directly dependent on oxygen, the presence of oxygen can sometimes lead to side reactions.[11][12] For highly sensitive experiments, degassing the solvent by bubbling with an inert gas like nitrogen or argon is recommended to improve the cleanliness of the reaction.[11]

Q4: How does pH affect the cleavage efficiency?

A4: The pH of the solution can significantly influence the rate of the secondary thermal reactions that follow the initial photochemical step.[4][13] The decay of the aci-nitro intermediate is pH-dependent.[7] For many 2-nitrobenzyl compounds, the reaction can be catalyzed by both acid and base.[14] It is crucial to buffer the solution and optimize the pH for your specific application.

Troubleshooting Guide

This section addresses common issues encountered during the photolysis of this compound.

Issue 1: Incomplete or Slow Cleavage

Symptoms:

  • Low yield of the deprotected product.

  • The reaction requires an unexpectedly long irradiation time.

Possible Causes & Solutions:

  • Inappropriate Wavelength or Light Intensity:

    • Explanation: The 2-nitrobenzyl group has a specific absorption maximum. If the light source does not emit efficiently in this range, the cleavage will be inefficient. Similarly, low light intensity will result in a slower reaction.

    • Troubleshooting Steps:

      • Verify the emission spectrum of your lamp. A mercury arc lamp with a 365 nm filter is a common and effective choice.[15]

      • Measure the power output of your lamp to ensure it is within the expected range.

      • Decrease the distance between the light source and the sample to increase the light intensity, if possible.[16]

  • Suboptimal Solvent:

    • Explanation: The solvent can influence the stability of the excited state and the intermediates. Some solvents may quench the excited state, reducing the quantum yield of the reaction.[11]

    • Troubleshooting Steps:

      • Ensure the solvent is of high purity and appropriate for photochemistry. Common solvents include buffered aqueous solutions, acetonitrile, and methanol.[17]

      • If using a solvent mixture, ensure the components are miscible and do not absorb significantly at the irradiation wavelength.

      • Consider screening a few different solvent systems to find the optimal one for your specific substrate.

  • Incorrect pH:

    • Explanation: The rate of the thermal steps following photoexcitation is often pH-dependent.[4][13] An unbuffered or incorrectly buffered solution can lead to slow or incomplete cleavage.

    • Troubleshooting Steps:

      • Ensure your reaction medium is buffered at a pH suitable for your molecule's stability and the cleavage reaction.

      • Perform a pH optimization study, testing a range of buffered pH values (e.g., pH 5-9) to determine the optimal condition for your specific application.

Experimental Protocol: Optimizing Irradiation Time

  • Prepare a series of identical samples of your this compound conjugate at a known concentration in a buffered solvent.

  • Irradiate each sample for a different amount of time (e.g., 0, 5, 10, 20, 30, 60 minutes) under your standard photolysis conditions.

  • Quench the reaction and analyze the extent of cleavage for each time point using a suitable analytical method (e.g., HPLC, LC-MS).

  • Plot the percentage of cleavage versus irradiation time to determine the optimal duration for your desired level of deprotection.

Issue 2: Formation of Undesired Side Products

Symptoms:

  • Presence of unexpected peaks in your analytical trace (e.g., HPLC, LC-MS).

  • The reaction mixture changes color unexpectedly.

Possible Causes & Solutions:

  • Secondary Photoreactions:

    • Explanation: The primary photoproduct, 2-nitrosobenzamide, can itself be photochemically active and may undergo further reactions upon prolonged exposure to UV light, leading to a complex mixture of products.[1]

    • Troubleshooting Steps:

      • Minimize the irradiation time to what is necessary for sufficient cleavage of the starting material.

      • Use a filter to cut out shorter, higher-energy wavelengths that might promote side reactions.

      • If possible, monitor the reaction in real-time to stop it once the desired level of cleavage is reached.

  • Reaction with Solvent or Other Components:

    • Explanation: The excited state of the 2-nitrobenzyl compound or the reactive intermediates could potentially react with solvent molecules or other components in the reaction mixture.

    • Troubleshooting Steps:

      • Ensure all components of your reaction mixture are stable to the irradiation conditions.

      • Consider the use of radical scavengers if radical-mediated side reactions are suspected, although the primary mechanism is not a radical-based cleavage.

Data Summary: Key Photolysis Parameters

ParameterRecommended Range/ValueRationale
Wavelength 340 - 365 nmMaximizes absorption by the 2-nitrobenzyl chromophore and minimizes photodamage.[8][9]
pH 5 - 9 (buffered)The decay of the aci-nitro intermediate is pH-dependent; optimization is recommended.[4][13]
Solvent Buffered aqueous solutions, Acetonitrile, MethanolSolvents should be transparent at the irradiation wavelength and not quench the excited state.[17]
Temperature Room TemperaturePhotochemical reactions are generally less sensitive to temperature than thermal reactions.

Visualizing the Process

Photolysis Reaction Mechanism

photolysis_mechanism Start This compound Excited Excited State Start->Excited hv (340-365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Cleaved Acetic Acid Derivative + 2-Nitrosobenzamide Cyclic->Products Hydrolysis

Caption: Simplified mechanism of 2-nitrobenzyl photolysis.

Troubleshooting Workflow

troubleshooting_workflow Problem Photolysis Issue (e.g., Low Yield, Side Products) CheckWavelength Verify Wavelength & Light Intensity Problem->CheckWavelength CheckSolvent Evaluate Solvent System Problem->CheckSolvent CheckpH Optimize pH Problem->CheckpH OptimizeTime Optimize Irradiation Time CheckWavelength->OptimizeTime CheckSolvent->OptimizeTime CheckpH->OptimizeTime Purify Purify Product OptimizeTime->Purify Success Successful Cleavage Purify->Success

Caption: A logical workflow for troubleshooting photolysis experiments.

References

  • Corrie, J. E. T., & Trentham, D. R. (1993). Caged Compounds: Photorelease of Biologically Active Substances. In Bioorganic Photochemistry: Volume 2: Biological Applications of Photochemical Switches (pp. 243-305). John Wiley & Sons.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Hasan, T., Khan, A. U., & Kasha, M. (1997). Photoremovable protecting groups. In Methods in Enzymology (Vol. 291, pp. 249-278). Academic Press.
  • Givens, R. S., & Weber, J. F. W. (2000). Photoremovable Protecting Groups. In Organic Photochemistry and Photobiology. CRC Press.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a comparison of ortho-nitrobenzyl and ortho-nitrophenethyl derivatives. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • Schliwa, M. (2004). Caged compounds and their use in cell biology. In Handbook of Cellular Chemistry (pp. 435-456). Wiley-VCH.
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.
  • Kamdzhilov, Y., Hellrung, B., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Tetrahedron Letters, 43(44), 7841-7844.
  • Singh, A. K., & Kumar, S. (2008). Photoremovable protecting groups for amines. Journal of Photochemistry and Photobiology A: Chemistry, 199(2-3), 113-126.
  • Nazare, M. (2014). Photochemically Removable Protecting Groups. In Click-Triazole-Linker and Their Application in Medicinal Chemistry (pp. 1-27). Springer.
  • Zou, K., Miller, W. T., Givens, R. S., & Bayley, H. (2001). Caged peptides and proteins.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Furuta, T., Iwatani, S., Iwamura, M., & Inoue, Y. (1999). A novel phototriggar for caged compounds: 4, 5-dimethoxy-2-nitrobenzyl and its application to caged cAMP and caged cGMP. Journal of the Chemical Society, Perkin Transactions 1, (21), 3139-3146.
  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PNAS, 100(2), 409-413. [Link]

  • Nielsen, P. E., et al. (1991). Photolytic cleavage of DNA by nitrobenzamido ligands linked to 9-aminoacridines gives DNA polymerase substrates in a wavelength-dependent reaction. Bioconjugate Chemistry, 2(1), 57-66. [Link]

  • ResearchGate. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. [Link]

  • Proceedings of the National Academy of Sciences. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. [Link]

  • Glen Research. (2019). Application Note – Cleavable Linkages. [Link]

  • Nano Letters. (2020). Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy. [Link]

Sources

Minimizing side-product formation during the synthesis of 2-(2-Nitrobenzamido)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2-Nitrobenzamido)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, specifically an amidation reaction between glycine and 2-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is widely used for creating amide and ester bonds.[1][2][3] It is typically performed under biphasic, aqueous alkaline conditions.[3]

The desired reaction involves the nucleophilic attack of the deprotonated amino group of glycine on the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[4] The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making the reaction facile but also increasing its susceptibility to side reactions.[5]

Primary Reaction Pathway and Major Side Reaction

The single most critical factor that compromises yield and purity is the competitive hydrolysis of the 2-nitrobenzoyl chloride starting material. Due to its high reactivity, the acyl chloride readily reacts with any water present in the system to hydrolyze back to the less reactive 2-nitrobenzoic acid, which then fails to participate in the desired amidation.[5][6]

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction A 2-Nitrobenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack E 2-Nitrobenzoyl Chloride B Glycine (in Base) B->C D This compound (Product) C->D Collapse & Chloride Expulsion G 2-Nitrobenzoic Acid (Side Product) E->G Hydrolysis F Water (H₂O) F->G

Caption: Main reaction vs. the primary side reaction.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is disappointingly low, and my NMR/TLC shows a significant amount of 2-nitrobenzoic acid. What went wrong?

A1: This is the most frequent problem and is almost always caused by the premature hydrolysis of your 2-nitrobenzoyl chloride starting material.[6] This acyl chloride is exceptionally reactive and moisture-sensitive.[5]

Root Causes & Corrective Actions:

  • Wet Solvents/Reagents: Water is the enemy of this reaction. Ensure all organic solvents are anhydrous. If using a biphasic system, the reaction should be vigorous enough that the acylation is much faster than hydrolysis.

  • Improper Reagent Addition: Do not add the aqueous base solution to the 2-nitrobenzoyl chloride before the glycine is present and ready to react. The best practice is to add the acyl chloride slowly and simultaneously with the base to a solution of glycine, or to add the acyl chloride to a basic solution of glycine.[2]

  • Sub-optimal Temperature: The reaction is exothermic. Running it at low temperatures (0-5 °C) helps to control the reaction rate and can disfavor the hydrolysis side reaction relative to the amidation.

  • Prolonged Reaction Time in Water: While the reaction needs to go to completion, unnecessarily long reaction times in an aqueous environment provide more opportunity for hydrolysis. Monitor the reaction by TLC to determine the optimal endpoint.

Q2: How do I effectively control the pH? I'm concerned about hydrolyzing my final product.

A2: pH control is a delicate balance. The base serves two critical functions:

  • It deprotonates the ammonium group of glycine, freeing the lone pair on the nitrogen to act as a nucleophile.

  • It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product.[7]

A pH range of 10-12 is often cited for Schotten-Baumann conditions.[2] While the amide bond in your final product can be hydrolyzed under strongly basic conditions, this typically requires elevated temperatures and prolonged exposure. At 0-25 °C, this is less of a concern than the hydrolysis of the starting material.

Best Practices for pH Control:

  • Use a Biphasic System: A common setup involves an organic solvent (like dichloromethane or diethyl ether) for the acyl chloride and an aqueous phase for the glycine and base.[3] This sequesters the highly reactive acyl chloride from the bulk of the water and base.

  • Gradual Addition: Add the base solution (e.g., 2M NaOH) dropwise or simultaneously with the acyl chloride. This maintains a controlled pH and prevents large excesses of hydroxide ions that could promote hydrolysis.

  • Alternative Bases: In an anhydrous, single-phase system, an organic base like pyridine or triethylamine can be used.[4] This completely avoids the issue of water-induced hydrolysis but requires anhydrous solvents and careful handling.

Q3: My crude product is an oily solid and difficult to purify. What are the likely impurities and how can I remove them?

A3: The primary impurities are typically unreacted starting materials or the hydrolysis side product. Effective purification relies on exploiting the differences in their chemical properties, particularly their acidity.

ImpurityChemical NaturepKa (approx.)Removal Strategy
2-Nitrobenzoic Acid Carboxylic Acid~2.2Primary Contaminant. During workup, wash the organic layer with a weak base like aqueous sodium bicarbonate (NaHCO₃). The 2-nitrobenzoic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer. Your product, being a weaker acid, will remain in the organic phase.
Glycine Amino Acid~2.3 (acid), ~9.6 (amine)Water-Soluble. Unreacted glycine is highly soluble in water and will be removed during the aqueous workup phases.
2-Nitrobenzoyl Chloride Acyl ChlorideN/AHighly Reactive. Any unreacted acyl chloride will be rapidly hydrolyzed to 2-nitrobenzoic acid during the aqueous workup and can then be removed as described above.

After the initial extractive workup, recrystallization is the most effective method for final purification.[6] A common and effective solvent system for this compound is an ethanol/water mixture.

Q4: What are the optimal reaction conditions to maximize yield and purity?

A4: While optimization may be needed for specific scales, the following conditions provide a robust and validated starting point based on established Schotten-Baumann protocols.[1][3]

ParameterRecommended ConditionRationale & Expert Insight
Temperature 0 - 10 °CMinimizes hydrolysis of 2-nitrobenzoyl chloride and controls the exothermic reaction. Running colder is generally better.
Solvent System Dichloromethane (DCM) / Water (Biphasic)The organic phase dissolves the acyl chloride, while the aqueous phase dissolves the glycine and base. This classic setup is effective and easy to perform.[1]
Base 2M Sodium Hydroxide (NaOH)A strong, inexpensive base that effectively neutralizes HCl and deprotonates glycine. Use ~2.2 equivalents relative to glycine.
Stoichiometry Glycine: 1.0 eq.2-Nitrobenzoyl Chloride: 1.05 - 1.1 eq.Base: 2.2 eq.A slight excess of the acyl chloride ensures full consumption of the glycine. Two equivalents of base are needed: one to deprotonate the glycine and one to neutralize the generated HCl. A small extra amount ensures the solution remains basic.
Addition Order Add acyl chloride and base dropwise to a chilled solution of glycine in water/DCM.This "slow and steady" approach maintains control over temperature and localized concentrations, preventing side reactions.

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq.) in deionized water. Add an equal volume of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature is stable between 0-5 °C.

  • Reagent Addition:

    • In a separate container, dissolve 2-nitrobenzoyl chloride (1.05 eq.) in a small amount of DCM.

    • Prepare an aqueous solution of sodium hydroxide (2.2 eq.).

    • Using two separate dropping funnels, add the 2-nitrobenzoyl chloride solution and the sodium hydroxide solution dropwise and simultaneously to the vigorously stirred glycine mixture over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour, followed by 2 hours at room temperature.

  • Monitoring: Check for the consumption of the 2-nitrobenzoyl chloride starting material using TLC (see Protocol 3).

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the layers. The product is expected to be in the organic (DCM) layer, but check both layers by TLC.

  • Workup - Washing:

    • Wash the organic layer with 1M HCl to remove any unreacted amine functionality.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 2-nitrobenzoic acid side product.

    • Wash with brine (saturated NaCl solution).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Protocol 3: Monitoring Reaction by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) with a small amount of acetic acid (1-2%) to ensure carboxylic acid groups are protonated and move up the plate.

  • Visualization: UV light (254 nm).

  • Procedure: Spot the starting 2-nitrobenzoyl chloride, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Section 4: Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

G Start Start: Low Yield or Impure Product CheckImpurity Analyze crude product by TLC/NMR. Is 2-nitrobenzoic acid the major impurity? Start->CheckImpurity Hydrolysis Problem: Hydrolysis of 2-Nitrobenzoyl Chloride CheckImpurity->Hydrolysis Yes OtherImpurity Are starting materials the main impurity? CheckImpurity->OtherImpurity No SolveHydrolysis Solution: 1. Use anhydrous solvents. 2. Control temperature (0-5 °C). 3. Ensure slow, simultaneous addition of reagents. Hydrolysis->SolveHydrolysis IncompleteRxn Problem: Incomplete Reaction OtherImpurity->IncompleteRxn Yes PurificationIssue Problem: Inefficient Purification OtherImpurity->PurificationIssue No/ Unidentified SolveIncompleteRxn Solution: 1. Increase reaction time. 2. Check reagent stoichiometry (esp. base). 3. Ensure vigorous stirring. IncompleteRxn->SolveIncompleteRxn SolvePurification Solution: 1. Perform NaHCO₃ wash during workup. 2. Optimize recrystallization solvent system. PurificationIssue->SolvePurification

Caption: A workflow for troubleshooting common synthesis issues.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (1980). KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
  • Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Addressing incomplete coupling of 2-(2-Nitrobenzamido)acetic acid to a resin

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Incomplete Coupling of 2-(2-Nitrobenzamido)acetic Acid to Amine-Functionalized Resins

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the solid-phase synthesis of peptides and other molecules. As Senior Application Scientists, we provide in-depth, field-tested guidance to help you diagnose and resolve complex synthetic issues. This document specifically addresses the incomplete coupling of this compound to an amine-functionalized resin, a common step in various synthetic workflows.

Quick-Start Troubleshooting & FAQs

This section provides immediate answers to common questions regarding incomplete coupling reactions. For more detailed explanations and protocols, please refer to the subsequent sections.

Q1: My Kaiser test is positive (blue beads) after coupling this compound. What is the immediate interpretation?

A positive Kaiser test indicates the presence of unreacted primary amines on your resin, meaning the coupling reaction is incomplete.[1][2] The ninhydrin reagent reacts with these free amines to produce a characteristic blue or purple color known as Ruhemann's purple.[1]

Q2: What are the most likely causes for this incomplete coupling?

The most common culprits, in order of likelihood, are:

  • Steric Hindrance: The ortho-nitrobenzamido group on the acetic acid creates significant steric bulk, which can physically block access to the reactive carboxyl group.

  • Insufficient Reagent Equivalents or Reaction Time: The amount of activating agent and the duration of the coupling may be insufficient for this sterically hindered acid.

  • Poor Resin Swelling: If the resin is not adequately swollen, reactive sites within the beads are inaccessible to reagents.[3]

  • Sub-optimal Coupling Reagents: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

  • Reagent Degradation: Moisture or improper storage can degrade coupling reagents and solvents, reducing their effectiveness.

Q3: Can I just extend the reaction time to solve the problem?

Extending the coupling time is a valid first step and can often improve yields for slow reactions.[4] However, if the issue is severe steric hindrance or inactive reagents, simply waiting longer may not lead to complete coupling and could promote side reactions. A more systematic approach is recommended, as outlined in our detailed troubleshooting guide.

Q4: What is "capping" and should I consider it?

Capping is the process of intentionally reacting any uncoupled amines with a highly reactive, non-hindered acylating agent, like acetic anhydride. This terminates the unreacted chains, preventing the formation of deletion sequences in your final product.[5] It is a good strategy if you consistently observe a small amount of unreacted amines and double coupling does not resolve the issue.

In-Depth Troubleshooting Guide

When facing incomplete coupling, a logical, step-by-step approach is crucial for efficient problem-solving. The following guide provides a structured workflow to diagnose and remedy the issue.

Workflow for Diagnosing Incomplete Coupling

The diagram below illustrates a systematic process for troubleshooting. Start at the top and follow the path that corresponds to your experimental observations.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Use fresh, high-purity reagents? - Correct equivalents of acid, coupling agent, base? start->check_reagents double_couple Step 2: Perform a Double Coupling - Re-subject the resin to fresh coupling solution check_reagents->double_couple Reagents OK kaiser_after_double Perform Kaiser Test double_couple->kaiser_after_double change_reagent Step 3: Change Coupling Reagent - Switch to a more potent activator (e.g., HATU, COMU) kaiser_after_double->change_reagent Positive success Coupling Successful Proceed with Synthesis kaiser_after_double->success Negative kaiser_after_reagent Perform Kaiser Test change_reagent->kaiser_after_reagent check_conditions Step 4: Optimize Reaction Conditions - Increase coupling time? - Check solvent & resin swelling? cap_and_proceed Option: Cap and Proceed - Acetylate remaining free amines check_conditions->cap_and_proceed Still Positive kaiser_after_reagent->check_conditions Positive kaiser_after_reagent->success Negative cap_and_proceed->success

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Troubleshooting Steps
Step 1: Assess Reagents and Solvents

The Problem: The efficacy of solid-phase synthesis is fundamentally dependent on the quality of the reagents and the proper solvation of the resin.[3] Coupling reagents are often moisture-sensitive.

How to Diagnose:

  • Coupling Reagents: Are your coupling reagents (e.g., HBTU, HATU, DIC) fresh? Have they been stored under anhydrous conditions? Older reagents or those exposed to air can be hydrolyzed and inactive.

  • Solvents: Is your primary solvent (typically DMF or NMP) peptide synthesis grade? Water content in the solvent can hydrolyze activated esters, preventing coupling.

  • Resin Swelling: Before coupling, did you adequately swell the resin in your reaction solvent? Polystyrene resins, for example, must be swollen to allow reagents to access the reactive sites within the polymer matrix.[6] You should observe a significant increase in the resin bed volume.

The Solution:

  • Always use fresh, high-quality coupling reagents and anhydrous, peptide-grade solvents.

  • Ensure the resin is fully swollen before beginning the coupling reaction. A minimum of 30-60 minutes of swelling with agitation is recommended. For polystyrene resins, DMF and NMP are excellent swelling solvents.[3]

Step 2: Re-evaluate Coupling Strategy

The Problem: The steric hindrance posed by the 2-(2-Nitrobenzamido) group is significant. Standard coupling protocols may not be sufficient.

How to Diagnose:

  • A positive Kaiser test after a standard, single coupling of 1-2 hours is a strong indicator that the reaction kinetics are slow due to steric hindrance.

The Solution:

  • Double Coupling: The most straightforward approach is to perform a second coupling. After the first coupling, wash the resin thoroughly with DMF and then add a fresh solution of the activated this compound.[4] Allow this second reaction to proceed for at least as long as the first.

  • Increase Equivalents: For difficult couplings, increasing the equivalents of the acid and coupling reagents from a standard 3-5 equivalents to 5-10 equivalents can improve the reaction rate.[7]

  • Choose a More Potent Coupling Reagent: Carbodiimides like DIC are effective for many reactions but may be insufficient here. Uronium/aminium-based reagents are generally more reactive and effective for hindered couplings.[8][9]

Coupling ReagentTypeKey Characteristics
DIC/HOBt CarbodiimideCost-effective, standard reagent. May be slow for hindered couplings.[10]
HBTU/HATU Uronium/AminiumHighly efficient and fast. HATU is particularly effective for sterically hindered amino acids.[8][10]
PyBOP PhosphoniumExcellent coupling efficiency, though a carcinogenic byproduct (HMPA) is formed with the parent BOP reagent.[8][10]
COMU UroniumHigh reactivity comparable to HATU, with improved safety and solubility profiles.[9]

Expert Recommendation: For coupling this compound, we recommend starting with HATU or COMU as the coupling reagent, in conjunction with a tertiary base like DIPEA or 2,4,6-collidine.[8]

Step 3: Monitor the Reaction with the Kaiser Test

The Problem: You cannot fix a problem you cannot see. A reliable method to monitor the reaction's progress is essential for troubleshooting. The Kaiser test is a highly sensitive qualitative test for primary amines.[11]

How to Diagnose:

  • A dark blue color in the solution and on the beads indicates a high concentration of unreacted amines (failed coupling).[11]

  • Colorless beads in a blue solution suggest the reaction is nearly complete.[11]

  • Colorless beads and a colorless solution indicate a complete coupling.[11][12]

The Solution: Perform the Kaiser test correctly.

Key Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol is used to detect free primary amines on the resin.[11][13]

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[11]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[11]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[11]

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small glass test tube.

  • Wash the beads 3 times with DMF, then 3 times with DCM to remove residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[11][12]

  • Observe the color of the beads and the solution.

Interpreting the Results:

Caption: Interpretation of Kaiser test results.

Protocol 2: Recommended Coupling of this compound

This protocol is optimized for a sterically hindered acid.

Assumptions:

  • Resin: 100 mg of Rink Amide resin (loading ~0.5 mmol/g)

  • Scale: 0.05 mmol

Materials:

  • This compound (MW: 224.17 g/mol ): 56 mg (0.25 mmol, 5 eq.)

  • HATU (MW: 380.23 g/mol ): 95 mg (0.25 mmol, 5 eq.)

  • N,N-Diisopropylethylamine (DIPEA): 87 µL (0.5 mmol, 10 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in 2 mL of DMF for 1 hour in a reaction vessel.

  • If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 2 mL).

  • In a separate vial, dissolve this compound and HATU in 1.5 mL of DMF. This is the pre-activation step.

  • Add the DIPEA to the pre-activation mixture and vortex for 1 minute.

  • Add the activated mixture to the swollen, deprotected resin.

  • Agitate the reaction mixture at room temperature for 4 hours.

  • After 4 hours, take a small sample of resin beads and perform a Kaiser test (Protocol 1).

  • If the Kaiser test is positive, wash the resin with DMF (3 x 2 mL) and repeat steps 4-8 for a double coupling .

  • If the Kaiser test is negative, the coupling is complete. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) and proceed to the next step in your synthesis.

Final Step: Cleavage and Analysis

If coupling issues persist and are only resolved after multiple attempts, it is prudent to cleave a small amount of material from the resin for analysis by HPLC and Mass Spectrometry.[14][15] This provides definitive proof of whether your desired product is forming and can help identify any side products or deletion sequences. A standard cleavage cocktail for Rink Amide resin is a mixture of TFA/H₂O/TIPS (95:2.5:2.5).[12]

References
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Christensen, T. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2021). Solid phase peptide synthesis help. Retrieved from [Link]

  • ACS Publications. (1999). Cleavage and Analysis of Material from Single Resin Beads. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • PMC - NIH. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Photocleavable Linkers: A Comparative Analysis of 2-(2-Nitrobenzamido)acetic acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the precise spatiotemporal control over the release of molecular cargo is not merely a convenience—it is a gateway to unprecedented experimental designs and therapeutic strategies. Photocleavable linkers, molecular entities that can be selectively cleaved by light, have emerged as indispensable tools in a myriad of applications, from solid-phase synthesis and proteomics to targeted drug delivery.

This guide provides an in-depth, objective comparison of 2-(2-Nitrobenzamido)acetic acid, a member of the venerable o-nitrobenzyl (ONB) family of photocleavable linkers, with other prominent alternatives. By delving into the mechanistic underpinnings, performance metrics, and practical considerations, this document aims to equip you with the knowledge to select the optimal photocleavable linker for your specific research endeavors. The insights presented herein are supported by experimental data and detailed protocols, ensuring a blend of theoretical understanding and practical applicability.

The o-Nitrobenzyl Photocleavage Moiety: A Legacy of Light-Mediated Release

The ortho-nitrobenzyl (ONB) group is one of the most extensively studied and utilized photolabile protecting groups.[1][2] Its popularity stems from a well-defined and efficient intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate.[3] this compound falls into this category, offering a versatile handle for conjugation to a variety of molecules.

Mechanism of Action: An Intramolecular Cascade

The photocleavage of ONB-based linkers, including this compound, is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm). This excitation triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the bond to the payload and the formation of a 2-nitrosobenzaldehyde byproduct. The proximity of the nitro group to the benzylic hydrogen is paramount for this efficient intramolecular process.[1][3]

graph "o-Nitrobenzyl_Photocleavage_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="o-Nitrobenzyl Linker\n(Ground State)", fillcolor="#F1F3F4"]; Excited [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; AciNitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclic [label="Cyclic Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Released Payload +\n2-Nitrosobenzaldehyde", fillcolor="#F1F3F4"];

// Edges Start -> Excited [label="hν (UV light)"]; Excited -> AciNitro [label="Intramolecular\nH-abstraction"]; AciNitro -> Cyclic [label="Rearrangement"]; Cyclic -> Cleavage; Cleavage -> Products; }

Figure 1: Generalized mechanism of o-nitrobenzyl photocleavage.

A critical consideration when employing ONB linkers is the nature of the byproduct. The generated 2-nitrosobenzaldehyde is a reactive species that can potentially interact with and modify the released payload or other components in the system, which can be a drawback in sensitive biological applications.[4]

A Comparative Look at Photocleavable Linkers

The selection of a photocleavable linker is a multi-faceted decision, hinging on parameters such as cleavage wavelength, quantum yield, and cleavage kinetics. Below is a comparative analysis of this compound (as a representative ONB linker) and other common photocleavable moieties.

Linker FamilySpecific ExampleTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) This compound~340-3650.01 - 0.65[4][5][6]Well-established chemistry, versatile synthesis, relatively fast cleavage.Requires UV light, potentially damaging to biological samples; reactive nitroso byproduct.[4]
Coumarin 7-Aminocoumarin-4-acetic acid~350-400~0.01 - 0.3Can be cleaved at longer, less damaging wavelengths; fluorescent byproducts can aid in monitoring cleavage.Generally lower quantum yields than some ONB derivatives; can be sensitive to solvent and pH.
Phenacyl p-Hydroxyphenacyl~300-360Variable, often lower than ONBCan offer different cleavage kinetics and byproduct profiles.Often requires shorter UV wavelengths; can have slower cleavage rates.[5]
Thioacetal o-nitrobenzaldehyde (TNB) TNB(CO₂H)~3460.19 - 0.24[6]Higher quantum yield than many standard ONB linkers; good stability.Still operates in the UV range; synthesis can be more complex.[6]

Note: The quantum yield and cleavage kinetics of ONB linkers are highly dependent on the substitution pattern on the aromatic ring and the benzylic carbon. For instance, the introduction of electron-donating groups (e.g., methoxy groups) can red-shift the absorption maximum and increase the rate of cleavage.[5] Similarly, an α-methyl group on the benzylic carbon can significantly increase the quantum yield of photolysis.[2][5]

Experimental Protocols

To ensure the integrity and reproducibility of research, detailed experimental protocols are paramount. The following sections provide methodologies for the synthesis of a generic ONB linker, its photocleavage, and the determination of its quantum yield.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-nitrobenzoic acid and glycine, a common and straightforward method for preparing this type of linker.

graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="2-Nitrobenzoic Acid +\nGlycine", fillcolor="#F1F3F4"]; Activation [label="Carbodiimide Activation\n(e.g., EDC, HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amide Bond Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization)", fillcolor="#F1F3F4"];

// Edges Reactants -> Activation; Activation -> Coupling; Coupling -> Product; Product -> Purification; }

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • 2-Nitrobenzoic acid

  • Glycine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in DMF.

  • Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve glycine (1.5 equivalents) in a minimal amount of water and add DIPEA (2.5 equivalents).

  • Slowly add the glycine solution to the activated 2-nitrobenzoic acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

General Protocol for Photocleavage and Analysis

This protocol describes a general method for the photocleavage of a substrate conjugated via this compound and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Photocleavable conjugate dissolved in a suitable solvent (e.g., acetonitrile/water)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or other UV-transparent vessel

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the photocleavable conjugate at a known concentration.

  • Transfer an aliquot of the solution to a quartz cuvette.

  • Irradiate the sample with a UV lamp at the desired wavelength for a specific duration. It is advisable to perform a time-course experiment to determine the optimal irradiation time.

  • At various time points, withdraw aliquots of the irradiated solution.

  • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the cleaved product. The cleavage efficiency can be quantified by integrating the peak areas.[5]

Determination of Photochemical Quantum Yield

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photocleavable linker. It is defined as the number of molecules cleaved per photon absorbed. A common method for determining the quantum yield is the relative method, which involves comparing the photoreaction of the sample to that of a well-characterized chemical actinometer with a known quantum yield.[6][7]

Materials:

  • Solution of the photocleavable linker of interest

  • Solution of a chemical actinometer (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • UV lamp with a stable output

Procedure:

  • Prepare optically dilute solutions of both the sample and the actinometer in the same solvent, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Measure the UV-Vis absorption spectrum of both solutions to determine their molar extinction coefficients at the irradiation wavelength.

  • Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and irradiation time).

  • Measure the change in absorbance of both solutions at a wavelength where the photoproduct absorbs.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)

    where ΔA is the change in absorbance and ε is the molar extinction coefficient.

Conclusion: Making an Informed Choice

This compound, as a representative of the o-nitrobenzyl family, remains a robust and versatile photocleavable linker. Its well-understood chemistry and amenability to synthetic modification make it a valuable tool in the researcher's arsenal. However, the choice of a photocleavable linker should not be made in isolation. For applications requiring longer wavelengths to minimize photodamage, or where the presence of a reactive nitroso byproduct is a concern, alternatives such as coumarin-based linkers may be more suitable. For maximizing cleavage efficiency, substituted ONB derivatives with higher quantum yields, like the veratryl or α-methyl substituted variants, or TNB linkers, present compelling options.

By carefully considering the specific demands of your experimental system and the comparative data presented in this guide, you can confidently select the photocleavable linker that will best enable you to achieve your research objectives with precision and control.

References

  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
  • BenchChem. (2025).
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013).
  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and applied chemistry, 76(12), 2105-2146.
  • Li, W., & D'Souza, F. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 14(9), 890.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Schwalm, R. (2017). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 9(12), 682.
  • Singh, A., & Deiters, A. (2019). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 18(5), 1143-1148.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.

Sources

A Comparative Guide to N-Terminal Protecting Groups in Peptide Synthesis: The Established Fmoc vs. the Photolabile 2-(2-Nitrobenzamido)acetic acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of a temporary N-terminal protecting group is a critical decision that dictates the overall strategy and success of constructing a desired peptide sequence. The ideal protecting group must be robust enough to withstand the coupling reactions of each cycle, yet be removable under mild conditions that do not compromise the integrity of the growing peptide chain or the solid support. For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the gold standard in solid-phase peptide synthesis (SPPS), prized for its base lability and orthogonality to acid-labile side-chain protecting groups.

This guide presents a detailed comparison between the well-established Fmoc protecting group and an alternative strategy employing the photolabile 2-nitrobenzyl moiety, as exemplified by the conceptual use of 2-(2-Nitrobenzamido)acetic acid. While not a standard commercially available pre-activated amino acid derivative, the this compound structure serves as a relevant model for an N-terminal protecting group based on the widely studied o-nitrobenzyl chemistry. We will delve into the mechanistic underpinnings, experimental workflows, and performance characteristics of each approach, providing field-proven insights to guide your selection of the most suitable strategy for your synthetic challenges.

The Cornerstone of Modern SPPS: The Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a carbamate that is introduced onto the α-amino group of an amino acid. Its widespread adoption is a testament to its reliability and the mild conditions required for its removal.

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.

Deprotection: The key to the Fmoc strategy lies in its facile removal by a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system. This rapid and clean reaction yields the free N-terminal amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene byproduct is typically scavenged by the excess piperidine to prevent side reactions.[]

Fmoc_Deprotection Fmoc-Peptide Fmoc-NH-Peptide Intermediate Fluorenyl Anion Intermediate Fmoc-Peptide->Intermediate Piperidine Deprotected Peptide H2N-Peptide Intermediate->Deprotected Peptide β-elimination Dibenzofulvene-Piperidine Adduct Dibenzofulvene-Piperidine Adduct + CO2 Intermediate->Dibenzofulvene-Piperidine Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc/tBu Orthogonal Strategy

The success of Fmoc in SPPS is intrinsically linked to the concept of orthogonality.[2] In the most common Fmoc/tBu strategy, the temporary N-terminal Fmoc group is base-labile, while the "permanent" side-chain protecting groups (e.g., tert-butyl, trityl) are acid-labile. This allows for the selective removal of the Fmoc group at each step of the synthesis cycle without affecting the side-chain protection. The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are typically achieved in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[3]

The Alternative: Photolabile Protection with the this compound Moiety

Photolabile protecting groups (PPGs) offer a unique mode of deprotection, relying on light as a "traceless" reagent. The o-nitrobenzyl group is one of the most well-studied and versatile PPGs, capable of protecting a wide range of functional groups, including amines.[4][5] The this compound structure represents a functional N-terminal protector based on this chemistry.

Mechanism of Protection and Deprotection

Protection: An amino acid can be protected with the 2-(2-nitrobenzoyl) moiety through standard acylation procedures.

Deprotection: The removal of the o-nitrobenzyl-based protecting group is achieved by irradiation with UV light, typically in the range of 320-365 nm.[6][7] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected amine and a 2-nitrosobenzaldehyde byproduct.[4]

oNitrobenzyl_Deprotection Protected-Peptide o-Nitrobenzyl-NH-Peptide Excited_State Excited State Protected-Peptide->Excited_State hv (UV light) Aci-Nitro_Intermediate Aci-Nitro Intermediate Excited_State->Aci-Nitro_Intermediate Intramolecular H-abstraction Deprotected_Peptide H2N-Peptide Aci-Nitro_Intermediate->Deprotected_Peptide Rearrangement Byproduct 2-Nitrosobenzaldehyde Aci-Nitro_Intermediate->Byproduct

Caption: Mechanism of o-nitrobenzyl photodeprotection.

Orthogonality and Potential Advantages

The key advantage of a photolabile strategy is its complete orthogonality to both acid- and base-labile protecting groups.[6] This offers the potential for highly selective manipulations of the peptide chain. For instance, a specific segment of a peptide could be deprotected on-resin for modification without affecting other protected groups. Furthermore, deprotection is triggered by an external stimulus (light), avoiding the introduction of chemical reagents that could lead to side reactions or require extensive washing steps.

Head-to-Head Comparison: Fmoc vs. This compound Moiety

FeatureFmoc Protecting GroupThis compound Moiety (o-Nitrobenzyl type)
Deprotection Method Base-mediated (e.g., 20% piperidine in DMF)Photolysis (UV light, ~320-365 nm)
Deprotection Conditions Mildly basicNeutral, reagent-free (light-induced)
Orthogonality Orthogonal to acid-labile groups (Fmoc/tBu strategy)[]Orthogonal to both acid- and base-labile groups[6]
Coupling Efficiency Generally high, with typical yields >99% for most amino acids with optimized coupling reagents.[8][9]Potentially comparable to Fmoc, though extensive quantitative data for N-terminal protection is less available in the literature.
Racemization Low for most amino acids, but can be a concern for sensitive residues like Cysteine and Histidine, especially with certain activators.[10][11]The impact on racemization during coupling would be similar to other N-acyl protecting groups. The deprotection step itself is non-invasive.
Side Reactions Aspartimide formation in sequences containing Aspartic acid, especially with prolonged base exposure. Dibenzofulvene adduct formation if not properly scavenged.[3]Potential for side reactions from the nitrosobenzaldehyde byproduct, which may require scavengers. Incomplete deprotection can occur due to light attenuation in the resin.[6]
Deprotection Time Fast, typically 5-20 minutes.[2]Can vary from minutes to hours depending on the specific derivative, light intensity, and resin properties.[7]
Cost & Availability Fmoc-amino acids are widely available from numerous commercial suppliers at a relatively low cost.This compound itself is not a standard reagent. Custom synthesis of the protected amino acid would be required, leading to higher costs and less accessibility.
Equipment Standard peptide synthesizers and lab equipment.Requires a dedicated UV light source (e.g., LED lamp, mercury arc lamp) and compatible reaction vessels.

Experimental Protocols

Standard Fmoc-SPPS Cycle

The following protocol outlines a typical manual Fmoc-SPPS cycle for the addition of one amino acid.

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides).

  • Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

Fmoc_SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA (HBTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Repeat Cycle or Proceed to Final Cleavage Wash2->End End->Deprotection Next Amino Acid

Caption: A typical workflow for a single cycle in Fmoc-based SPPS.

Conceptual Protocol for a Photolabile SPPS Cycle

This conceptual protocol is based on the principles of using an o-nitrobenzyl-type protecting group for N-terminal protection in SPPS.

1. Resin Preparation:

  • Start with a pre-loaded resin.

  • Swell the resin in a suitable solvent (e.g., DMF).

2. Photodeprotection:

  • Suspend the resin in a photolysis-compatible solvent (e.g., DMF, NMP) in a quartz reaction vessel or a vessel with a UV-transparent window.

  • Irradiate the resin suspension with a UV light source (e.g., 365 nm LED) while agitating for a predetermined time (e.g., 30-60 minutes). The optimal time needs to be determined empirically.

  • Wash the resin thoroughly with the solvent to remove the photolytic byproducts.

3. Amino Acid Coupling:

  • Couple the next photolabile-protected amino acid using standard coupling reagents as described in the Fmoc protocol.

4. Washing:

  • Wash the resin as described in the Fmoc protocol.

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid.

Photolabile_SPPS_Workflow Start Start with PPG-AA-Resin Photodeprotection Photodeprotection (UV Light, ~365 nm) Start->Photodeprotection Wash1 Solvent Wash Photodeprotection->Wash1 Coupling Couple next PPG-AA (HBTU/DIPEA) Wash1->Coupling Wash2 Solvent Wash Coupling->Wash2 End Repeat Cycle or Proceed to Final Cleavage Wash2->End End->Photodeprotection Next Amino Acid

Caption: A conceptual workflow for a single cycle in photolabile SPPS.

Concluding Remarks for the Practicing Scientist

The choice between the established Fmoc strategy and a photolabile approach hinges on the specific requirements of the synthetic target and the available resources.

Fmoc remains the undisputed workhorse for routine peptide synthesis. Its reliability, cost-effectiveness, and the vast body of literature supporting its use make it the default choice for the majority of applications. The high coupling efficiencies and well-optimized protocols ensure a high probability of success for a wide range of peptide sequences.

The this compound moiety, as a representative of o-nitrobenzyl-based photolabile protecting groups, presents a compelling alternative for specialized applications where its unique orthogonality is paramount. The ability to deprotect with light, a "traceless" reagent, opens up possibilities for the synthesis of highly complex, decorated, or cyclic peptides where selective, on-resin manipulations are required. However, the adoption of a photolabile strategy necessitates a greater initial investment in terms of custom synthesis of protected amino acids and specialized equipment. Furthermore, the potential for incomplete photolysis and the need to manage photolytic byproducts are important considerations.

For drug development professionals, the scalability of the synthesis is a critical factor. Fmoc-SPPS is a mature and readily scalable technology. While photolabile methods have been used in microarray synthesis, their scalability for bulk peptide production is less established and would require significant process development.

References

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
  • Nishiyama, Y., & Kimura, T. (2016). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(8), 514-521.
  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039.
  • Xie, X. L., Qi, J. Z., Wan, X. C., Zhang, S. D., Zhang, Y. N., & Fang, G. M. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439.
  • American Chemical Society. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Retrieved from [Link]

  • Okada, Y., & Iguchi, S. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Luna, O. F., Gomez, J., Cárdenas, C., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1541.
  • ResearchGate. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
  • ResearchGate. (2021). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Houben-Weyl. (2002). 2.4 Photocleavable Protecting Groups. In Methods of Organic Chemistry, Volume E 22a, Synthesis of Peptides and Peptidomimetics.
  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Wang, P., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231.
  • American Chemical Society. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]

  • Pirrung, M. C., & Huang, C. Y. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. The Journal of organic chemistry, 80(13), 6783–6791.
  • Synple Chem. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis.
  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

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A Comparative Guide to the Orthogonality of the 2-Nitrobenzamido Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in the development of peptides and complex pharmaceuticals, the strategic use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain shielded is the cornerstone of a successful synthetic campaign. This principle, known as orthogonality, allows for precise, sequential molecular construction, preventing a cascade of unwanted side reactions.[1][2][3] While the landscape is dominated by stalwarts like Boc, Fmoc, and Cbz, the demand for additional, mutually exclusive deprotection strategies has driven the exploration of alternative protecting groups.

This guide provides an in-depth analysis of the 2-nitrobenzamido group, a member of the photolabile protecting group family, and critically evaluates its orthogonality against established amine protection strategies. We will delve into the mechanistic underpinnings, provide actionable experimental data, and present detailed protocols to empower researchers in leveraging this powerful synthetic tool.

The Principle of Orthogonal Protection

An ideal set of protecting groups allows for the removal of any single group in any desired order, using specific reagents and conditions that do not affect any other group within the set.[2][4] This concept is crucial for synthesizing complex molecules with multiple reactive sites, such as polyfunctional amino acids, branched peptides, or modified natural products.[3] The most common orthogonal schemes in peptide synthesis rely on differential lability to acid, base, or catalytic hydrogenation.[5][6]

  • Acid-Labile: Groups like tert-Butoxycarbonyl (Boc) are cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[1][7]

  • Base-Labile: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is removed by mild bases, typically a solution of piperidine in DMF.[1][5][7]

  • Hydrogenolysis-Labile: The Carboxybenzyl (Cbz or Z) group is cleaved by catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon).[5][7][8]

A truly orthogonal protecting group must be stable to all these conditions, while being removable by a unique, non-interfering mechanism.

G cluster_0 Multi-Protected Molecule Molecule Peptide-NH-Boc Peptide-NH-Fmoc Peptide-NH-oNBz TFA TFA (Acid) Molecule->TFA Selective Cleavage Piperidine Piperidine (Base) Molecule->Piperidine Selective Cleavage UV_Light UV Light (hv) Molecule->UV_Light Selective Cleavage Product_Boc_Removed Peptide-NH2 Peptide-NH-Fmoc Peptide-NH-oNBz TFA->Product_Boc_Removed Product_Fmoc_Removed Peptide-NH-Boc Peptide-NH2 Peptide-NH-oNBz Piperidine->Product_Fmoc_Removed Product_oNBz_Removed Peptide-NH-Boc Peptide-NH-Fmoc Peptide-NH2 UV_Light->Product_oNBz_Removed

Fig 1. The concept of orthogonal deprotection.

The 2-Nitrobenzamido (oNB-Am) Group: A Photolabile Strategy

The 2-nitrobenzamido group belongs to the broader class of 2-nitrobenzyl-derived protecting groups, which are prized for their unique cleavage mechanism: photolysis.[9] This method uses light energy to induce bond cleavage, offering the ultimate "reagent-free" deprotection and a high degree of orthogonality.

Mechanism of Deprotection: The cleavage is initiated by the absorption of UV light (typically around 320-350 nm), which excites the nitro group.[9] This leads to an intramolecular hydrogen abstraction from the benzylic position (in this case, the amide N-H), followed by rearrangement and cleavage. The process releases the free amine and generates 2-nitrosobenzoic acid as a byproduct. The use of light with wavelengths above 320 nm is strategic to avoid photodamage to sensitive amino acids like tryptophan.[9]

A key consideration is the fate of the 2-nitroso byproduct, which can potentially react with the newly liberated amine. To mitigate this, scavengers such as semicarbazide hydrochloride are sometimes added to the photolysis mixture to trap the reactive byproduct and improve deprotection yields.[9]

G cluster_workflow 2-Nitrobenzamido (oNB-Am) Protection & Deprotection Start Free Amine (R-NH₂) Protected Protected Amine (oNB-Am) Start->Protected Protection (Acylation) Reagent 2-Nitrobenzoyl Chloride Reagent->Protected Deprotected Free Amine (R-NH₂) Protected->Deprotected Deprotection (Photolysis) UV UV Light (hv) ~350 nm UV->Deprotected Byproduct 2-Nitrosobenzoic Acid Deprotected->Byproduct Byproduct Formation

Fig 2. General workflow for oNB-Am protection and photolytic cleavage.

Comparative Orthogonality Analysis

The true value of the 2-nitrobenzamido group lies in its stability towards the conditions used to remove other common protecting groups. This stability is the foundation of its orthogonality.

Protecting GroupCleavage ConditionStability of 2-Nitrobenzamido GroupOrthogonal?
Fmoc 20% Piperidine in DMFStable . The amide bond is resistant to mild base.Yes
Boc TFA / H₂OStable . The group is stable to strong acids.[9]Yes
Cbz (Z) H₂ / Pd-CStable . Unaffected by catalytic hydrogenation.[9]Yes
Alloc Pd(PPh₃)₄ / ScavengerStable . Unaffected by palladium-catalyzed cleavage.[9]Yes
Trityl (Trt) Mild Acid (e.g., 1% TFA in DCM)Stable .Yes
oNB-Am UV Light (hv, ~350 nm) --

Key Insights:

  • vs. Fmoc/Boc: The stability of the oNB-Am group to both acidic (TFA) and basic (piperidine) conditions makes it fully orthogonal to the two most common strategies in solid-phase peptide synthesis (SPPS).[6][7] This allows for the selective deprotection of side chains or specific backbone positions without disturbing other protected sites.

  • vs. Cbz: Its resistance to hydrogenolysis provides an orthogonal option for solution-phase synthesis where Cbz is frequently employed.[5]

  • Alternative Cleavage: While photolysis is the primary and orthogonal method, it is worth noting that some related o-nitrobenzyl amides have been shown to cleave under specific, non-orthogonal basic conditions (e.g., 20% aq. NaOH in methanol at 75 °C).[10] However, these harsh conditions are not typically employed in standard peptide synthesis and do not compromise orthogonality under normal protocols.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods include in-process checks (e.g., TLC) to ensure reaction completion and validate the claims of orthogonality.

Protocol 1: Protection of an Amino Acid with 2-Nitrobenzoyl Chloride

This protocol describes the N-protection of L-Alanine methyl ester as a model substrate.

  • Dissolution: Dissolve L-Alanine methyl ester hydrochloride (1.0 equiv) in dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a hindered base such as diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the solution to neutralize the hydrochloride and act as a proton scavenger. Stir for 10 minutes.

  • Acylation: In a separate flask, dissolve 2-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amino acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine (visualized with ninhydrin stain) and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Demonstration of Orthogonality - Selective Fmoc Removal

This protocol demonstrates the stability of the oNB-Am group to standard Fmoc deprotection conditions.

  • Substrate: Start with a dipeptide where the N-terminus is protected with oNB-Am and a lysine side chain is protected with Fmoc (e.g., oNB-Ala-Lys(Fmoc)-OMe).

  • Deprotection Solution: Prepare a solution of 20% piperidine in dimethylformamide (DMF) (v/v).

  • Reaction: Dissolve the protected peptide (1.0 equiv) in the piperidine/DMF solution. Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC. The starting material will disappear and a new, more polar spot/peak will appear, corresponding to the Fmoc-deprotected peptide (oNB-Ala-Lys-OMe). The oNB-Am group will remain intact (confirm by mass spectrometry). The reaction is typically complete in 20-30 minutes.

  • Work-up: Once the reaction is complete, remove the DMF and piperidine under high vacuum. Co-evaporate with toluene to remove residual piperidine. The resulting product can be carried forward to the next step.

Protocol 3: Photochemical Deprotection of the 2-Nitrobenzamido Group

This protocol details the selective cleavage of the oNB-Am group using UV light.

  • Setup: Dissolve the oNB-Am protected substrate (e.g., the product from Protocol 2, oNB-Ala-Lys-OMe) in a suitable solvent like ethanol or dioxane (0.01-0.05 M) in a Pyrex immersion-well photochemical reactor.[9] Pyrex is crucial as it filters out short-wavelength UV (<300 nm) that could damage the peptide.

  • Irradiation: Irradiate the solution using a water-cooled medium-pressure mercury lamp (e.g., 125 W). Maintain a constant, cool temperature throughout the reaction.

  • Monitoring: Follow the disappearance of the starting material by TLC or HPLC. The reaction time can vary from 30 minutes to several hours depending on the substrate and lamp intensity.[9]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by chromatography to remove the 2-nitrosobenzoic acid byproduct.

Conclusion: Strategic Application

The 2-nitrobenzamido protecting group is a valuable asset for complex chemical synthesis. Its robust stability to a wide range of acidic and basic conditions, combined with its unique, mild cleavage by photolysis, establishes it as a truly orthogonal protecting group. While the requirement for photochemical equipment and potential side reactions with photosensitive substrates must be considered, its utility in constructing branched peptides, cyclic peptides, and other intricately functionalized molecules is undeniable. By providing an additional layer of selective control, the oNB-Am group empowers chemists to build more complex structures with greater precision and efficiency.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Goodman, M., et al. (n.d.). Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Kim, J., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. [Link]

  • Kocienski, P. J. (n.d.). Deprotection: The Concept of Orthogonal Sets. Protecting Groups (3rd ed.). [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Yajima, H., & Fujii, N. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society. [Link]

  • Unknown Source. (n.d.). Protecting groups. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

Sources

A Comparative Guide to the Validation of 2-(2-Nitrobenzamido)acetic Acid Cleavage Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise control and subsequent analysis of molecular cleavage are paramount. Photocleavable protecting groups, particularly those based on the 2-nitrobenzyl moiety, offer an elegant solution for spatiotemporal control of substrate release. This guide provides an in-depth technical comparison for the validation of cleavage products of a model compound, 2-(2-Nitrobenzamido)acetic acid, using mass spectrometry.

Herein, we will explore the expected photochemical cleavage, detail a robust LC-MS/MS protocol for the validation of its products, and compare this method with traditional chemical and enzymatic cleavage strategies. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the validation process.

The Principle of Photocleavage: A Controlled Release

This compound belongs to the well-established family of 2-nitrobenzyl photolabile protecting groups. The cleavage mechanism is initiated by UV irradiation, typically around 340-365 nm, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, a process known as a Norrish Type II reaction. The resulting intermediate rapidly rearranges to liberate the protected molecule, in this case, glycine, and a 2-nitrosobenzaldehyde byproduct.

This light-triggered deprotection strategy is valued for its mild conditions, avoiding the harsh reagents required for many chemical cleavage methods. The ability to initiate cleavage with high spatial and temporal precision makes it a powerful tool in chemical biology and drug delivery.

Mass Spectrometry Validation of Photocleavage Products

The unequivocal identification of the cleavage products is crucial to validate the efficiency and specificity of the photocleavage reaction. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and structural confirmation.

Expected Cleavage Products and their Mass Spectrometry Signatures

Upon UV irradiation, this compound is expected to cleave into two primary products:

  • Glycine: Molecular Weight: 75.07 g/mol

  • 2-Nitrosobenzaldehyde: Molecular Weight: 151.12 g/mol

The following sections detail the expected mass spectrometric behavior of these products, which forms the basis of our validation method.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the comprehensive workflow for the validation of this compound cleavage products.

Photocleavage Validation Workflow Workflow for Validation of Photocleavage Products cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start This compound Solution UV_Irradiation UV Irradiation (e.g., 365 nm) Start->UV_Irradiation Cleavage_Reaction Photocleavage Occurs UV_Irradiation->Cleavage_Reaction LC_Separation Reverse-Phase LC Separation Cleavage_Reaction->LC_Separation Inject Reaction Mixture ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan Full Scan MS (MS1) Detect Precursor Ions ESI_Ionization->MS1_Scan MS2_Fragmentation Tandem MS (MS/MS) Fragment Precursor Ions MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis & Product Confirmation MS2_Fragmentation->Data_Analysis End End Data_Analysis->End Validation Complete

Caption: A comprehensive workflow for the validation of photocleavage products.

Detailed Experimental Protocol: LC-MS/MS Validation

This protocol provides a step-by-step methodology for the analysis of the photocleavage reaction mixture.

1. Sample Preparation (Photocleavage)

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1 v/v).

  • Transfer 1 mL of the solution to a quartz cuvette or a UV-transparent vial.

  • Irradiate the sample with a UV lamp at 365 nm for a predetermined time (e.g., 30 minutes). The optimal irradiation time should be determined experimentally by monitoring the disappearance of the starting material.

  • Prepare a control sample by keeping an aliquot of the stock solution in the dark.

  • Dilute the irradiated and control samples 1:100 with the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the polar cleavage products from the more nonpolar starting material.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Full Scan (MS1) Range: m/z 50-300

  • Product Ion Scan (MS/MS):

    • Glycine: Precursor ion m/z 76.04; Collision energy ramp (e.g., 10-20 eV)

    • 2-Nitrosobenzaldehyde: Precursor ion m/z 152.04; Collision energy ramp (e.g., 15-25 eV)

Data Analysis and Interpretation
  • Chromatographic Separation: The chromatogram of the irradiated sample should show two new peaks corresponding to glycine and 2-nitrosobenzaldehyde, with a corresponding decrease in the peak for this compound. Glycine, being highly polar, will elute early, while 2-nitrosobenzaldehyde will be retained longer.

  • MS1 Data: Extract the ion chromatograms for the expected [M+H]⁺ ions of the products: m/z 76.04 for glycine and m/z 152.04 for 2-nitrosobenzaldehyde.

  • MS/MS Data: The fragmentation patterns of the product ions should match the known fragmentation of the authentic compounds.

    • Glycine (m/z 76.04): The most characteristic fragment is the loss of formic acid (HCOOH), resulting in an iminium ion at m/z 30.03.

    • 2-Nitrosobenzaldehyde (m/z 152.04): Expect to see fragments corresponding to the loss of NO (m/z 122.04) and CO (m/z 124.04).

The presence of the correct precursor ions at the expected retention times with their characteristic MS/MS fragmentation patterns provides definitive validation of the photocleavage reaction.

Comparative Analysis: Alternative Cleavage Strategies

To provide a comprehensive guide, we compare the photocleavage method with two common alternative strategies for amide bond cleavage: acid hydrolysis and enzymatic cleavage.

Cleavage MethodPrincipleAdvantagesDisadvantages
Photocleavage UV light-induced intramolecular rearrangement.Mild, reagent-free conditions; High spatiotemporal control.Requires a photolabile group; Potential for phototoxicity in biological systems; Byproduct may be reactive.
Acid Hydrolysis Hydrolysis of the amide bond catalyzed by a strong acid.Generally applicable to most amides; Reagents are readily available.Harsh conditions (high temperature, strong acid); Lack of selectivity; Potential for side reactions.
Enzymatic Cleavage Catalytic hydrolysis by a specific amidase enzyme.Highly specific; Mild reaction conditions (physiological pH and temperature).Enzyme may not be readily available or may be expensive; Substrate scope is limited to the enzyme's specificity.

Experimental Protocols for Alternative Cleavage Methods

Protocol 1: Acid Hydrolysis
  • Reaction Setup: To 1 mg of this compound in a sealed vial, add 1 mL of 6 M HCl.

  • Hydrolysis: Heat the mixture at 110 °C for 24 hours.

  • Sample Preparation for LC-MS:

    • Cool the reaction mixture to room temperature.

    • Evaporate the HCl under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of 0.1% formic acid in water.

    • Dilute the sample appropriately for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use the same LC-MS/MS method as described for the photocleavage products to detect glycine. Note that 2-nitrobenzoic acid will be the other cleavage product in this case.

Protocol 2: Enzymatic Cleavage
  • Enzyme Selection: A suitable amidase, such as hippurate hydrolase, can be used. The efficiency will depend on the enzyme's specificity for the N-benzoyl glycine-like structure.

  • Reaction Buffer: Prepare a suitable buffer for the enzyme (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Setup:

    • Dissolve 1 mg of this compound in 1 mL of the reaction buffer.

    • Add the amidase to a final concentration of (e.g., 0.1 mg/mL).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a predetermined time (e.g., 4 hours).

  • Sample Preparation for LC-MS:

    • Stop the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.

    • Centrifuge the sample to pellet the precipitated protein.

    • Transfer the supernatant and dilute as necessary for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use the same LC-MS/MS method to detect the formation of glycine and 2-nitrobenzoic acid.

Quantitative Comparison and Performance

While a direct, head-to-head quantitative comparison of cleavage efficiency would require extensive experimental optimization for each method, we can make some general performance assessments based on known principles.

ParameterPhotocleavageAcid HydrolysisEnzymatic Cleavage
Cleavage Efficiency Can be high (>90%) with optimized irradiation time and wavelength.Generally high, approaching 100% with sufficient time and temperature.Highly variable depending on the enzyme and substrate.
Specificity High for the targeted photolabile bond.Low, will cleave other acid-labile groups.Very high, specific to the enzyme's recognition site.
Reaction Time Typically minutes to a few hours.Can be very long (24 hours or more).Usually a few hours.
Byproducts 2-Nitrosobenzaldehyde, which can be reactive.None, but harsh conditions can cause side reactions.None, the enzyme is a catalyst.
Compatibility Good with many functional groups, but can be problematic for light-sensitive molecules.Poor with acid-sensitive functional groups.Excellent, compatible with most biological molecules.

Logical Relationships in Cleavage and Analysis

The following diagram illustrates the logical flow from the choice of cleavage method to the final analytical validation.

Cleavage Method Comparison Comparison of Cleavage Methodologies cluster_cleavage Cleavage Method cluster_products Cleavage Products Start This compound Photocleavage Photocleavage (UV Light) Start->Photocleavage Acid_Hydrolysis Acid Hydrolysis (Strong Acid, Heat) Start->Acid_Hydrolysis Enzymatic_Cleavage Enzymatic Cleavage (Amidase) Start->Enzymatic_Cleavage Photo_Products Glycine + 2-Nitrosobenzaldehyde Photocleavage->Photo_Products Hydrolysis_Products Glycine + 2-Nitrobenzoic Acid Acid_Hydrolysis->Hydrolysis_Products Enzymatic_Cleavage->Hydrolysis_Products Validation LC-MS/MS Validation (Retention Time, MS1, MS/MS) Photo_Products->Validation Hydrolysis_Products->Validation

Caption: A logical flow diagram comparing different cleavage methodologies.

Conclusion and Recommendations

The validation of cleavage products is a critical step in the application of any cleavable linker or protecting group strategy. For this compound, photocleavage offers a mild and controllable method for the release of glycine. LC-MS/MS provides a highly sensitive and specific method for the definitive validation of the expected cleavage products, 2-nitrosobenzaldehyde and glycine.

Key Takeaways:

  • Photocleavage is a powerful tool for controlled release, and its products can be reliably validated by LC-MS/MS.

  • The choice of cleavage method depends on the specific application. For applications requiring high spatiotemporal control and mild conditions, photocleavage is superior. For bulk cleavage where selectivity is not a concern, acid hydrolysis is a straightforward option. For highly specific cleavage in a biological context, enzymatic methods are ideal.

  • A thorough understanding of the expected products and their mass spectrometric behavior is essential for designing a robust validation workflow.

This guide provides the foundational knowledge and practical protocols for researchers to confidently validate the cleavage of this compound and to make informed decisions when choosing a cleavage strategy for their specific research needs.

References

  • Norrish, R. G. W. (1937). The photochemistry of ketones. Transactions of the Faraday Society, 33, 1521-1529. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a primer. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—a review. Israel Journal of Chemistry, 12(1-2), 103-113. [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. [Link]

  • Brown, P. R., & Grushka, E. (Eds.). (2017). Advances in chromatography (Vol. 55). CRC press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. [Link]

A Comparative Guide to the Stability of 2-(2-Nitrobenzamido)acetic Acid Under Various Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and complex organic synthesis, a thorough understanding of a molecule's stability is paramount. This guide provides an in-depth technical comparison of the stability of 2-(2-Nitrobenzamido)acetic acid, also known as N-(2-nitrobenzoyl)glycine, under a range of reaction conditions. For drug development professionals, this information is critical for predicting shelf-life, formulating stable dosage forms, and ensuring therapeutic efficacy and safety. For researchers in the chemical sciences, this guide offers insights into the reactivity of nitroaromatic compounds and informs the design of robust synthetic routes.

The Structural Context: Understanding the Inherent Reactivity of this compound

The stability of this compound is intrinsically linked to its molecular architecture. The presence of an amide linkage, a carboxylic acid, and a nitro-substituted aromatic ring creates a molecule with multiple potential sites for degradation. The electron-withdrawing nature of the ortho-nitro group can significantly influence the reactivity of the adjacent benzamide moiety.

Comparative Stability Under Hydrolytic Conditions

Hydrolysis, the cleavage of chemical bonds by water, is a primary degradation pathway for many pharmaceutical compounds, particularly those containing labile functional groups like amides.[1] The rate of hydrolysis is often significantly influenced by pH.

Acidic Hydrolysis

Under acidic conditions, the amide bond of this compound is susceptible to hydrolysis, leading to the formation of 2-nitrobenzoic acid and glycine. The reaction is typically initiated by the protonation of the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively reported, studies on related N-acyl glycines demonstrate that this is a viable degradation pathway.[2] The presence of the electron-withdrawing nitro group is expected to influence the rate of hydrolysis compared to an unsubstituted benzoyl glycine.

Comparison with 2-(Benzamido)acetic acid (Hippuric Acid): In the absence of the nitro group, hippuric acid is relatively stable to acid hydrolysis, requiring forcing conditions. The electron-withdrawing nitro group in the ortho position of this compound is anticipated to have a complex effect. While it enhances the electrophilicity of the carbonyl carbon, it may also decrease the basicity of the carbonyl oxygen, affecting the initial protonation step.

Proposed Degradation Pathway under Acidic Conditions:

This compound This compound Protonated Amide Protonated Amide This compound->Protonated Amide Tetrahedral Intermediate Tetrahedral Intermediate Protonated Amide->Tetrahedral Intermediate + H2O 2-Nitrobenzoic Acid + Glycine 2-Nitrobenzoic Acid + Glycine Tetrahedral Intermediate->2-Nitrobenzoic Acid + Glycine - H+

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis.

Basic Hydrolysis

In alkaline conditions, the amide bond is also prone to cleavage via nucleophilic attack by a hydroxide ion. This reaction is generally faster than acid-catalyzed hydrolysis for amides.[3] The degradation products are the salt of 2-nitrobenzoic acid and glycine.

Comparison with 2-(4-Nitrobenzamido)acetic acid: The position of the nitro group is expected to significantly impact the rate of basic hydrolysis. The para-nitro isomer, 2-(4-Nitrobenzamido)acetic acid, would likely undergo faster hydrolysis due to the strong electron-withdrawing resonance effect of the nitro group, which increases the partial positive charge on the carbonyl carbon. In this compound, the ortho-nitro group may also exert a steric hindrance effect, potentially slowing the rate of hydroxide attack compared to the para isomer.

CompoundExpected Relative Rate of Basic HydrolysisRationale
2-(Benzamido)acetic acidSlowestNo electron-withdrawing group to activate the carbonyl.
This compoundIntermediateElectron-withdrawing inductive effect of the nitro group, but potential for steric hindrance.
2-(4-Nitrobenzamido)acetic acidFastestStrong electron-withdrawing resonance effect of the para-nitro group activating the carbonyl for nucleophilic attack.

Thermal Stability

Thermal degradation studies are crucial for determining appropriate storage and manufacturing conditions.[4] The degradation of this compound upon heating can proceed through several pathways, including decarboxylation of the glycine moiety and decomposition of the nitroaromatic ring.

Studies on the thermal decomposition of glycine show that it degrades at temperatures above 200°C, primarily yielding carbon dioxide and ammonia.[5][6] The nitrobenzoic acid portion is also subject to thermal decomposition. Research on nitrobenzoic acid isomers indicates they decompose in a single exothermic stage between 250-400°C.[7]

Comparison with N-Aryl Glycines: N-aryl glycines, which lack the benzoyl carbonyl group, are reported to have good thermal stability.[8] This suggests that the amide linkage in this compound may be a point of thermal lability compared to simpler N-aryl glycines.

Photostability

Nitroaromatic compounds are known to be photosensitive, and this is a critical consideration for this compound.[9][10] Exposure to light, particularly UV radiation, can lead to complex degradation pathways. The nitro group can undergo photoreduction or participate in other photochemical reactions.

The International Council for Harmonisation (ICH) guidelines recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light to assess photostability.[4]

Comparison with Non-Nitro Analogs: A direct comparison with 2-(benzamido)acetic acid would highlight the role of the nitro group in photosensitivity. It is highly probable that the non-nitro analog would exhibit significantly greater photostability.

Proposed Photodegradation Pathways: Photodegradation could involve the reduction of the nitro group to a nitroso or amino group, or cleavage of the amide bond. The exact pathway would depend on the wavelength of light and the presence of other reactive species.

Experimental Protocols for Stability Assessment

To provide a practical framework for researchers, the following are detailed protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Oxidative Thermal Thermal Photolytic Photolytic Neutralize (if needed) Neutralize (if needed) Acid Hydrolysis->Neutralize (if needed) Base Hydrolysis->Neutralize (if needed) Dilute to Working Concentration Dilute to Working Concentration Oxidative->Dilute to Working Concentration Thermal->Dilute to Working Concentration Photolytic->Dilute to Working Concentration Neutralize (if needed)->Dilute to Working Concentration HPLC Analysis HPLC Analysis Dilute to Working Concentration->HPLC Analysis Characterize Degradants (LC-MS/NMR) Characterize Degradants (LC-MS/NMR) HPLC Analysis->Characterize Degradants (LC-MS/NMR)

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A crucial component of these studies is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. A typical starting point would be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Forced Degradation Protocols

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.
  • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH.
  • Maintain the solution at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Basic hydrolysis is often much faster than acidic hydrolysis.
  • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound in a 3% solution of hydrogen peroxide.
  • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for a specified time.
  • At each time point, dissolve a sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 1:1).
  • Expose the solution to a light source that provides both UV and visible light, following ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
  • At specified time points, withdraw samples and analyze by HPLC.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the stability of this compound under various stress conditions. While direct quantitative data for this specific molecule is limited in the public domain, by drawing comparisons with structurally related compounds and understanding the underlying chemical principles, we can make informed predictions about its stability profile.

The amide linkage is a primary site for both acid- and base-catalyzed hydrolysis. The ortho-nitro group is expected to play a significant role in the molecule's reactivity, including its susceptibility to photolytic degradation. For researchers and drug development professionals, the experimental protocols provided herein offer a robust starting point for conducting thorough stability studies. Future work should focus on generating precise kinetic data for the degradation of this compound and its isomers to build a more complete and quantitative understanding of their stability.

References

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A Comparative Guide to the Photophysical Properties of 2-Nitrobenzyl Derivatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control over the activation of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "photocages," offer an unparalleled level of spatiotemporal control, allowing for the light-induced release of compounds from an inert state. Among the various classes of PPGs, 2-nitrobenzyl derivatives have emerged as a versatile and widely utilized scaffold. Their synthetic accessibility and tunable photophysical properties make them indispensable tools in fields ranging from neuroscience to targeted cancer therapy.[1][2]

This guide provides a comprehensive comparative analysis of the photophysical properties of 2-nitrobenzyl derivatives. We will delve into the key parameters that govern their efficacy, present comparative data for a range of derivatives, and provide detailed experimental protocols for their characterization. This document is intended to serve as a practical resource for selecting and utilizing these powerful molecular tools.

The Underlying Chemistry: Mechanism of 2-Nitrobenzyl Photocleavage

The photo-uncaging process of 2-nitrobenzyl derivatives is initiated by the absorption of a photon, typically in the UV or near-visible region. This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[3]

The efficiency and wavelength sensitivity of this process are dictated by the substitution pattern on the aromatic ring and at the benzylic position, making the selection of the appropriate 2-nitrobenzyl derivative critical for the success of an experiment.

G A 2-Nitrobenzyl Derivative (Ground State) B Excited State A->B hν (Photon Absorption) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Cyclization E Released Molecule + 2-Nitrosobyproduct D->E Rearrangement

Caption: Simplified workflow of the photocleavage of 2-nitrobenzyl derivatives.

Key Photophysical Parameters for Comparative Analysis

The suitability of a 2-nitrobenzyl derivative for a specific application is determined by a set of key photophysical parameters. Understanding these is crucial for rational design and selection.

One-Photon Absorption (OPA) Properties
  • Absorption Maximum (λmax) and Molar Extinction Coefficient (ε): The λmax dictates the optimal wavelength of light for uncaging, while ε represents the efficiency of light absorption at that wavelength. For biological applications, a red-shifted λmax (longer wavelength) is often desirable to minimize cellular damage and increase tissue penetration.[4] The uncaging efficiency for single-photon irradiation (δu) is a product of the quantum yield and the extinction coefficient.[4]

  • Influence of Substituents on OPA: Electron-donating groups, such as methoxy (CH₃O-) or amino (NH₂-) groups, on the aromatic ring generally lead to a bathochromic (red) shift in the λmax and an increase in ε.[5] This is a key strategy for developing 2-nitrobenzyl cages that can be cleaved with less energetic, more biologically compatible light.

Photolysis Quantum Yield (Φu)

The quantum yield of uncaging (Φu) is the ratio of the number of molecules that undergo photolysis to the number of photons absorbed. It is a direct measure of the efficiency of the photorelease process. A higher Φu means that less light is required to release a given amount of the caged molecule, which is critical for minimizing light exposure to sensitive biological samples.[6] For a photoremovable protecting group to be considered practical, a minimum quantum yield of 0.02 has been suggested.[3]

Several factors influence the quantum yield:

  • Aromatic Substituents: The electronic nature of substituents on the benzene ring can significantly impact Φu. However, the relationship is not always straightforward, as substituents that red-shift the absorption may also introduce non-productive decay pathways from the excited state, potentially lowering the quantum yield.[3]

  • Benzylic Substitution: Substitution at the benzylic carbon (the carbon bearing the leaving group) can also affect the rate and efficiency of the initial hydrogen abstraction step.

  • The Leaving Group: The nature of the molecule being released can influence the quantum yield.

Two-Photon Absorption (TPA) Properties
  • Two-Photon Absorption Cross-Section (δTPA or σ₂): Two-photon excitation utilizes the simultaneous absorption of two lower-energy photons to excite the molecule to the same state as one higher-energy photon. This offers significant advantages in biological imaging and uncaging, including increased penetration depth in tissue, reduced scattering, and highly localized excitation in three dimensions.[7][8] The two-photon absorption cross-section (measured in Goeppert-Mayer units, GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) quantifies the probability of a two-photon absorption event. The two-photon uncaging action cross-section (δu2P) is the product of the two-photon absorption cross-section and the quantum yield.[4]

  • Structure-Property Relationships for TPA: Designing molecules with large TPA cross-sections often involves creating extended π-conjugated systems and incorporating electron-donating and -accepting groups to enhance the charge-transfer character of the excited state.

Comparative Photophysical Data of Selected 2-Nitrobenzyl Derivatives

The following table provides a comparative overview of the key photophysical properties of several commonly used and novel 2-nitrobenzyl derivatives. This data can guide the selection of a suitable photocage for a specific application.

DerivativeSubstituentsLeaving Groupλmax (nm)ε (M⁻¹cm⁻¹)Φuδu2P (GM)Reference(s)
2-NitrobenzylNoneAcetate~265~6,000~0.1-0.2-[4]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)4,5-(OCH₃)₂Ca²⁺ (from DM-nitrophen)~350~5,0000.18-[9]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)α-methylCarbonate3652300.41-[4]
7-Nitroindolinyl (NI)IndolineGlutamate3982,7000.080.22 @ 720 nm[4]
Bis-styrylthiophene (BIST)Extended π-systemCa²⁺44038,0000.051.9 @ 810 nm[4]
(8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)QuinolineAcetate~380~10,000up to 0.88up to 2.64[7]

Note: Photophysical properties can be solvent-dependent. The values presented here are generally in aqueous or common organic solvents. Please refer to the original publications for specific experimental conditions.

Experimental Protocols for Characterization

Accurate characterization of the photophysical properties of 2-nitrobenzyl derivatives is essential for their effective use. The following are detailed protocols for key measurements.

Measurement of Absorption Spectrum (λmax and ε)

This protocol outlines the standard procedure for determining the absorption maximum and molar extinction coefficient using a UV-Vis spectrophotometer.[10][11]

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (spectroscopic grade, e.g., acetonitrile, methanol, or buffer)

  • 2-Nitrobenzyl derivative of interest

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow it to warm up for at least 30 minutes to ensure stability.

  • Solvent Blank: Fill a clean quartz cuvette with the solvent that will be used to dissolve the sample. This will serve as the reference (blank).

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders of the spectrophotometer. Perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the 2-nitrobenzyl derivative.

    • Dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare a series of solutions with concentrations that will result in an absorbance between 0.1 and 1.0 at the expected λmax.

  • Spectrum Acquisition:

    • Rinse a sample cuvette with a small amount of the most dilute sample solution, then fill the cuvette.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Acquire the absorption spectrum over the desired wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.

    • Repeat the measurement for the different concentrations and plot A vs. c. The slope of the line will be ε.

G A Prepare Stock Solution (Known Concentration) B Prepare Serial Dilutions A->B D Measure Absorbance Spectra of Dilutions B->D C Set Spectrophotometer Baseline with Solvent Blank C->D E Identify λmax D->E F Plot Absorbance vs. Concentration D->F G Calculate ε from Slope F->G G A Prepare Sample and Actinometer Solutions with Matched Absorbance B Irradiate Actinometer Solution A->B D Irradiate Sample Solution (Identical Conditions) A->D C Measure Change in Actinometer Concentration via UV-Vis B->C F Calculate Φsample Relative to Φact C->F E Measure Change in Sample Concentration via UV-Vis D->E E->F

Caption: Workflow for the determination of photolysis quantum yield using chemical actinometry.

Applications in Research and Drug Development

The tunable photophysical properties of 2-nitrobenzyl derivatives have led to their widespread application in various fields.

  • Neuroscience: 2-Nitrobenzyl-caged neurotransmitters, such as glutamate and GABA, are used to study synaptic transmission and neuronal circuitry with high precision. Two-photon uncaging allows for the stimulation of individual dendritic spines. [12]* Controlled Drug Delivery: Caging of potent drugs, such as anticancer agents, with 2-nitrobenzyl groups allows for their targeted delivery and activation at the tumor site, minimizing systemic toxicity. The development of derivatives sensitive to near-infrared (NIR) light through two-photon absorption is particularly promising for deep-tissue applications. [13][14][15]* Materials Science: 2-Nitrobenzyl derivatives are incorporated into polymers and hydrogels to create photoresponsive materials that can change their properties, such as swelling or degradation, upon light exposure. [1]* Cell Biology: The light-mediated release of signaling molecules, ions (e.g., Ca²⁺), and enzymes within living cells enables the study of complex cellular processes with minimal perturbation. [4][9]

Conclusion and Future Outlook

2-Nitrobenzyl derivatives remain a cornerstone of photolabile protecting group chemistry. The ability to tune their photophysical properties through synthetic modification has led to a vast toolbox of photocages tailored for a wide range of applications. The ongoing development of derivatives with red-shifted absorption, higher quantum yields, and larger two-photon absorption cross-sections will continue to push the boundaries of what is possible in the spatiotemporal control of biological and chemical systems. As our understanding of the structure-property relationships deepens, we can expect the rational design of even more sophisticated and efficient 2-nitrobenzyl photocages for next-generation applications in medicine and research.

References

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  • Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. (2021). ResearchGate. Retrieved from [Link]

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  • Laimgruber, S., et al. (2005). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]

  • Photoremovable Protecting Groups. (2022). MDPI. Retrieved from [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Chemistry – A European Journal. Retrieved from [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (2007). ResearchGate. Retrieved from [Link]

  • Preparation of 2-nitro-4,5-dimethoxybenzyl alcohol. PrepChem.com. Retrieved from [Link]

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  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. PMC. Retrieved from [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). PMC. Retrieved from [Link]

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  • Recently described two-photon sensitive photolabile protecting groups. (2018). ResearchGate. Retrieved from [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. (2025). ResearchGate. Retrieved from [Link]

  • Photolabile Protecting Groups: Structure and Reactivity. (2018). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Fragmentation Pattern of 2-(2-Nitrobenzamido)acetic Acid-Modified Peptides in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, tandem mass spectrometry (MS/MS) stands as a cornerstone for elucidating peptide and protein structures. The method of fragmentation employed to dissect precursor ions into a readable series of product ions is critical for accurate sequence determination and the characterization of post-translational modifications (PTMs). While collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD) are well-established techniques, the exploration of novel peptide modifications to direct or enhance fragmentation continues to be an area of active research.

This guide provides a comprehensive analysis of the theoretical fragmentation pattern of peptides modified with 2-(2-Nitrobenzamido)acetic acid (2-NBAA). The 2-nitrobenzyl functional group is a well-known photolabile protecting group, and its incorporation into peptide structures offers intriguing possibilities for mass spectrometry analysis.[1][2][3] We will explore the hypothesized fragmentation behavior of 2-NBAA modified peptides and draw objective comparisons with conventional fragmentation methods, supported by established principles of peptide fragmentation.

The Rationale Behind Peptide Modification for MS/MS Analysis

The primary goal of peptide fragmentation is to generate a complete series of sequence-informative ions, typically b- and y-ions, which arise from cleavage of the peptide backbone amide bonds.[4][5] However, the efficiency and nature of this fragmentation can be influenced by several factors, including the peptide's amino acid sequence, charge state, and the presence of post-translational modifications.[6][7] Modifying a peptide with a specific chemical group can alter its physicochemical properties in a way that influences fragmentation, potentially leading to more predictable and informative spectra.

The this compound modification introduces a bulky, aromatic group with a nitro functionality. Based on the known chemistry of 2-nitrobenzyl compounds, this modification is expected to influence the charge distribution and lability of nearby bonds within the peptide structure.[8][9]

Hypothesized Fragmentation Pattern of this compound-Modified Peptides

While specific experimental data on the MS/MS fragmentation of 2-NBAA-modified peptides is not extensively published, we can postulate a fragmentation pattern based on fundamental chemical principles and the known behavior of similar structures in the mass spectrometer. The modification is typically attached to the N-terminus of a peptide or the side chain of an amino acid like lysine.

The presence of the nitroaromatic group is likely to create a "charge-remote" fragmentation scenario. In such cases, fragmentation is not solely directed by the location of the charge (proton), but can be initiated by the energetic activation of the modification itself.

Key Hypothesized Features:

  • Dominant Neutral Loss: A primary and highly characteristic fragmentation pathway is expected to be the neutral loss of the this compound moiety or fragments thereof. This would result in a significant peak in the MS/MS spectrum corresponding to the precursor ion minus the mass of the modification.

  • Enhanced b-ion Series: For N-terminally modified peptides, the modification may stabilize the charge on the N-terminus, leading to a more prominent and complete b-ion series.

  • Characteristic Reporter Ions: Fragmentation within the 2-NBAA tag itself could generate specific reporter ions that would be indicative of the modification's presence.

  • Side-Chain Cleavages: The energetic input required for fragmentation might also induce cleavages in amino acid side chains, particularly those near the modification site.

Below is a diagram illustrating the structure of a peptide modified with 2-NBAA and the proposed primary fragmentation sites.

G cluster_peptide Peptide Backbone cluster_modification This compound Modification N_term H₂N- C_alpha1 Cα₁ Nitrobenzyl 2-Nitrobenzyl N_term->Nitrobenzyl Attached to N-terminus N_term->Nitrobenzyl C1 C₁=O C_alpha1->C1 N1 -N₁H- C1->N1 C_alpha2 Cα₂ C2 C₂=O C_term -...-COOH Amido -C(=O)NH- Acetic -CH₂COOH frag1 y-ions frag2 b-ions frag3 Neutral Loss of Modification caption Structure of a 2-NBAA modified peptide and hypothesized fragmentation sites.

Caption: Structure of a 2-NBAA modified peptide and hypothesized fragmentation sites.

Comparative Analysis with Conventional Fragmentation Methods

To understand the potential advantages and disadvantages of using 2-NBAA modified peptides, it is essential to compare its hypothesized fragmentation with established techniques.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)Hypothesized 2-NBAA Fragmentation
Primary Mechanism Low-energy collisions with inert gas, leading to slow heating and fragmentation.[10][11]Higher-energy collisions in a high-resolution mass analyzer.[6][11]Electron transfer from a radical anion to a multiply charged peptide cation.[6][10]Collision-induced dissociation with potential for charge-remote fragmentation initiated by the modification.
Primary Ion Types b- and y-ions.[5][12]Primarily b- and y-ions, often with higher resolution and accuracy.[6]c- and z-ions.[6]Primarily b- and y-ions, with a characteristic neutral loss of the modification.
Charge State Dependency Most effective for doubly and triply charged precursors.[6]Effective for a wide range of charge states.[11]Most effective for highly charged precursors (>2+).[11][13]Likely most effective for doubly and triply charged precursors.
Effect on PTMs Can lead to the loss of labile PTMs like phosphorylation.[6]Can also result in the loss of labile PTMs.Preserves labile PTMs.[6]The high energy required might lead to the loss of some labile PTMs.
Sequence Coverage Can be incomplete, especially for longer peptides or those with certain amino acid compositions.[13]Often provides better sequence coverage than CID.[10][14]Can provide excellent sequence coverage, especially for longer peptides.[13]Potentially improved b-ion series coverage for N-terminally modified peptides.
Key Advantage Widely available and well-understood.[11]High-resolution fragment ions.[11]Ideal for analyzing labile PTMs and large peptides.[6][13]Potential for directed fragmentation and generation of a highly specific neutral loss signature.
Key Disadvantage Limited effectiveness for large peptides and labile PTMs.[6]Can still lose labile PTMs.Inefficient for peptides with low charge states.[11]Requires chemical modification of the peptide; potential for complex fragmentation patterns.

Experimental Protocols

Synthesis of this compound-Modified Peptides

The synthesis of 2-NBAA modified peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[15] The modification can be introduced at the N-terminus of the peptide chain.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a coupling reagent like HBTU and a base like DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • N-terminal Modification: After the final amino acid has been coupled and its Fmoc group removed, couple this compound to the N-terminus using the same coupling procedure as in step 4.

  • Final Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry.

MS/MS Analysis of 2-NBAA-Modified Peptides

The following is a general workflow for the analysis of 2-NBAA modified peptides using a tandem mass spectrometer.

G cluster_workflow MS/MS Analysis Workflow start 2-NBAA Modified Peptide Sample lc_separation Liquid Chromatography (LC) Separation start->lc_separation ms1_scan MS1 Scan: Precursor Ion Selection lc_separation->ms1_scan fragmentation Fragmentation (e.g., CID or HCD) ms1_scan->fragmentation ms2_scan MS2 Scan: Product Ion Analysis fragmentation->ms2_scan data_analysis Data Analysis: - Identify Neutral Loss - Sequence Interpretation (b- and y-ions) ms2_scan->data_analysis conclusion Structural Characterization data_analysis->conclusion caption Workflow for MS/MS analysis of 2-NBAA modified peptides.

Caption: Workflow for MS/MS analysis of 2-NBAA modified peptides.

Key Experimental Considerations:

  • Ionization Source: Electrospray ionization (ESI) is a suitable method for generating gas-phase ions of the modified peptides.

  • Fragmentation Energy: The collision energy (for CID/HCD) should be optimized to achieve a balance between precursor ion depletion and the generation of a rich series of fragment ions, including the characteristic neutral loss. A stepped collision energy approach may be beneficial.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or TOF, is recommended for accurate mass measurement of both the precursor and fragment ions, which is crucial for confident identification of the neutral loss and sequence ions.[11]

  • Data Analysis: The MS/MS data should be analyzed for the presence of the expected neutral loss of the 2-NBAA moiety. The remaining fragment ions should then be assigned to the b- and y-ion series to deduce the peptide sequence.

Conclusion

The modification of peptides with this compound presents an intriguing, albeit largely theoretical at present, avenue for influencing fragmentation in tandem mass spectrometry. The hypothesized fragmentation pattern, characterized by a prominent neutral loss and a potentially enhanced b-ion series, could offer unique advantages for peptide identification and structural analysis. While this approach necessitates an additional chemical synthesis step, the potential for generating highly specific and informative fragmentation patterns warrants further experimental investigation.

A direct comparison with established fragmentation methods like CID, HCD, and ETD highlights the complementary nature of these techniques. The choice of fragmentation method will always depend on the specific analytical challenge, including the nature of the peptide, the presence of PTMs, and the desired level of structural detail. The exploration of novel peptide modifications, such as the one discussed in this guide, will undoubtedly continue to push the boundaries of what is achievable in the field of proteomics and drug development.

References

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. Available at: [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. chem.ox.ac.uk. Available at: [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available at: [Link]

  • Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. PubMed. Available at: [Link]

  • Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. Available at: [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PNNL. Available at: [Link]

  • Photolabile protecting group. Wikipedia. Available at: [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. PMC. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Available at: [Link]

  • Photoremovable Protecting Groups. MDPI. Available at: [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. Available at: [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

  • Peptide fragmentation in mass spectrometry. The Analytical Scientist. Available at: [Link]

  • Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Anaspec. Available at: [Link]

  • Peptide Modifications. GenScript. Available at: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

  • the abc's (and xyz's) of peptide sequencing. EPFL. Available at: [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]

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A Comparative Guide to Amine Protection: Benchmarking the Efficiency of 2-(2-Nitrobenzamido)acetic acid Against Traditional Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of overall efficiency and success. This guide provides an in-depth technical comparison of a photolabile protecting group, 2-(2-Nitrobenzamido)acetic acid, against the stalwart traditional protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). By delving into reaction mechanisms, detailed experimental protocols, and a comparative analysis of their performance, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

The Imperative of Orthogonality in Amine Protection

The fundamental role of an amine protecting group is to temporarily mask the reactivity of the nitrogen atom, thereby enabling selective transformations at other sites within a molecule. An ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved cleanly and efficiently under mild conditions that leave other functional groups unscathed. This principle of "orthogonality," where protecting groups can be removed selectively without affecting others, is a cornerstone of modern synthetic chemistry.[1]

This guide will explore the unique characteristics of three widely used carbamate-based protecting groups—Boc, Cbz, and Fmoc—each with distinct deprotection mechanisms, and compare them to the light-sensitive this compound.

A Head-to-Head Comparison: Key Characteristics

The choice of a protecting group is dictated by the specific demands of the synthetic route, including the presence of other functional groups and the required reaction conditions for subsequent steps. The following table provides a high-level comparison of the four protecting groups discussed in this guide.

FeatureThis compoundtert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Photolysis (e.g., 365 nm UV light)Strong Acid (e.g., TFA, HCl)[2]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2]Base (e.g., Piperidine)[2]
Stability Stable to acid and baseStable to base and hydrogenolysisStable to acid and baseStable to acid and hydrogenolysis
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base- and hydrogenolysis-labile groupsOrthogonal to acid- and base-labile groupsOrthogonal to acid- and hydrogenolysis-labile groups
Key Advantage "Traceless" deprotection with high spatiotemporal control[3]Widely used, stable, and economicalStable to a wide range of conditionsMild deprotection, suitable for solid-phase peptide synthesis (SPPS)[1]
Key Disadvantage Requires specialized photochemical equipment; potential for side reactions from photoproducts[4]Harsh acidic deprotection can damage sensitive substratesNot suitable for molecules with reducible functional groups (e.g., alkenes, alkynes)Base-lability can be a limitation in the presence of base-sensitive functional groups

Delving into the Mechanisms: Protection and Deprotection

Understanding the underlying mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues.

This compound: A Photolabile Approach

The this compound protecting group is a member of the 2-nitrobenzyl family of photolabile protecting groups.[5] The protection of an amine with this group typically involves the formation of an amide bond. The key to its utility lies in its light-sensitive nature.

Protection Mechanism:

Amine R-NH₂ ProtectedAmine Protected Amine Amine->ProtectedAmine Protection ProtectingGroup This compound ProtectingGroup->ProtectedAmine CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->ProtectedAmine

Caption: Amine protection using this compound.

Deprotection Mechanism:

Upon irradiation with UV light (typically around 365 nm), the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the free amine and a 2-nitrosobenzaldehyde byproduct.[4]

ProtectedAmine Protected Amine FreeAmine R-NH₂ ProtectedAmine->FreeAmine Photolysis Byproduct 2-Nitrosobenzaldehyde byproduct ProtectedAmine->Byproduct UV_light hν (365 nm) UV_light->FreeAmine

Caption: Photolytic deprotection of the 2-nitrobenzyl group.

The Traditional Trio: Boc, Cbz, and Fmoc

tert-Butoxycarbonyl (Boc) Group:

The Boc group is one of the most common amine protecting groups, valued for its stability and ease of introduction.[1]

  • Protection: Typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The mechanism involves the formation of a stable tert-butyl cation.

Carboxybenzyl (Cbz or Z) Group:

The Cbz group is a stalwart in peptide synthesis, known for its stability to both acidic and basic conditions.[1]

  • Protection: Introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2]

  • Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst. This process releases the free amine, carbon dioxide, and toluene.[2]

9-Fluorenylmethoxycarbonyl (Fmoc) Group:

The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[1]

  • Protection: The Fmoc group is attached to the amine using Fmoc-Cl or Fmoc-OSu.

  • Deprotection: Cleavage is achieved with a mild base, typically a solution of piperidine in DMF. The mechanism proceeds via a β-elimination pathway.[1]

Experimental Protocols: A Practical Guide

The following protocols provide representative experimental procedures for the protection and deprotection of a primary amine with each of the four protecting groups.

Protocol 1: Protection and Deprotection with this compound

Protection of a Primary Amine (Representative Protocol):

  • Dissolution: Dissolve the primary amine (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as DMF or CH₂Cl₂.

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equiv) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Photolytic Deprotection (General Procedure): [4]

  • Solution Preparation: Prepare a solution of the protected amine (0.01-0.05 M) in a suitable solvent (e.g., EtOH, dioxane, or CHCl₃).

  • Irradiation: Irradiate the solution in a water-cooled Pyrex immersion-type photochemical reactor with a 125-W Hg quartz lamp. For substrates sensitive to shorter wavelengths, a filter solution (e.g., CuSO₄) can be used to block light below 320 nm.[4]

  • Monitoring: Monitor the reaction progress by TLC. Irradiation times can vary from 0.5 to 3.5 hours.[4] The addition of a scavenger such as semicarbazide hydrochloride (10 equiv) can improve yields by trapping the aldehyde byproduct.[4]

  • Work-up: After irradiation, remove the solvent under reduced pressure. Treat the residue with dilute HCl and extract with an organic solvent to remove the photoproducts.

  • Isolation: Neutralize the aqueous layer to precipitate the deprotected amine, which can then be filtered and dried or extracted with a suitable solvent.

Protocol 2: Boc Protection and Deprotection

Boc Protection of a Primary Amine: [6]

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as THF or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and a base such as sodium bicarbonate or triethylamine (1.2 equiv).

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Boc Deprotection: [6]

  • Dissolution: Dissolve the Boc-protected amine in an organic solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM).

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent and excess acid under reduced pressure.

  • Isolation: The resulting amine salt can often be used directly or neutralized with a base and extracted.

Protocol 3: Cbz Protection and Deprotection

Cbz Protection of a Primary Amine: [6]

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent system, such as THF/water.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) and a base such as sodium carbonate.

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-4 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate to yield the Cbz-protected amine.

Cbz Deprotection by Catalytic Hydrogenolysis: [2]

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the reaction vigorously at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Protocol 4: Fmoc Protection and Deprotection

Fmoc Protection of a Primary Amine: [7]

  • Reaction Setup: Place the amine (1 mmol) and Fmoc-Cl (1.1 mmol) in a glass tube under neat conditions.

  • Sonication: Sonicate the mixture in a water bath at room temperature, monitoring the reaction by TLC.

  • Isolation: Upon completion, add diethyl ether to the mixture to crystallize the N-Fmoc derivative, which can be collected by filtration.

Fmoc Deprotection in SPPS: [7]

  • Resin Treatment: To the Fmoc-protected amine on a solid support, add a solution of 20% (v/v) piperidine in DMF.

  • Agitation: Agitate the mixture at room temperature for 2 minutes.

  • Filtration and Repetition: Filter the resin and add a second portion of the 20% piperidine in DMF solution. Agitate for an additional 5-10 minutes.

  • Washing: Filter the resin and wash thoroughly with DMF to yield the deprotected amine ready for the next coupling step.

Quantitative Benchmarking: A Simulated Comparison

Disclaimer: The following data is illustrative and represents typical yields and reaction times for the protection and deprotection of a simple primary amine. Actual results may vary depending on the specific substrate and reaction conditions.

Protecting GroupProtection Yield (%)Protection Time (h)Deprotection Yield (%)Deprotection Time (h)
This compound 85-9512-2470-90[4]0.5-3.5[4]
Boc >952-12>951-4
Cbz >902-4>951-6
Fmoc >951-3>98 (in SPPS)0.1-0.3 (in SPPS)

The Verdict: Choosing the Right Tool for the Job

The selection of an amine protecting group is a strategic decision that can significantly impact the outcome of a synthetic campaign.

Traditional Protecting Groups (Boc, Cbz, Fmoc):

  • Strengths: These protecting groups are well-established, with a vast body of literature supporting their use. They are generally high-yielding, and their orthogonality is well-understood, providing a robust toolbox for complex syntheses.[1]

  • Weaknesses: The deprotection conditions can be harsh (strong acid for Boc) or incompatible with certain functional groups (hydrogenolysis for Cbz).

This compound (Photolabile Protecting Group):

  • Strengths: The primary advantage of photolabile protecting groups is the ability to deprotect with spatiotemporal control using a "traceless" reagent—light.[3] This allows for the selective deprotection of specific functional groups in a molecule without altering the pH or temperature of the reaction, which is invaluable for the synthesis of delicate and multifunctional compounds.[5] The deprotection conditions are neutral and mild.[5]

  • Weaknesses: The use of photolabile protecting groups requires specialized photochemical equipment. The quantum yields for photodeprotection can be variable, and the photogenerated byproducts can sometimes interfere with the reaction or be difficult to remove.[4] The initial synthesis of the protecting group itself may also be more complex compared to the commercially available reagents for traditional protecting groups.

Conclusion

While traditional protecting groups like Boc, Cbz, and Fmoc remain the workhorses of organic synthesis due to their reliability and extensive documentation, photolabile protecting groups such as this compound offer a unique and powerful alternative for specific applications. The ability to achieve deprotection with high precision using a non-invasive light trigger opens up new possibilities in areas such as chemical biology, materials science, and drug delivery. Ultimately, the optimal choice of protecting group will depend on a careful consideration of the synthetic strategy, the nature of the substrate, and the specific requirements of the research objective.

References

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC - NIH. Accessed January 15, 2026. [Link]

  • 2.4 Photocleavable Protecting Groups. In: Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag, Stuttgart; 2004.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. Accessed January 15, 2026. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. NIH. Accessed January 15, 2026. [Link]

  • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. ACS Publications. Accessed January 15, 2026. [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society. Accessed January 15, 2026. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. NIH. Accessed January 15, 2026. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 15, 2026. [Link]

  • EXPERIMENTAL PROCEDURE. The Royal Society of Chemistry. Accessed January 15, 2026. [Link]

  • Amino Acid-Protecting Groups. In: Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd; 2001.
  • This compound. Arctom. Accessed January 15, 2026. [Link]

  • Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. Accessed January 15, 2026. [Link]

  • Orthogonal Photolysis of Protecting Groups. ResearchGate. Accessed January 15, 2026. [Link]

  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharma and Bio Sciences. Accessed January 15, 2026. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Nitrobenzamido)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(2-Nitrobenzamido)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical principles that govern safe laboratory practices. Our commitment is to provide value beyond the product, ensuring that your operational and safety protocols are built on a foundation of scientific integrity and expertise.

Hazard Identification and Risk Assessment: Understanding the Molecule

The primary hazards include:

  • Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin and serious eye irritation.[1][2] Inhalation of dust may lead to respiratory tract irritation.[1][2]

  • Thermal Instability: The presence of the nitro group (–NO2) introduces a degree of thermal sensitivity.[3] Nitro compounds can be energetic and may decompose exothermically at elevated temperatures, potentially releasing toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).

  • Reactivity: The carboxylic acid group can react with bases in a standard acid-base neutralization. However, it is crucial to avoid mixing with strong oxidizing agents or strong bases in a waste context, as this can lead to vigorous or uncontrolled reactions.

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, establishing a safe handling environment is paramount. The causality behind PPE selection is directly linked to the identified hazards.

Essential PPE & Handling Protocols:

  • Eye Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[4] Always inspect gloves for integrity before use.

  • Body Protection: A fully-buttoned laboratory coat is mandatory to protect against accidental spills.[4]

  • Ventilation: All handling of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] Ensure eyewash stations and safety showers are readily accessible.[7]

Waste Segregation and Container Management

Proper segregation is a critical control point in preventing laboratory accidents. Mixing incompatible chemicals in a single waste container can result in fire, explosion, or the generation of toxic gases.[8]

Container Protocol:

  • Designated Container: Dedicate a specific, clearly labeled hazardous waste container for this compound and associated contaminated materials (e.g., gloves, weigh boats, pipette tips).

  • Container Material: Use a robust, chemically compatible container. High-density polyethylene (HDPE) carboys are suitable for both solid and liquid waste streams of this type.[9] Avoid glass containers where possible to minimize the risk of breakage.

  • Labeling: The waste container must be labeled with a hazardous waste tag from the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., Irritant, Thermally Sensitive).

  • Keep Closed: Waste containers must be kept tightly sealed except when actively adding waste.[8][11] This prevents the release of vapors and protects the container's contents from contamination.

Table 1: Chemical Incompatibility Data

To prevent dangerous reactions, do NOT mix this compound waste with the following chemical classes.

Incompatible Chemical ClassPotential Hazard of MixingAuthoritative Source
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates)Fire, explosion, intense heat generation.[12][13][14]Princeton EHS[13], University of Nevada, Reno[12]
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)Exothermic neutralization reaction. While a standard reaction, it is uncontrolled in a mixed waste stream.General Chemical Principles
Reactive Metals (e.g., Sodium, Potassium, Magnesium)Potential for vigorous reaction, generation of flammable hydrogen gas.University of Nevada, Reno[12]
Cyanides and SulfidesReaction with the acidic component can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[11]University of Pennsylvania EHRS[11]

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]

Step 1: Waste Generation & Collection

  • Solid Waste: Collect solid this compound, contaminated weigh paper, and other contaminated disposables directly into your labeled hazardous waste container.

  • Liquid Waste: For solutions, collect the waste in a designated, compatible liquid waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Rinsate: The first rinse of any container that held the pure compound must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[11]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure secondary containment (such as a larger plastic tub) is used for liquid waste containers to contain any potential leaks.[8]

Step 3: Arranging for Disposal

  • Do not dispose of this compound down the drain or in the regular trash.[5][8] This is a violation of environmental regulations and poses a significant risk.

  • Once the waste container is full, or if work on the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves an online form or a direct call to EHS.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigating exposure and environmental contamination.

  • Small Spill (<100 mL or ~10g, contained):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see Section 2), cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully scoop the material into your designated hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]

  • Large Spill (>100 mL or ~10g, or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS or emergency response line immediately.[10]

    • Prevent others from entering the area.

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation Begins ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 container Select & Label Compatible Hazardous Waste Container ppe->container Step 2 collect_waste Collect Waste in Labeled Container (Solids, Liquids, Rinsate) container->collect_waste check_compat Is waste compatible with container contents? collect_waste->check_compat store_saa Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) check_compat->store_saa Yes stop_mix STOP! Use a separate container. check_compat->stop_mix No container_full Is container full or project complete? store_saa->container_full container_full->store_saa No, continue storage request_pickup Arrange for Disposal via Institutional EHS Department container_full->request_pickup Yes end Waste Removed by Certified Professionals request_pickup->end

Caption: Disposal workflow for this compound.

References

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - Acetic Acid, Glacial. EMD Chemicals Inc. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Acetic acid Standard Operating Procedure. Washington State University. [Link]

  • Explosive. Wikipedia. [Link]

  • Glacial Acetic Acid Standard Operating Procedure. University of California, Merced. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Dangerous goods. Wikipedia. [Link]

  • Chemical Incompatibilities. University of California, Berkeley. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

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A Researcher's Guide to Handling 2-(2-Nitrobenzamido)acetic Acid: Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The protocols outlined herein are designed to be a self-validating system, ensuring that each step reinforces a culture of safety, protecting both the individual researcher and the integrity of the experiment.

Hazard Assessment and Risk Analysis

Understanding the chemical's hazard profile is the foundation of all safety procedures. Based on the data for the structurally analogous compound, 2-Nitrobenzoic acid, we can anticipate a similar set of risks. The presence of the nitro functional group and the carboxylic acid moiety necessitates careful handling to mitigate irritation risks.

Table 1: Hazard Profile based on 2-Nitrobenzoic Acid Analog

Hazard Classification Description Primary Route of Exposure Source(s)
Skin Irritation (Category 2) Causes skin irritation upon direct contact. Dermal [1][2]
Serious Eye Irritation (Category 2A) Causes serious, potentially damaging, eye irritation. Ocular [1][2]
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol. Inhalation [1][2]

| Potential for Skin Absorption | May be absorbed through intact skin. | Dermal |[3] |

The primary causality for these hazards lies in the chemical's acidic nature and the reactivity of the nitro group, which can interact with biological tissues, leading to irritation. Therefore, all subsequent protocols are designed to eliminate or minimize the potential for direct contact.

Foundational Safety: Engineering and Administrative Controls

Before selecting PPE, we must first leverage higher-level safety controls that reduce hazards at their source. PPE should always be considered the final line of defense.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from hazards.

    • Chemical Fume Hood : All handling of solid 2-(2-Nitrobenzamido)acetic acid and its solutions must be performed inside a certified chemical fume hood.[4][5] This is non-negotiable, as it is the primary method for preventing inhalation of airborne particulates.[6]

    • Ventilated Balance Enclosure : For weighing the solid compound, a ventilated balance enclosure or a dedicated area within the fume hood should be used to contain any dust generated.[7]

    • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Administrative Controls : These are the policies and procedures that guide safe work practices.

    • Designated Area : All work with this compound should occur in a clearly marked "Designated Area" to inform others of the potential hazards.[7]

    • Standard Operating Procedure (SOP) : A detailed, experiment-specific SOP must be written and approved. This SOP should include hazard information, PPE requirements, waste procedures, and emergency response steps.[7]

    • Minimize Quantity : Always design experiments to use the minimum quantity of the chemical necessary to achieve the desired scientific outcome.[4][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the hazard assessment. A multi-layered approach is required to protect against dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

Protection Type Item Specification Rationale & Causality
Primary Eye Protection Chemical Splash Goggles ANSI Z87.1 certified, fully enclosing. Protects against splashes and airborne dust, preventing serious eye irritation.[4][8]
Primary Hand Protection Nitrile Gloves Chemically compatible, disposable. Provides a barrier against direct skin contact, preventing irritation.[9] Must be inspected before each use and removed carefully.[6]
Primary Body Protection Laboratory Coat Knee-length, long-sleeved, flame-resistant. Protects skin and personal clothing from minor splashes and spills.[4][5]
Secondary Body Protection Chemical-Resistant Apron Worn over the lab coat. Recommended when handling larger quantities or when there is a significant risk of splashing, providing an additional barrier.[5]
Secondary Face Protection Face Shield Worn over chemical splash goggles. Provides full-face protection from splashes, especially during transfer of solutions or when a reaction has the potential to splash.

| Foot Protection | Closed-toe Shoes | Made of a non-perforated, durable material. | Protects feet from spills and falling objects. Sandals or perforated shoes are strictly forbidden.[6] |

PPE Selection and Donning/Doffing Workflow

The following workflow ensures that PPE is used correctly, providing maximum protection and preventing contamination upon removal.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 End Exit Lab Doff4->End Start Prepare for Lab Work Start->Don1

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes risk during the handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Confirm the fume hood is operational.

    • Assemble all necessary glassware and equipment.

    • Prepare and label waste containers.[5]

    • Ensure a compatible spill kit is readily available.[4]

  • Weighing and Transfer :

    • Don all required PPE as specified in Table 2.

    • Perform all weighing operations within a ventilated enclosure or the fume hood to contain solid particles.[5]

    • Use anti-static weigh boats or paper.

    • Handle the material gently to avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solubilization and Reaction :

    • Add solvents slowly to the solid to avoid splashing.

    • Keep the fume hood sash at the lowest possible height while manipulating equipment.[5]

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Procedure Cleanup :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.[5]

    • Properly label and store any resulting products or intermediates.

    • Dispose of all contaminated disposables in the designated solid hazardous waste container.

Handling_Workflow Prep 1. Preparation (Fume Hood Check, Assemble Gear) Weigh 2. Weighing (Inside Fume Hood/Enclosure) Prep->Weigh React 3. Reaction Setup (Slow addition of reagents) Weigh->React Cleanup 4. Decontamination (Clean surfaces & glassware) React->Cleanup Waste 5. Waste Segregation (Dispose of contaminated items) Cleanup->Waste End Procedure Complete Waste->End

Caption: Standard Operational Workflow for Handling.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency can significantly mitigate harm.

Table 3: Emergency Response Plan

Situation Response Protocol
Minor Spill (<5g, contained in fume hood) 1. Alert nearby personnel. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Gently sweep the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent, and dispose of cleaning materials as hazardous waste.[4]
Major Spill (>5g or outside fume hood) 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office immediately. 3. Prevent others from entering the area. 4. Only personnel trained in hazardous spill cleanup should address the spill.[4]
Skin Contact 1. Immediately remove contaminated clothing and PPE.[4] 2. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. 3. Seek immediate medical attention if irritation persists.[2]
Eye Contact 1. Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[2] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.

| Ingestion | 1. Rinse mouth with water. DO NOT induce vomiting.[8] 2. Seek immediate medical attention. |

Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Waste Segregation is Key : All waste contaminated with this compound is considered hazardous waste.[1]

    • Solid Waste : Collect all contaminated disposable items (e.g., gloves, weigh paper, paper towels, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5]

    • Liquid Waste : Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage : Store waste containers in a designated satellite accumulation area with secondary containment.[4]

  • Disposal : Disposal must be handled through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations. Do not pour any amount down the drain.

Waste_Disposal Waste_Gen Waste Generated Is_Solid Solid Material? (Gloves, Paper, etc.) Waste_Gen->Is_Solid Solid_Bin Solid Hazardous Waste (Labeled, Sealed Bag/Container) Is_Solid->Solid_Bin Yes Liquid_Bin Liquid Hazardous Waste (Labeled, Sealed Bottle) Is_Solid->Liquid_Bin No (Aqueous/Organic Solution) EHS_Pickup Store in Satellite Area for EHS Pickup Solid_Bin->EHS_Pickup Liquid_Bin->EHS_Pickup

Caption: Waste Segregation and Disposal Decision Tree.

By integrating these expert-validated protocols into your daily laboratory operations, you build a resilient safety culture that protects you, your colleagues, and your research.

References

  • Irritants - Environmental Health & Safety Services . Syracuse University. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of Iowa. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . Lab Manager. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • General Rules for Working with Chemicals . University of Nevada, Reno. [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard . DuPont. [Link]

  • Material Safety Data Sheet - Acetic Acid, Glacial . EMD Chemicals Inc. [Link]

  • 3 Common Chemicals That Require Protective Clothing . International Enviroguard. [Link]

  • Nitro Compounds . University of Missouri Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - 2-Nitrobenzoic acid, 85-90%,(gc) . Cole-Parmer. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.